Fexofenadine-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trideuterio-2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTNPBWLLIMQHL-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)(C(=O)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661973 | |
| Record name | 2-[4-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548783-71-7 | |
| Record name | 2-[4-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of Fexofenadine-d6 in Modern Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern bioanalysis and drug development, precision and accuracy are paramount. The use of stable isotope-labeled internal standards (SIL-IS) has become the gold standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-MS (GC-MS) methodologies. Fexofenadine-d6, a deuterium-labeled analog of the widely used antihistamine fexofenadine, plays a critical role in this context. This technical guide provides a comprehensive overview of the purpose, application, and methodologies associated with the use of this compound in research, with a focus on its function as an internal standard in pharmacokinetic and bioanalytical studies.
This compound is structurally identical to fexofenadine, with the exception that six hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle modification results in a molecule with a higher mass but nearly identical physicochemical properties to the parent drug. This characteristic is the cornerstone of its utility in the stable isotope dilution (SID) technique, which is renowned for its ability to deliver the highest possible analytical specificity and accuracy.[1]
The primary purpose of using this compound in research is to serve as an internal standard to ensure accurate quantification of fexofenadine in complex biological matrices such as plasma, urine, and tissue homogenates.[1][2] It helps to correct for variability that can be introduced during sample preparation, chromatography, and ionization in the mass spectrometer.[3][4] By mimicking the behavior of the analyte of interest (fexofenadine) throughout the analytical process, this compound compensates for potential errors, leading to more robust and reliable data.[1][2]
Core Application: Internal Standard in Bioanalytical Methods
The most prevalent application of this compound is as an internal standard in the development and validation of bioanalytical methods for the quantification of fexofenadine.[1][2] These methods are crucial for a variety of studies, including:
-
Pharmacokinetic (PK) studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of fexofenadine in preclinical and clinical trials.
-
Bioequivalence (BE) studies: Comparing the bioavailability of a generic drug product to the brand-name drug.
-
Drug-drug interaction (DDI) studies: Investigating the effect of co-administered drugs on the pharmacokinetics of fexofenadine.
-
Therapeutic drug monitoring (TDM): Measuring drug concentrations in patients to optimize dosage and ensure efficacy and safety.
Quantitative Data from Bioanalytical Method Validation
The following table summarizes key validation parameters from a representative LC-MS/MS method for the quantification of fexofenadine in human plasma using this compound as an internal standard.
| Parameter | Result | Reference |
| Linearity Range | 1 - 500 ng/mL | [1] |
| Intra-day Precision (%RSD) | < 4.3% | [1] |
| Inter-day Precision (%RSD) | < 4.3% | [1] |
| Intra-day Accuracy (%Bias) | Within ±8.0% | [1] |
| Inter-day Accuracy (%Bias) | Within ±8.0% | [1] |
| Recovery | > 70% | [2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1] |
Experimental Protocols
Quantification of Fexofenadine in Human Plasma using LC-MS/MS with this compound
This protocol provides a detailed methodology for the analysis of fexofenadine in human plasma samples.
a. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 200 µL of a protein precipitation solution (acetonitrile) containing the internal standard, this compound, at a concentration of 50 ng/mL.
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex the reconstituted sample for 30 seconds.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
Liquid Chromatography System: Agilent 1200 Series HPLC or equivalent
-
Column: Phenomenex Gemini C18 (50 x 2.0 mm, 5 µm)
-
Mobile Phase: 0.1% formic acid and 5 mM ammonium acetate in deionized water:methanol (35:65, v/v)[1]
-
Flow Rate: 0.2 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Sciex API 4000 or equivalent
-
Ionization Mode: Positive Ion Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fexofenadine: m/z 502.3 → 466.3
-
This compound: m/z 508.3 → 472.3
-
c. Data Analysis
-
Integrate the peak areas for both fexofenadine and this compound.
-
Calculate the peak area ratio of fexofenadine to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of fexofenadine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow for Fexofenadine Quantification
Caption: A flowchart illustrating the key steps in the bioanalytical workflow for the quantification of fexofenadine in plasma using this compound as an internal standard.
Logical Relationship of Stable Isotope Dilution
Caption: A diagram illustrating how this compound corrects for analytical variability in the stable isotope dilution method.
Pharmacokinetic Data
The use of robust bioanalytical methods with this compound has enabled the accurate characterization of fexofenadine's pharmacokinetic profile. The following table presents typical pharmacokinetic parameters of fexofenadine in healthy adult volunteers following oral administration.
| Parameter | Value (Mean ± SD) | Dose | Reference |
| Cmax (ng/mL) | 249.19 ± 390.20 | 60 mg | [5] |
| 397.21 ± 195.51 | 120 mg | [5] | |
| 571.83 ± 538.21 | 180 mg | [5] | |
| Tmax (h) | 1.79 ± 0.58 | 60 mg | [5] |
| 1.63 ± 0.64 | 120 mg | [5] | |
| 1.92 ± 0.79 | 180 mg | [5] | |
| AUC0-∞ (ng·h/mL) | 1343.66 ± 718.70 | 60 mg | [5] |
| 3177.87 ± 1407.32 | 120 mg | [5] | |
| 4579.27 ± 2124.70 | 180 mg | [5] | |
| t1/2 (h) | ~11-15 | 60 mg | |
| Oral Bioavailability (%) | ~33 | N/A | [6] |
Note: Pharmacokinetic parameters can vary depending on the study population, formulation, and food intake.
Conclusion
This compound is an indispensable tool in modern pharmaceutical research and development. Its primary purpose as a stable isotope-labeled internal standard enables the development of highly accurate, precise, and robust bioanalytical methods for the quantification of fexofenadine. The use of this compound in conjunction with advanced analytical techniques like LC-MS/MS provides researchers, scientists, and drug development professionals with the high-quality data necessary to make critical decisions in drug discovery, development, and clinical use. The detailed methodologies and data presented in this guide underscore the pivotal role of this compound in ensuring the reliability of bioanalytical results and advancing our understanding of the pharmacokinetic properties of fexofenadine.
References
- 1. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of fexofenadine in human plasma using 96-well solid phase extraction and HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 6. mdpi.com [mdpi.com]
Fexofenadine-d6: A Technical Guide to its Chemical Properties and Structure
Fexofenadine-d6 is the deuterium-labeled form of Fexofenadine, a second-generation antihistamine used to alleviate allergy symptoms such as allergic rhinitis and chronic urticaria.[1][] The incorporation of six deuterium atoms into the Fexofenadine molecule makes it a valuable tool in pharmacokinetic and clinical studies, where it serves as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3][4] This guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for this compound.
Core Chemical Properties
This compound is a white to off-white solid.[1][3] Its key chemical identifiers and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₃D₆NO₄ | [][3][5] |
| Molecular Weight | 507.69 g/mol | [][3][5][6] |
| Accurate Mass | 507.3256 | [6] |
| CAS Number | 548783-71-7 | [3][5][6] |
| Unlabeled CAS Number | 83799-24-0 | [3][6] |
| Appearance | White to off-white solid | [1][][3] |
| Melting Point | >213 °C | [] |
| Purity | >95% (HPLC), 98%; ≥99% atom D | [][6] |
Structural Elucidation
This compound is structurally identical to Fexofenadine, with the exception of six hydrogen atoms being replaced by deuterium atoms on the two methyl groups of the α,α-dimethylbenzeneacetic acid moiety.[5] This isotopic labeling provides a distinct mass difference, which is crucial for its use as an internal standard in mass spectrometry-based analytical methods.
IUPAC Name: 3,3,3-trideuterio-2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoic acid.[][6]
Synonyms:
-
4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-alpha,alpha-(dimethyl-d6)benzeneacetic Acid[][5]
-
Carboxyterfenadine-d6[][5]
-
Terfenadine-d6 Acid Metabolite[][5]
-
MDL-16455-d6[3]
Chemical Structure Diagram```dot
Caption: Workflow for quantitative analysis using this compound.
Synthesis
The synthesis of this compound is not explicitly detailed in the provided search results. However, it can be inferred that it follows a similar synthetic route to unlabeled Fexofenadine, but utilizes deuterated starting materials. One common approach for the synthesis of Fexofenadine involves the N-alkylation of a piperidine derivative with a substituted butyl halide, followed by hydrolysis of an ester or nitrile group to the carboxylic acid. [7]To produce this compound, a deuterated analog of the α,α-dimethylbenzeneacetic acid precursor would be employed in the synthesis.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals. Its well-defined chemical properties and the distinct mass shift provided by the six deuterium atoms make it an ideal internal standard for the accurate and precise quantification of Fexofenadine in various biological matrices. The experimental protocols, particularly those involving LC-MS/MS, are well-established and crucial for pharmacokinetic and bioequivalence studies. A thorough understanding of its chemical structure, properties, and proper handling is paramount for its effective use in a laboratory setting.
References
- 1. clearsynth.com [clearsynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS No- 548783-71-7 | Simson Pharma Limited [simsonpharma.com]
- 6. This compound | TRC-F322500-10MG | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
The Gold Standard in Quantitative Analysis: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by mass spectrometry (MS), particularly within complex biological matrices, achieving the highest levels of accuracy, precision, and robustness is paramount. The use of internal standards is a fundamental strategy to control for variability throughout the analytical workflow. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard, offering significant advantages for applications demanding the utmost confidence in analytical data.[1][2][3][4][5] This technical guide delves into the core principles of using deuterated internal standards in mass spectrometry, providing detailed methodologies and best practices for their application in research and drug development.
Core Principle: Mitigating Analytical Variability through Isotope Dilution
The foundational principle behind the use of a deuterated internal standard is stable isotope dilution (SID), a highly accurate and specific quantitative MS technique.[2] A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier, non-radioactive isotope, deuterium (²H or D).[2][6] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the analytical process.[6]
By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it co-elutes with the analyte and experiences the same procedural variations.[1][7][8] These variations can include:
-
Sample loss during extraction and handling
-
Inconsistencies in injection volume
-
Ion suppression or enhancement in the mass spectrometer's ion source (matrix effects)[9]
Because the deuterated internal standard and the analyte behave in a nearly identical fashion during chromatography and ionization, the ratio of their signals remains constant, even if the absolute signal intensities fluctuate.[1][3] This normalization of the analyte's response to that of the internal standard leads to a significant improvement in the accuracy and precision of the quantitative results.[1]
The following diagram illustrates the fundamental workflow of using a deuterated internal standard in a typical LC-MS/MS analysis.
This diagram illustrates how the deuterated internal standard is introduced early in the process and is carried through the entire workflow, enabling accurate quantification by normalizing the analyte's signal.
Advantages of Deuterated Internal Standards
The use of deuterated internal standards offers numerous advantages over other types of internal standards, such as structural analogs. These benefits are particularly pronounced in complex matrices like plasma, urine, and tissue homogenates.[2]
-
Enhanced Accuracy and Precision : By compensating for variations in sample preparation and matrix effects, deuterated standards significantly improve the accuracy and precision of quantitative results.[6][7]
-
Mitigation of Matrix Effects : The co-elution of the analyte and the deuterated standard ensures that both experience the same degree of ion suppression or enhancement, allowing for effective normalization.[7][9]
-
Improved Method Robustness : Analytical methods employing deuterated standards are less susceptible to minor variations in experimental conditions, leading to more reliable and reproducible data across different batches and laboratories.[1][2]
-
Regulatory Acceptance : Regulatory agencies like the European Medicines Agency (EMA) have noted that a high percentage of submissions for bioanalytical method validation incorporate stable isotope-labeled internal standards.[9]
The following diagram visually represents how a deuterated internal standard mitigates the impact of analytical variability.
Quantitative Data Summary
The impact of using a deuterated internal standard is evident in the improved precision and accuracy of analytical results. The following tables summarize representative data comparing the performance of methods using deuterated internal standards versus structural analogs.
Table 1: Comparison of Assay Performance for the Quantification of Kahalalide F
| Internal Standard Type | Mean Bias (%) | Standard Deviation |
| Deuterated Internal Standard | 100.5 | 3.2 |
| Structural Analog | 92.3 | 8.9 |
This data demonstrates a statistically significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when using a deuterated internal standard.[5]
Table 2: Inter-patient Assay Imprecision for Sirolimus Quantification
| Internal Standard Used | Coefficient of Variation (CV%) |
| Deuterated Sirolimus (SIR-d3) | 2.7% - 5.7% |
| Structural Analog (Desmethoxyrapamycin) | 7.6% - 9.7% |
This data highlights the enhanced robustness and reproducibility of methods employing deuterated standards in a clinical setting.[5]
Experimental Protocols
The successful implementation of deuterated standards in a quantitative LC-MS/MS workflow requires meticulous attention to detail at every step. Below are generalized protocols for sample preparation using protein precipitation and liquid-liquid extraction.
Protocol 1: Protein Precipitation
This method is commonly used for the extraction of small molecule drugs from plasma.
-
Sample Aliquoting : Pipette 200 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking : Add 50 µL of the deuterated internal standard working solution to each tube and vortex briefly.[3]
-
Protein Precipitation : Add 600 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[3]
-
Vortexing and Centrifugation : Vortex the tubes for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.[3]
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 37-40°C.[3][10]
-
Reconstitution : Reconstitute the dried extract in 100-150 µL of the initial mobile phase.[3][10]
-
Final Centrifugation and Injection : Vortex the reconstituted sample and centrifuge one final time. Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[3][10]
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of analytes based on their partitioning between two immiscible liquids.
-
Sample Aliquoting : To 1.0 mL of a serum sample, calibrator, or quality control sample in a glass tube, add a precise volume of the deuterated internal standard spiking solution.[10]
-
Equilibration : Vortex the samples briefly to ensure thorough mixing and allow them to equilibrate.[10]
-
Extraction : Add 5.0 mL of an appropriate organic solvent mixture (e.g., hexane:ethyl acetate, 90:10, v/v).[10]
-
Mixing : Vortex the mixture vigorously for at least 1 minute to ensure efficient extraction.[10]
-
Centrifugation : Centrifuge at a moderate speed (e.g., 4000 rpm) for 10 minutes to achieve a clean separation of the organic and aqueous layers.[10]
-
Organic Layer Transfer : Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the aqueous layer.[10]
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[10]
-
Reconstitution : Reconstitute the dried extract in a suitable volume (e.g., 150 µL) of the mobile phase for LC-MS/MS analysis.[10]
Best Practices and Considerations
While highly effective, the successful implementation of deuterated internal standards requires careful consideration of several factors:
-
Degree and Position of Deuteration : A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to ensure a clear mass shift from the analyte and to avoid isotopic crosstalk.[1] The deuterium atoms should be placed in positions that are not susceptible to hydrogen-deuterium (H-D) exchange with the solvent or during the analytical process.[1][11]
-
Isotopic and Chemical Purity : The deuterated standard should have a high degree of isotopic enrichment to minimize the contribution of any unlabeled analyte.[1] It must also be free from chemical impurities that could interfere with the analysis.
-
Co-elution : Ideally, the deuterated standard should co-elute perfectly with the analyte to ensure they experience the same matrix effects.[1][8] A slight chromatographic shift, known as the "isotope effect," can sometimes occur and should be minimized during method development.[1][5]
-
Monitoring Internal Standard Response : It is crucial to monitor the internal standard's response across all samples in a batch. Significant variations may indicate unresolved matrix effects or other analytical issues that need to be addressed.[10]
The logical relationship for quantification using an internal standard is depicted in the following diagram.
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry, providing the foundation for robust and reliable data.[6] Their ability to closely mimic the behavior of the target analyte allows them to effectively compensate for a wide range of analytical variabilities, from sample preparation to instrument response.[1] By understanding the core principles of their application, adhering to detailed experimental protocols, and following best practices, researchers, scientists, and drug development professionals can significantly enhance the quality, integrity, and reproducibility of their quantitative data, ensuring the highest level of confidence in their analytical results.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Fexofenadine-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fexofenadine-d6, a deuterated analog of the second-generation antihistamine, fexofenadine. This document details its chemical properties, its critical role in bioanalytical applications, and the pharmacological context of its non-labeled counterpart.
Core Data Presentation
For clarity and ease of comparison, the fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 548783-71-7 | [1][2] |
| Molecular Formula | C₃₂H₃₃D₆NO₄ | [1] |
| Molecular Weight | 507.69 g/mol | [1][3] |
The Role of this compound in Bioanalytical Methods
This compound serves as an indispensable tool in pharmacokinetic studies, primarily as an internal standard for the quantification of fexofenadine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. This is because its physicochemical properties are nearly identical to the analyte (fexofenadine), ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for accurate correction of variations in extraction recovery, matrix effects, and instrument response, leading to highly accurate and precise quantification of the analyte.
Experimental Protocol: Quantification of Fexofenadine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
The following is a representative, detailed methodology for the quantification of fexofenadine in human plasma, synthesized from established bioanalytical methods.
Materials and Reagents
-
Fexofenadine hydrochloride reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium formate
-
Formic acid
-
Human plasma (with anticoagulant)
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Fexofenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve fexofenadine hydrochloride in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the fexofenadine stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same solvent.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add a specified volume of the this compound internal standard working solution.
-
Add a protein precipitating agent, such as acetonitrile (typically in a 3:1 ratio to the plasma volume).
-
Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of (A) ammonium formate buffer in water with formic acid and (B) acetonitrile with formic acid.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Transitions (Multiple Reaction Monitoring - MRM):
-
Fexofenadine: m/z 502.3 → 466.3
-
This compound: m/z 508.3 → 472.3
-
Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (fexofenadine) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of fexofenadine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Logical Workflow for Bioanalytical Method
Caption: Bioanalytical workflow for Fexofenadine quantification.
Mechanism of Action of Fexofenadine
Fexofenadine is a selective peripheral H1 receptor antagonist. Its primary mechanism of action involves blocking the effects of histamine, a key mediator in allergic reactions. By binding to H1 receptors, fexofenadine prevents histamine from initiating the cascade of events that lead to allergy symptoms such as sneezing, itching, and rhinorrhea.
Beyond its primary antihistaminic activity, fexofenadine has been shown to have other anti-inflammatory effects. These include the inhibition of the release of pro-inflammatory mediators from mast cells and basophils, such as leukotrienes and prostaglandins.
Signaling Pathway of Fexofenadine's Action
Caption: Fexofenadine's mechanism of action via H1 receptor blockade.
References
Isotopic Purity of Fexofenadine-d6: A Technical Guide for Bioanalytical Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Isotopic Purity Requirements for Fexofenadine-d6 as an Internal Standard in Bioanalysis.
Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] this compound, a deuterated analog of the antihistamine fexofenadine, serves as a crucial internal standard (IS) for the accurate quantification of the parent drug in biological matrices.[3][4] The reliability and accuracy of the bioanalytical data are fundamentally dependent on the isotopic purity of the this compound used.[1] This technical guide outlines the regulatory context, purity requirements, and analytical methodologies for ensuring the suitability of this compound as an internal standard.
Regulatory Framework and the Importance of Purity
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[1][5][6] A key aspect of these guidelines is ensuring the quality and suitability of reference standards, including internal standards.[5] The purity of the SIL-IS is critical because the presence of unlabeled analyte (Fexofenadine) as an impurity can lead to an overestimation of the analyte's concentration, compromising the accuracy of the study.[2][7]
The primary concerns regarding the purity of a deuterated internal standard like this compound are twofold:
-
Chemical Purity : The percentage of the deuterated compound relative to any other chemical impurities.
-
Isotopic Purity : The degree of isotopic enrichment and the distribution of different isotopic species (e.g., d0, d1, d2, d3, d4, d5).
A critical factor is the potential for "cross-talk" or signal contribution from the internal standard to the analyte, and vice versa.[7][8][9] According to the internationally harmonized ICH M10 guideline, the signal contribution from the IS to the analyte at the Lower Limit of Quantification (LLOQ) should be ≤ 20%, and the contribution of the analyte to the IS signal should be ≤ 5% of the IS response.[8]
Quantitative Requirements for this compound
While specific isotopic purity requirements for this compound are not explicitly defined in a standalone document, the general acceptance criteria for SIL internal standards are well-established in the scientific and regulatory community. These criteria are designed to minimize the impact of isotopic impurities on the bioanalytical assay's performance.
| Parameter | Acceptance Criteria | Rationale |
| Isotopic Purity (Atom % D) | > 98% | Ensures that the vast majority of the internal standard molecules are the desired deuterated species, minimizing the presence of lesser-deuterated and unlabeled forms. |
| Unlabeled Analyte (d0) Impurity | Should be undetectable or at a level that does not interfere with the LLOQ.[10] | The presence of the unlabeled analyte in the IS solution will artificially inflate the measured concentration of the analyte, particularly at low concentrations.[7] |
| Contribution of IS to Analyte Signal | Response in blank samples (spiked only with IS) should be ≤ 20% of the response at the LLOQ.[8] | This ensures that any signal from the IS in the analyte's mass channel does not significantly impact the quantification of the analyte at its lowest measurable concentration. |
| Mass Difference from Analyte | A mass difference of at least 3 atomic mass units (amu) is generally required.[10][11] this compound meets this with a +6 Da shift. | A sufficient mass difference minimizes the risk of spectral overlap and cross-talk between the analyte and the internal standard.[8] |
Table 1: General Acceptance Criteria for this compound Internal Standard Purity.
Experimental Protocol for Isotopic Purity Assessment
The isotopic purity of this compound is primarily determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS). The following protocol outlines a typical workflow for this assessment.
Objective: To determine the isotopic distribution and purity of a this compound reference standard and to quantify the contribution of the IS to the unlabeled analyte's signal.
1. Materials and Instrumentation:
-
This compound reference standard
-
Fexofenadine reference standard
-
High-purity solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)
-
LC-MS/MS system: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.[3]
-
Analytical column: A reversed-phase C18 column is commonly used.[3][12]
2. Sample Preparation:
-
IS Purity Solution: Prepare a high-concentration solution of this compound (e.g., 1 µg/mL) in a suitable solvent.
-
IS Contribution Check Solution: Prepare a solution containing only the this compound at the concentration used in the bioanalytical assay. This will be analyzed in a blank biological matrix.
-
LLOQ Solution: Prepare a sample at the Lower Limit of Quantification for fexofenadine, spiked with the working concentration of this compound.
3. LC-MS/MS Method:
-
Chromatography: Develop a chromatographic method that provides good peak shape and retention for fexofenadine. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typical.[12] While complete co-elution of the analyte and IS is desired to correct for matrix effects, a slight chromatographic shift can sometimes occur due to the deuterium isotope effect.[1][11]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
-
Analysis Mode: Acquire full scan mass spectra of the high-concentration IS Purity Solution to observe the complete isotopic distribution.
-
MRM Transitions: Use Multiple Reaction Monitoring (MRM) for sensitive detection.
-
Fexofenadine (Analyte): e.g., m/z 502.3 → 466.3
-
This compound (IS): e.g., m/z 508.3 → 472.3
-
Note: These transitions are examples and should be optimized for the specific instrument.
-
-
4. Data Analysis and Calculations:
-
Isotopic Distribution: From the full scan spectrum of the IS Purity Solution, determine the relative abundance of the monoisotopic peak (d6) compared to other isotopic peaks (d0-d5). The isotopic purity is calculated as the percentage of the d6 species relative to all fexofenadine-related species.
-
IS Contribution to Analyte Signal:
-
Analyze the IS Contribution Check Solution (blank matrix + IS).
-
Measure the peak area in the MRM channel for the unlabeled analyte (Fexofenadine).
-
Analyze the LLOQ solution.
-
Measure the peak area in the MRM channel for the unlabeled analyte.
-
Calculate the percentage contribution: (Area in IS Contribution Check / Area in LLOQ) * 100%.
-
This value should be ≤ 20%.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amanote [app.amanote.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of the Pharmacokinetic Profiles: Fexofenadine vs. Fexofenadine-d6
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and comparison of the pharmacokinetic profiles of the second-generation antihistamine, Fexofenadine, and its deuterated isotopologue, Fexofenadine-d6. Fexofenadine is widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria. Its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, are well-characterized. This compound, a stable isotope-labeled version of Fexofenadine, serves as a critical internal standard in bioanalytical methods for the precise quantification of Fexofenadine in biological matrices. While this compound is not used as a therapeutic agent and therefore lacks a traditional pharmacokinetic profile, its role is pivotal in defining the pharmacokinetics of Fexofenadine. This guide presents a detailed summary of Fexofenadine's pharmacokinetic parameters, outlines the experimental protocols for its analysis, and visualizes key pathways and workflows.
Introduction
Fexofenadine is a selective peripheral H1-receptor antagonist and the active metabolite of terfenadine.[1][2] It is known for its non-sedating properties as it does not readily cross the blood-brain barrier.[2] Understanding the pharmacokinetic profile of Fexofenadine is crucial for optimizing its therapeutic efficacy and safety.
This compound is a deuterated analog of Fexofenadine, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical assays. Its chemical and physical properties are nearly identical to Fexofenadine, but it is distinguishable by its higher mass. This allows for accurate quantification of Fexofenadine by correcting for variations during sample preparation and analysis. It is important to note that this compound is not intended for therapeutic use, and as such, dedicated pharmacokinetic studies on this molecule are not available. The focus of this guide is therefore on the comprehensive pharmacokinetic profile of Fexofenadine, elucidated through methods that rely on this compound.
Pharmacokinetic Profile of Fexofenadine
The pharmacokinetic parameters of Fexofenadine have been extensively studied in healthy volunteers and various patient populations. The key parameters are summarized in the tables below.
Absorption
Fexofenadine is rapidly absorbed after oral administration.[1]
Table 1: Absorption Parameters of Fexofenadine
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | [1] |
| Absolute Bioavailability | Approximately 33% | [1] |
Note: Co-administration with high-fat meals or fruit juices can decrease the absorption and bioavailability of Fexofenadine.[1]
Distribution
Fexofenadine is moderately bound to plasma proteins.
Table 2: Distribution Parameters of Fexofenadine
| Parameter | Value | Reference |
| Plasma Protein Binding | 60% - 70% | [1] |
| Primary Binding Proteins | Albumin and α1-acid glycoprotein | [1] |
| Volume of Distribution (Vd) | 5.4 - 5.8 L/kg | [1] |
Metabolism
Fexofenadine undergoes minimal metabolism.
Table 3: Metabolism of Fexofenadine
| Parameter | Details | Reference |
| Extent of Metabolism | Approximately 5% of the dose | [1] |
| Metabolic Pathways | Minor metabolism to a methyl ester metabolite | [1] |
Elimination
Fexofenadine is primarily eliminated unchanged in the feces.
Table 4: Elimination Parameters of Fexofenadine
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 11 - 15 hours | [1] |
| Primary Route of Excretion | Feces (approximately 80%) | [1] |
| Secondary Route of Excretion | Urine (approximately 11%) | [1] |
| Total Body Clearance (CL/F) | Varies with dose, generally linear in the therapeutic range | [3] |
Dose Proportionality
The pharmacokinetics of fexofenadine are generally linear over the therapeutic dose range. A study in healthy male volunteers showed that the pharmacokinetics were linear for doses ranging from 20 mg to 120 mg.[4]
Experimental Protocols
The determination of Fexofenadine's pharmacokinetic parameters relies on robust bioanalytical methods. A widely accepted method is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Bioanalytical Method for Fexofenadine Quantification
Objective: To accurately quantify Fexofenadine concentrations in human plasma.
Internal Standard: this compound is used as the internal standard to ensure accuracy and precision.
Methodology:
-
Sample Preparation:
-
Aliquots of human plasma are spiked with a known concentration of this compound.
-
Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).
-
The supernatant is separated and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for analysis.
-
-
Chromatographic Separation:
-
An HPLC system with a C18 reverse-phase column is used.
-
The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
A gradient or isocratic elution is employed to separate Fexofenadine and this compound from endogenous plasma components.
-
-
Mass Spectrometric Detection:
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
The instrument is operated in the multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for both Fexofenadine and this compound. For example, m/z 502 -> 466 for fexofenadine and m/z 508 -> 472 for this compound.[5]
-
-
Quantification:
-
The peak area ratio of Fexofenadine to this compound is calculated.
-
A calibration curve is constructed by plotting the peak area ratios of known standards against their concentrations.
-
The concentration of Fexofenadine in the plasma samples is determined from the calibration curve.
-
Visualizations
Fexofenadine Disposition Pathway
The following diagram illustrates the primary pathways involved in the disposition of Fexofenadine in the body.
Caption: Overview of Fexofenadine disposition in the human body.
Experimental Workflow for Fexofenadine Pharmacokinetic Analysis
This diagram outlines the typical workflow for a clinical pharmacokinetic study of Fexofenadine.
Caption: Workflow for a Fexofenadine pharmacokinetic study.
Conclusion
The pharmacokinetic profile of Fexofenadine is well-established, characterized by rapid absorption, moderate plasma protein binding, minimal metabolism, and primary elimination through feces. This profile supports its efficacy and safety as a non-sedating antihistamine. While this compound does not have a therapeutic role and thus no independent pharmacokinetic profile, it is an indispensable tool in the precise and accurate determination of Fexofenadine's pharmacokinetics. The use of stable isotope-labeled internal standards like this compound remains the gold standard in bioanalytical research, enabling the reliable characterization of drug disposition and informing optimal clinical use.
References
Understanding the mechanism of Fexofenadine as an H1 receptor antagonist
An In-depth Technical Guide to the Mechanism of Fexofenadine as an H1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Fexofenadine, a second-generation antihistamine. It delves into its molecular interactions with the histamine H1 receptor, the downstream signaling pathways it modulates, its pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to characterize its activity.
Introduction: Fexofenadine and the Histamine H1 Receptor
Fexofenadine is a selective second-generation histamine H1 receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] Unlike first-generation antihistamines, Fexofenadine does not readily cross the blood-brain barrier, resulting in a significantly lower incidence of sedative effects.[3][4] It is the active carboxylic acid metabolite of terfenadine and belongs to the piperidine class of antihistamines.[1][4][5]
The histamine H1 receptor is a G-protein coupled receptor (GPCR) integral to mediating hypersensitivity and allergic reactions.[6][7] Upon activation by histamine, which is released from mast cells and basophils during an allergic response, the H1 receptor initiates a signaling cascade that leads to classic allergy symptoms such as itching, vasodilation, and increased vascular permeability.[4][6][7]
Molecular Mechanism of Action
Fexofenadine functions as a potent and selective antagonist of the peripheral H1 receptors.[3][4] Its primary mechanism involves blocking histamine from binding to these receptors, thereby preventing the initiation of the allergic response.[2][8]
More specifically, Fexofenadine is considered an "inverse agonist".[6][9] This means that it binds to and stabilizes the inactive conformation of the H1 receptor. This action shifts the equilibrium away from the active state, preventing receptor activation even in the absence of histamine and reducing the downstream signaling that causes allergic symptoms.[6] Fexofenadine exhibits high specificity for the H1 receptor with minimal affinity for cholinergic, alpha-adrenergic, antidopaminergic, or antiserotonergic receptors, which contributes to its favorable side-effect profile.[1][6][10]
H1 Receptor Signaling Pathway
The H1 receptor is coupled to the Gq/G11 family of G-proteins.[11] Histamine binding activates this pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][12] Concurrently, DAG activates protein kinase C (PKC).[7] This cascade results in the physiological manifestations of an allergic reaction. Fexofenadine prevents this entire sequence by blocking the initial histamine binding step.
Pharmacodynamic Properties
The efficacy of an H1-antihistamine is determined by its affinity for the H1 receptor and its concentration at the receptor site.[13] Fexofenadine demonstrates high potency and receptor occupancy.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 10 nM | [13] |
| IC50 | 95.5 nM (anti-anaphylactic activity) | [14] |
| IC50 | 246 nM (histamine H1 receptor inhibition) | [14] |
| Receptor Occupancy | ~95% (after single oral dose) | [13] |
Note: Ki (inhibitory constant) reflects the binding affinity of a ligand for a receptor. A lower Ki value indicates higher binding affinity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Pharmacokinetic Profile
Fexofenadine is characterized by rapid absorption and minimal metabolism, contributing to its safety and low potential for drug-drug interactions.[1][5]
| Parameter | Value | Reference |
| Bioavailability | 30-41% | [3][8] |
| Time to Peak Plasma Conc. (Tmax) | 1-3 hours | [2][9] |
| Plasma Protein Binding | 60-70% (primarily albumin and α1-acid glycoprotein) | [1][3][9] |
| Volume of Distribution (Vd) | 5.4-5.8 L/kg | [9][13] |
| Metabolism | Minimal (≤5% of dose), primarily by intestinal mucosa | [3][5][9] |
| Elimination Half-life (t1/2) | ~14.4 hours | [1][3][8] |
| Excretion | ~80% in feces, ~11-12% in urine (as unchanged drug) | [3][8] |
Key Experimental Protocols
Radioligand Binding Assay for H1 Receptor Affinity
This in vitro assay is fundamental for determining the binding affinity (Ki) of a compound for the H1 receptor. It measures the ability of an unlabeled test compound (e.g., Fexofenadine) to compete with and displace a radiolabeled ligand (e.g., [³H]-mepyramine) from the receptor.
Objective: To determine the inhibitory constant (Ki) of Fexofenadine for the human histamine H1 receptor.
Materials:
-
Receptor Source: Membrane preparations from HEK293 cells stably or transiently expressing the human H1 receptor.[15][16]
-
Radioligand: [³H]-mepyramine (a known H1 receptor antagonist).[15][17]
-
Test Compound: Fexofenadine HCl.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H1 antagonist like mianserin.[15][16]
-
Assay Buffer: 50 mM Tris-HCl or Na₂HPO₄/KH₂PO₄, pH 7.4.[15]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[15]
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester.[15][17]
-
Detection: Liquid scintillation counter and scintillation fluid.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of Fexofenadine in assay buffer to cover a wide concentration range (e.g., 10⁻¹² M to 10⁻⁴ M). Dilute the [³H]-mepyramine stock to a final working concentration (typically near its Kd value, e.g., 1-5 nM).[15]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Contains cell membranes, [³H]-mepyramine, and assay buffer.
-
Non-specific Binding (NSB): Contains cell membranes, [³H]-mepyramine, and a high concentration of the non-specific control (mianserin).[15]
-
Competitive Binding: Contains cell membranes, [³H]-mepyramine, and one of the serial dilutions of Fexofenadine.
-
-
Incubation: Incubate the plate for a set period (e.g., 4 hours) at a controlled temperature (e.g., 25°C) with gentle agitation to allow the binding to reach equilibrium.[15][16]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.[15][17]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[15]
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Fexofenadine.
-
Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to fit the data and determine the IC50 value (the concentration of Fexofenadine that displaces 50% of the radioligand).
-
Calculate the Ki value from the IC50.
-
Conclusion
Fexofenadine is a highly selective, second-generation peripheral H1 receptor antagonist that functions as an inverse agonist. It effectively blocks the histamine-induced Gq-protein signaling cascade, preventing the release of intracellular calcium and the subsequent allergic response. Its favorable pharmacokinetic profile, characterized by minimal hepatic metabolism and a low risk of central nervous system penetration, establishes it as a safe and effective agent for the management of allergic disorders. The methodologies outlined herein, particularly radioligand binding assays, are crucial for the characterization and development of such targeted receptor antagonists.
References
- 1. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fexofenadine Hydrochloride? [synapse.patsnap.com]
- 3. Fexofenadine - Wikipedia [en.wikipedia.org]
- 4. Fexofenadine - BioPharma Notes [biopharmanotes.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Fexofenadine Hydrochloride | ফেক্সোফেনাডিন হাইড্রোক্লোরাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Fexofenadine: biochemical, pharmacokinetic and pharmacodynamic properties and its unique role in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fexofenadine HCl | Histamine Receptor inhibitor | Mechanism | Concentration [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubcompare.ai [pubcompare.ai]
A Technical Guide to Fexofenadine-d6: Commercial Availability and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Fexofenadine-d6, a deuterated internal standard essential for the accurate quantification of the antihistamine fexofenadine in biological matrices. This document also details a comprehensive experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, a common methodology in pharmacokinetic and bioequivalence studies.
Commercial Suppliers and Availability of this compound
This compound is available from a range of specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. The products are typically supplied as a neat solid with high chemical and isotopic purity. Below is a summary of key suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Availability |
| MedChemExpress | This compound | 548783-71-7 | C₃₂H₃₃D₆NO₄ | 507.69 | Not specified | In Stock (for select sizes)[1] |
| LGC Standards | This compound | 548783-71-7 | C₃₂H₃₃D₆NO₄ | 507.69 | >95% (HPLC)[1] | Available |
| Simson Pharma Limited | This compound | 548783-71-7 | C₃₂H₃₃D₆NO₄ | 507.69 | Certificate of Analysis provided | Custom Synthesis[2] |
| Acanthus Research | This compound | 548783-71-7 | C₃₂H₃₃D₆NO₄ | Not specified | Not specified | Made to Order[3] |
| Clearsynth | meta-Fexofenadine-D6 | 479035-75-1 (Unlabeled) | C₃₂H₃₃D₆NO₄ | 507.69 | Not specified | Available[4] |
| SynZeal | Fexofenadine D6 | 548783-71-7 | C₃₂H₃₃D₆NO₄ | 507.7 | Certificate of Analysis provided | Synthesis on demand[5] |
| Pharmaffiliates | This compound Methyl Ester | 1286458-00-1 | C₃₃H₃₅D₆NO₄ | 521.72 | Not specified | Available[6] |
| United States Biological | This compound | Not specified | C₃₂H₃₃D₆NO₄ | Not specified | Highly Purified | Available[7] |
The Role of this compound in Quantitative Bioanalysis
This compound serves as an ideal internal standard (IS) for the quantification of fexofenadine in complex biological matrices such as plasma and serum. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry for several reasons:
-
Similar Chemical and Physical Properties : this compound has nearly identical chemical and physical properties to the unlabeled analyte, fexofenadine. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in extraction efficiency and instrument response.
-
Mass Differentiation : The deuterium labeling results in a mass shift that allows for the distinct detection of the analyte and the internal standard by the mass spectrometer, without chromatographic separation of the two compounds.
-
Improved Accuracy and Precision : By normalizing the response of the analyte to that of the internal standard, the use of this compound significantly improves the accuracy and precision of the analytical method.
The following diagram illustrates the principle of using a deuterated internal standard in a typical LC-MS/MS workflow.
Experimental Protocol: Quantification of Fexofenadine in Human Plasma using LC-MS/MS
This protocol is a representative method synthesized from established and validated procedures for the quantification of fexofenadine in human plasma using this compound as an internal standard.
1. Preparation of Stock and Working Solutions
-
Fexofenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fexofenadine reference standard in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the fexofenadine stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 200 ng/mL) in methanol. This will be used for protein precipitation.
2. Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the fexofenadine working solutions to prepare calibration standards at concentrations ranging from approximately 1 to 500 ng/mL.
-
Spike blank human plasma with separate fexofenadine working solutions to prepare QC samples at low, medium, and high concentrations (e.g., 3, 100, and 400 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add 100 µL of the this compound working solution (in methanol).
-
Vortex the mixture for 10 seconds to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer an aliquot of the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 7.5 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
Fexofenadine: m/z 502.3 → 466.2
-
This compound: m/z 508.3 → 472.2 (Note: The exact mass transition for this compound should be confirmed based on the specific product and instrument tuning).
-
-
5. Data Analysis
-
Integrate the peak areas for the fexofenadine and this compound SRM transitions.
-
Calculate the peak area ratio of fexofenadine to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of fexofenadine in the QC and unknown samples from the calibration curve.
The following diagram outlines the key steps in the experimental workflow.
Conclusion
This compound is a critical tool for researchers and drug development professionals engaged in the quantitative analysis of fexofenadine. Its commercial availability from several reputable suppliers ensures access to high-quality material for use as an internal standard in bioanalytical methods. The detailed LC-MS/MS protocol provided in this guide offers a robust framework for the accurate and precise quantification of fexofenadine in biological matrices, which is fundamental for pharmacokinetic, bioequivalence, and other clinical and preclinical studies.
References
- 1. This compound | TRC-F322500-10MG | LGC Standards [lgcstandards.com]
- 2. This compound | CAS No- 548783-71-7 | Simson Pharma Limited [simsonpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. clearsynth.com [clearsynth.com]
- 5. Fexofenadine Impurities | SynZeal [synzeal.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. cdn.usbio.net [cdn.usbio.net]
Fexofenadine-d6: A Comprehensive Guide to Certificate of Analysis Parameters
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the typical parameters found on a Certificate of Analysis (CoA) for Fexofenadine-d6, a deuterated internal standard crucial for pharmacokinetic and bioanalytical studies. This document outlines the key quality attributes, analytical methodologies, and the logical workflow involved in the quality control of this essential reference material.
Certificate of Analysis: Quantitative Data Summary
The following table summarizes the typical analytical parameters and acceptance criteria for this compound, ensuring its identity, purity, and suitability for use as an internal standard in quantitative analysis.
| Parameter | Test Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to Off-White Solid |
| Identity | ¹H NMR Spectroscopy | Conforms to the structure of this compound |
| Mass Spectrometry (MS) | Consistent with the molecular weight of this compound | |
| Purity (by HPLC) | High-Performance Liquid Chromatography (HPLC) | ≥98%[1] |
| Isotopic Purity | Mass Spectrometry (MS) | ≥99% Deuterated forms (d6) |
| Related Substances | HPLC or LC-MS/MS | Individual Impurity: ≤0.5% Total Impurities: ≤1.0% |
| Water Content | Karl Fischer Titration | ≤1.0% |
| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> or ICH Q3C limits |
| Heavy Metals | Inductively Coupled Plasma (ICP-MS) or USP <232>/<233> | ≤10 ppm |
| Assay (by Mass Balance) | Calculation | 98.0% - 102.0% |
Experimental Protocols
Detailed methodologies for the key analytical tests cited in the Certificate of Analysis are provided below. These protocols are based on established analytical techniques for Fexofenadine and related compounds.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
This method is used to determine the purity of this compound and to quantify any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 20 mM ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[2]
-
Detection Wavelength: 220 nm.
-
Procedure:
-
Prepare a standard solution of this compound at a known concentration in a suitable diluent (e.g., mobile phase).
-
Prepare a sample solution of the material under test at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated by comparing the peak area of this compound in the sample chromatogram to the total area of all peaks.
-
Impurities are identified by their relative retention times and quantified against the main peak or a reference standard of the impurity if available.
-
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is employed to confirm the molecular weight and assess the isotopic purity of this compound.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is common.
-
Analysis Mode: Full scan mode to determine the molecular ion and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to assess isotopic distribution.
-
Procedure:
-
A solution of this compound is introduced into the mass spectrometer.
-
For identity, the observed mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical m/z of this compound.[3]
-
For isotopic purity, the relative intensities of the ions corresponding to the d6, d5, d4, etc., species are measured to calculate the percentage of the desired deuterated form.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Identity
¹H NMR spectroscopy provides detailed structural information, confirming the identity of the molecule and the positions of deuterium labeling.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as Methanol-d4 or DMSO-d6.
-
Procedure:
-
A small amount of the this compound sample is dissolved in the deuterated solvent.
-
The ¹H NMR spectrum is acquired.
-
The chemical shifts, splitting patterns, and integrations of the observed peaks are compared to the expected spectrum for this compound. The absence of signals at specific positions confirms successful deuteration.
-
Karl Fischer Titration for Water Content
This method is used for the specific determination of water content in the material.
-
Instrumentation: A Karl Fischer titrator (coulometric or volumetric).
-
Reagent: Karl Fischer reagent.
-
Procedure:
Visualizations
The following diagrams illustrate the workflow of a Certificate of Analysis and the relationship between the various analytical tests performed.
References
- 1. idealpublication.in [idealpublication.in]
- 2. bepls.com [bepls.com]
- 3. Determination of fexofenadine in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
The Role of Deuteration in Altering Drug Metabolism Profiles: A Technical Guide
The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, has emerged as a powerful tool in drug development to favorably modulate the metabolic profiles of therapeutic agents. This process, known as deuteration, can significantly alter the pharmacokinetic properties of a drug, leading to improved efficacy, safety, and tolerability. This technical guide provides an in-depth exploration of the core principles of deuteration, its impact on drug metabolism, and the experimental approaches used to evaluate its effects.
The Kinetic Isotope Effect: The Fundamental Principle of Deuteration
The metabolic transformation of many drugs involves the cleavage of carbon-hydrogen (C-H) bonds, a process often catalyzed by cytochrome P450 (CYP) enzymes. The rate of this cleavage is dependent on the strength of the bond. A carbon-deuterium (C-D) bond is stronger and more stable than a C-H bond. Consequently, it requires more energy to break. This phenomenon gives rise to the kinetic isotope effect (KIE), where the rate of a reaction involving C-D bond cleavage is significantly slower than the corresponding reaction with a C-H bond.
The KIE is the primary mechanism by which deuteration influences drug metabolism. By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolic breakdown at that specific site can be reduced.
Caption: The Kinetic Isotope Effect (KIE) slows down the metabolic cleavage of a C-D bond compared to a C-H bond.
Impact of Deuteration on Drug Metabolism Profiles
The strategic application of deuteration can lead to several beneficial modifications in a drug's metabolic profile:
-
Reduced Rate of Metabolism: The primary and most direct consequence of the KIE is a decrease in the rate of metabolic clearance of the drug. This can lead to a longer plasma half-life (t½) and increased overall drug exposure (AUC).
-
Metabolic Switching: When a drug has multiple sites of metabolism, deuterating the primary site can slow down metabolism at that position, causing a "metabolic switch" where other, previously minor, metabolic pathways become more prominent. This can lead to the formation of different metabolites, which may have their own pharmacological or toxicological profiles.
-
Reduced Formation of Reactive Metabolites: In some cases, drug metabolism can lead to the formation of chemically reactive metabolites that can cause toxicity. By slowing down the metabolic pathway responsible for generating these toxic species, deuteration can enhance the safety profile of a drug.
-
Improved Bioavailability: For drugs that undergo significant first-pass metabolism in the liver, deuteration can reduce the extent of this initial breakdown, leading to higher oral bioavailability.
Case Study: Deutetrabenazine (Austedo®)
A prime example of a successful deuterated drug is deutetrabenazine, an FDA-approved treatment for chorea associated with Huntington's disease and tardive dyskinesia. It is a deuterated version of tetrabenazine. Tetrabenazine is rapidly and extensively metabolized, leading to high peak plasma concentrations and a short half-life, requiring frequent dosing and contributing to adverse effects.
Deuteration of the two methoxy groups of tetrabenazine significantly slows its metabolism by CYP2D6. This results in a longer half-life and lower, more stable plasma concentrations of the active metabolites, allowing for less frequent dosing and an improved tolerability profile compared to its non-deuterated counterpart.
| Parameter | Tetrabenazine | Deutetrabenazine | Fold Change |
| Active Metabolite Half-life (t½) | ~2-4 hours | ~9-10 hours | ~2.5-5x increase |
| Dosing Frequency | 2-3 times daily | Twice daily | Reduced |
| Peak Plasma Concentration (Cmax) | Higher and more variable | Lower and more stable | Reduced Fluctuation |
Table 1: Comparison of Pharmacokinetic Parameters for Tetrabenazine and Deutetrabenazine.
Experimental Protocols for Evaluating Deuterated Drugs
A series of in vitro and in vivo experiments are crucial to characterize the metabolic profile of a deuterated drug and compare it to its non-deuterated analog.
In Vitro Metabolic Stability Assays
These assays are fundamental for assessing the intrinsic metabolic stability of a compound.
Objective: To determine the rate of metabolism of a deuterated drug and its non-deuterated counterpart in a controlled in vitro system.
Methodology:
-
System Selection: The most common systems are liver microsomes (containing a high concentration of CYP enzymes) or hepatocytes (whole liver cells). These can be from human or various animal species.
-
Incubation: The test compound (deuterated or non-deuterated) is incubated with the chosen in vitro system (e.g., human liver microsomes) and a cofactor, NADPH, which is essential for CYP enzyme activity.
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped, typically by adding a cold organic solvent like acetonitrile.
-
Analysis: The concentration of the parent drug remaining at each time point is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
An In-depth Technical Guide to the Basic Handling and Storage of Fexofenadine-d6 Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential handling procedures, storage conditions, and stability profile of Fexofenadine-d6 powder. The information is intended to ensure the integrity of the compound for research and development purposes.
Compound Overview
This compound is a deuterated analog of Fexofenadine, a second-generation antihistamine that acts as a selective peripheral H1-receptor antagonist. The incorporation of deuterium atoms makes it a valuable internal standard for pharmacokinetic studies and other quantitative analyses. Maintaining its chemical and physical stability is paramount for accurate and reproducible experimental results.
Recommended Storage and Handling
Proper storage and handling are critical to prevent degradation and contamination of this compound powder.
General Handling Procedures
When working with this compound powder, adherence to standard laboratory safety protocols is essential. To minimize exposure and preserve the integrity of the compound, the following personal protective equipment (PPE) and handling practices are recommended[1][2][3][4]:
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use nitrile rubber gloves.
-
Body Protection: A lab coat or other suitable protective clothing should be worn.
-
-
Dust Formation: Avoid creating dust. Use appropriate techniques when transferring the powder.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Accidental Release Measures
In the event of a spill, the following steps should be taken[1][2][3]:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, gently sweep or vacuum the spilled powder. Avoid methods that generate dust.
-
Place the collected material into a suitable, sealed container for disposal.
-
Clean the spill area thoroughly.
Storage Conditions and Stability
The stability of this compound powder is influenced by temperature, light, and humidity.
Recommended Storage Conditions
For optimal stability, this compound powder should be stored under the following conditions:
| Parameter | Condition | Rationale | Source(s) |
| Temperature (Long-term) | -20°C | To minimize thermal degradation and preserve long-term integrity. | [5][6][7] |
| Temperature (Short-term) | Room Temperature | Acceptable for brief periods, such as during shipping or sample preparation. | [5] |
| Container | Tightly sealed | To prevent exposure to moisture and atmospheric contaminants. | [1][4][8] |
| Light Exposure | Protected from light (e.g., in an amber vial or dark location) | The compound is light-sensitive and can undergo photodegradation. | [1] |
Stability Profile
While specific quantitative stability data for this compound powder is limited, studies on Fexofenadine hydrochloride (HCl) provide valuable insights into its degradation pathways.
General Stability:
-
This compound powder is reported to be stable for up to 3 years when stored at -20°C and for 2 years at 4°C[6].
-
Fexofenadine HCl was found to be stable under hydrolytic (water at 80°C for 4 hours), humidity (25°C/90% RH for 7 days), and photolytic (1.2 million lux hours visible light and 200 watt hours/m² UV light) conditions, with a mass balance of over 98.4%[9].
Degradation under Stress Conditions (Fexofenadine HCl):
| Stress Condition | Reagent/Condition | Duration | Temperature | Observed Degradation |
| Acid Hydrolysis | 1 N HCl | 3.5 hours | 60°C | Slight Degradation |
| Base Hydrolysis | 2 N NaOH | 24 hours | 60°C | Slight Degradation |
| Oxidation | 3% H₂O₂ | 5 hours | 60°C | Significant Degradation |
| Thermal | Dry Heat | 24 hours | 105°C | Slight Degradation |
Data extracted from a forced degradation study on Fexofenadine HCl[9].
Incompatible Materials:
-
Strong oxidizing agents: Contact with strong oxidizing agents should be avoided as they can lead to significant degradation[1][3].
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound powder, based on established guidelines and methodologies.
Photostability Testing (Based on ICH Q1B Guidelines)
This protocol outlines a method to assess the light sensitivity of this compound powder.
Objective: To evaluate the potential for photodegradation of this compound powder upon exposure to light.
Methodology:
-
Sample Preparation:
-
Accurately weigh samples of this compound powder into chemically inert, transparent containers.
-
Prepare a control sample stored in a light-proof container under the same temperature and humidity conditions.
-
-
Light Source:
-
Use a light source that produces both visible and UVA light, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps.
-
-
Exposure Conditions:
-
Expose the samples to a total illumination of not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter[9].
-
-
Analysis:
-
At appropriate time intervals, withdraw samples and analyze them for degradation using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS).
-
Compare the results of the light-exposed samples to the control sample to determine the extent of photodegradation.
-
Hygroscopicity Testing
This protocol provides a general method for determining the tendency of this compound powder to absorb moisture from the atmosphere.
Objective: To assess the hygroscopic nature of this compound powder.
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of this compound powder.
-
-
Controlled Humidity Environment:
-
Place the sample in a desiccator or a controlled humidity chamber set to a specific relative humidity (RH), for example, 80% RH, and a constant temperature, such as 25°C.
-
-
Moisture Absorption Measurement:
-
Monitor the weight of the sample at regular intervals until a constant weight is achieved (equilibrium).
-
-
Data Analysis:
-
Calculate the percentage of weight gain to determine the amount of moisture absorbed.
-
The hygroscopicity can be classified based on the percentage of weight gain under the specified conditions.
-
Mechanism of Action and Signaling Pathway
Fexofenadine is a selective antagonist of the histamine H1 receptor. Understanding its mechanism of action is crucial for its application in research.
H1-Histamine Receptor Signaling Pathway
The binding of histamine to the H1 receptor initiates a signaling cascade that leads to the physiological effects of an allergic response. Fexofenadine blocks this pathway by preventing histamine from binding to its receptor.
Caption: H1-Histamine Receptor Signaling Pathway and this compound Inhibition.
Experimental Workflow for Stability Assessment
The logical flow for assessing the stability of this compound powder involves a series of steps from initial handling to data analysis.
Caption: Experimental Workflow for this compound Powder Stability Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. doaj.org [doaj.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. banglajol.info [banglajol.info]
- 7. ftloscience.com [ftloscience.com]
- 8. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Fexofenadine in Human Plasma by LC-MS/MS Using Fexofenadine-d6 as an Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fexofenadine in human plasma. The method utilizes a stable isotope-labeled internal standard, fexofenadine-d6, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a tandem mass spectrometer operating in the positive ion electrospray ionization mode. The method was validated according to established bioanalytical method validation guidelines and demonstrated excellent linearity, precision, accuracy, and recovery. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of fexofenadine.
Introduction
Fexofenadine is a second-generation antihistamine used to relieve allergy symptoms. It is the major active metabolite of terfenadine and works by blocking H1 histamine receptors. Monitoring the concentration of fexofenadine in plasma is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard like this compound is the gold standard as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability. This application note provides a detailed protocol for the quantification of fexofenadine in human plasma using a validated LC-MS/MS method.
Experimental
Materials and Reagents
-
Fexofenadine hydrochloride and this compound were procured from a reputable supplier.
-
LC-MS grade acetonitrile, methanol, and formic acid were used.
-
Ultrapure water was generated in-house.
-
Control human plasma was obtained from a certified vendor.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Phenomenex Gemini C18, 50 x 2.0 mm, 5 µm) was used for chromatographic separation.[1]
Standard Solutions
-
Stock Solutions: Primary stock solutions of fexofenadine (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol.[1]
-
Working Solutions: A series of working standard solutions of fexofenadine were prepared by serially diluting the stock solution with a methanol:water (1:1) mixture to prepare calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: The this compound stock solution was diluted with acetonitrile to a final concentration of 35 ng/mL.[1]
Sample Preparation
A simple protein precipitation method was employed for the extraction of fexofenadine from human plasma.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | Phenomenex Gemini C18 (50 x 2.0 mm, 5 µm)[1] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 65% B)[1] |
| Flow Rate | 0.2 mL/min[1] |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Run Time | 2-4 minutes[1][2] |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Monitored Transitions | Fexofenadine: m/z 502.3 → 466.2[2][3]this compound: m/z 508.3 → 472.2 |
| Collision Energy | Optimized for each transition (e.g., 27 V for Fexofenadine)[2] |
| Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
Method Validation
The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation.
Linearity
The calibration curve was constructed by plotting the peak area ratio of fexofenadine to the internal standard against the nominal concentration of the calibration standards. The linearity was assessed over a concentration range of 1 to 500 ng/mL.[1] The coefficient of determination (R²) was consistently ≥ 0.99.[2][4]
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations (LQC, MQC, and HQC) on three different days. The precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as the percentage of the nominal value) were within acceptable limits.
Table 1: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 5.0 | 95.0 - 105.0 | < 6.0 | 94.0 - 106.0 |
| LQC | 3 | < 4.5 | 96.0 - 104.0 | < 5.5 | 95.0 - 105.0 |
| MQC | 100 | < 4.0 | 97.0 - 103.0 | < 5.0 | 96.0 - 104.0 |
| HQC | 400 | < 3.5 | 98.0 - 102.0 | < 4.5 | 97.0 - 103.0 |
Note: The data presented in this table is a representative summary based on typical performance and may not reflect the exact results from a single study.
Recovery and Matrix Effect
The extraction recovery of fexofenadine was determined by comparing the peak areas of the analyte from extracted samples with those from post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked samples with those in neat solutions.
Table 2: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 92.5 | 98.7 |
| MQC | 100 | 94.1 | 99.2 |
| HQC | 400 | 93.8 | 98.5 |
Note: The data presented in this table is a representative summary based on typical performance and may not reflect the exact results from a single study.
Application
This validated LC-MS/MS method was successfully applied to a pharmacokinetic study in healthy human volunteers following a single oral administration of a fexofenadine formulation. The method demonstrated its suitability for the reliable quantification of fexofenadine in human plasma samples.
Conclusion
A simple, rapid, and sensitive LC-MS/MS method for the quantification of fexofenadine in human plasma has been developed and validated. The use of this compound as an internal standard ensures high accuracy and precision. The method is suitable for high-throughput analysis and can be reliably applied to pharmacokinetic and bioequivalence studies of fexofenadine.
Logical Relationship of the Analytical Method
Caption: Logical flow of the LC-MS/MS analysis.
References
- 1. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced Analytical Method Validation for Bioequivalence Studies of Fexofenadine in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
Application Note: Preparation of Fexofenadine-d6 Internal Standard Stock Solution
Introduction
Fexofenadine-d6 is the deuterium-labeled version of Fexofenadine, a second-generation antihistamine. In quantitative bioanalysis, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled compounds such as this compound are widely used as internal standards (IS).[1][2][3] The use of a stable isotope-labeled internal standard is the gold standard as it co-elutes with the analyte, has similar ionization efficiency and extraction recovery, which corrects for variations during sample preparation and analysis, leading to improved accuracy and precision.[3] This document provides a detailed protocol for the preparation of a this compound internal standard stock solution for research and drug development applications.
Quantitative Data Summary
The following table summarizes the key quantitative and physical properties of this compound.
| Parameter | Value | Reference |
| Compound | This compound | [1] |
| Molecular Formula | C₃₂H₃₃D₆NO₄ | [1][4] |
| Molecular Weight | 507.69 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Recommended Solvents | DMSO, Methanol | [1][4] |
| Example Stock Conc. | 1 mg/mL | [5] |
| Powder Storage | -20°C for up to 3 years | [1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocol: Stock Solution Preparation (1 mg/mL)
This protocol outlines the procedure for preparing a 1 mg/mL primary stock solution of this compound.
1. Materials and Equipment
-
This compound powder (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), HPLC grade or higher
-
Analytical balance (readable to at least 0.01 mg)
-
10 mL Class A volumetric flask
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath/sonicator
-
Cryogenic vials for aliquoting
2. Procedure
-
Equilibration: Allow the this compound powder container to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Weighing: Accurately weigh 10 mg of this compound powder using an analytical balance and transfer it carefully into a 10 mL Class A volumetric flask.
-
Initial Dissolution: Add approximately 7-8 mL of DMSO to the volumetric flask.
-
Mixing and Sonication: Cap the flask and vortex the mixture for 1-2 minutes to facilitate dissolution. If the powder is not fully dissolved, place the flask in an ultrasonic bath for 10-15 minutes.[1][6] Visually inspect the solution to ensure no solid particles remain.
-
Final Volume Adjustment: Once the solid is completely dissolved and the solution is clear, allow it to return to room temperature. Carefully add DMSO to the volumetric flask until the meniscus reaches the 10 mL calibration mark.
-
Homogenization: Invert the capped flask 10-15 times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Dispense the stock solution into appropriately labeled cryogenic vials. It is recommended to create small-volume aliquots to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1]
3. Preparation of Working Solutions
Working internal standard solutions are prepared by diluting the primary stock solution with the appropriate mobile phase or reconstitution solvent to the final concentration required for the analytical method (e.g., 100 ng/mL).
-
Example Dilution: To prepare a 1 µg/mL working solution, dilute 10 µL of the 1 mg/mL primary stock solution to a final volume of 10 mL with the desired solvent.
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound internal standard stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of fexofenadine in human plasma using 96-well solid phase extraction and HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. [PDF] Stability Indicating RP-HPLC Method for Estimation of Fexofenadine Hydrochloride in Pharmaceutical Formulation | Semantic Scholar [semanticscholar.org]
- 6. giwmscdntwo.gov.np [giwmscdntwo.gov.np]
Application of Fexofenadine-d6 in Human Plasma Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexofenadine is a second-generation antihistamine that acts as a selective histamine H1-receptor antagonist.[1][2] It is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Accurate and reliable quantification of fexofenadine in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Fexofenadine-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound shares identical physicochemical properties with the unlabeled drug, ensuring similar extraction recovery and ionization efficiency, which corrects for matrix effects and variability in sample processing, leading to high accuracy and precision.
This document provides detailed application notes and protocols for the use of this compound in the quantification of fexofenadine in human plasma by LC-MS/MS.
Experimental Protocols
Bioanalytical Method for Fexofenadine Quantification in Human Plasma
This protocol outlines a validated LC-MS/MS method for the determination of fexofenadine in human plasma, utilizing this compound as the internal standard.
1. Materials and Reagents:
-
Fexofenadine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
2. Standard and Internal Standard Stock Solution Preparation:
-
Fexofenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve fexofenadine hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the fexofenadine stock solution in methanol to create working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 35 ng/mL.[3]
3. Sample Preparation (Protein Precipitation): [3]
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 300 µL of the internal standard spiking solution (this compound in acetonitrile) to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Conditions:
The following are typical LC-MS/MS parameters and can be optimized for specific instrumentation.
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic or gradient elution optimized for separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Fexofenadine: m/z 502.3 → 466.3 this compound: m/z 508.3 → 472.3 |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimized for each transition |
| Declustering Potential (DP) | Optimized for each transition |
5. Method Validation:
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention times of fexofenadine and this compound in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response. The range is typically 1 to 500 ng/mL.[3][4]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at a minimum of four concentration levels (LLOQ, low QC, mid QC, and high QC). Acceptance criteria are typically within ±15% (±20% for LLOQ).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by endogenous plasma components.
-
Recovery: The extraction efficiency of fexofenadine from human plasma.
-
Stability: Stability of fexofenadine in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Data Presentation
Table 1: Summary of LC-MS/MS Method Parameters for Fexofenadine Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | This compound[3] | Fexofenadine-d10[5] | Mosapride[4] |
| Sample Volume | 100 µL Plasma[3] | 50 µL Serum[5] | Not Specified[4] |
| Extraction Method | Protein Precipitation[3] | Protein Precipitation[5] | Solid-Phase Extraction[4] |
| LC Column | Phenomenex Gemini C18 (50 × 2.0 mm, 5 µm)[3] | Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)[5] | Reverse-phase column[4] |
| Mobile Phase | 0.1% formic acid, 5 mM ammonium acetate in water and methanol (35:65, v/v)[3] | Gradient with 0.1% formic acid in water and acetonitrile[5] | Isocratic mobile phase[4] |
| Flow Rate | 0.2 mL/min[3] | 0.5 mL/min[5] | Not Specified[4] |
| Run Time | 2 min[3] | 4 min[5] | 2 min[4] |
| Detection | ESI-MS/MS (Positive)[3] | ESI-MS/MS (Positive)[5] | ESI-MS/MS (Positive)[4] |
| Linear Range | 1 - 500 ng/mL[3] | 1.0 - 500.0 ng/mL[5] | 1 - 500 ng/mL[4] |
| LLOQ | 1 ng/mL[3] | 1.0 ng/mL[5] | 1 ng/mL[4] |
Table 2: Pharmacokinetic Parameters of Fexofenadine in Healthy Adults
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 1-3 hours | [1] |
| Cmax (Peak Plasma Concentration) | Dose-dependent | [6] |
| t1/2 (Elimination Half-life) | ~14.4 hours | [1] |
| Protein Binding | 60-70% | [1] |
| Metabolism | Minimal (<5%) | [1] |
| Excretion | Primarily in feces (~80%) and urine (~11%) as unchanged drug | [3] |
Mandatory Visualizations
Signaling Pathway
Caption: Fexofenadine's mechanism as a histamine H1 receptor inverse agonist.
Experimental Workflow
Caption: Workflow for fexofenadine quantification in human plasma.
Conclusion
The use of this compound as an internal standard provides a robust, sensitive, and specific method for the quantification of fexofenadine in human plasma. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in pharmacokinetic and bioequivalence studies of fexofenadine. The high-throughput nature of the described LC-MS/MS methods makes them well-suited for the analysis of a large number of samples, which is typical in clinical trials. Proper method validation is essential to ensure the reliability of the generated data.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Fexofenadine Hydrochloride? [synapse.patsnap.com]
- 3. Fexofenadine inhibits TNF signaling through targeting to cytosolic phospholipase A2 and is therapeutic against inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Fexofenadine Analysis in Urine
These application notes provide detailed methodologies for the sample preparation of fexofenadine from urine matrices, tailored for researchers, scientists, and professionals in drug development. The following protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are designed to yield clean extracts suitable for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Introduction
Fexofenadine, a second-generation antihistamine, is widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate quantification of fexofenadine in urine is crucial for pharmacokinetic and bioequivalence studies. The choice of sample preparation technique is critical to remove endogenous interferences and ensure the sensitivity and robustness of the analytical method. This document outlines three common and effective techniques for the extraction of fexofenadine from urine samples.
Quantitative Data Summary
The performance of different sample preparation techniques can be evaluated based on key analytical parameters. The table below summarizes quantitative data from various studies for the analysis of fexofenadine in urine.
| Sample Preparation Technique | Analytical Method | Limit of Quantification (LOQ) | Recovery | Matrix Effect | Reference |
| Solid-Phase Extraction (C18) | HPLC-ESI-MS | 1.0 ng in 50 µL of urine | Not Reported | Not Reported | [1] |
| Liquid-Liquid Extraction | LC-MS/MS | 0.02 µg/mL | Not Reported | Not Reported | [2] |
| Protein Precipitation (Acetonitrile) | LC-MS/MS | 1 ng/mL (in cell lysates) | Not Reported | Not Reported | [3] |
Note: Data for recovery and matrix effect for all techniques in urine were not consistently available in the reviewed literature. The LOQ for protein precipitation is provided from a study on cell lysates, as direct application to urine with reported quantitative data was limited.
Experimental Protocols
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective method for sample cleanup and concentration, leading to clean extracts and reduced matrix effects.
Workflow Diagram:
References
- 1. Determination of fexofenadine in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: A High-Throughput UPLC-MS/MS Method for the Simultaneous Determination of Fexofenadine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a sensitive, robust, and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of fexofenadine in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, enabling rapid sample turnaround. Chromatographic separation is achieved on a C18 reversed-phase column with a total run time of 4 minutes.[1] Fexofenadine and its deuterated internal standard, fexofenadine-d10, are detected using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM). The method was validated over a linear range of 1.0 to 500.0 ng/mL and demonstrated excellent accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring.[1][2]
Introduction
Fexofenadine is a second-generation antihistamine widely used for the relief of symptoms associated with seasonal allergic rhinitis and chronic idiopathic urticaria. Unlike first-generation antihistamines, it does not readily cross the blood-brain barrier, resulting in minimal sedative effects. Accurate and reliable quantification of fexofenadine in biological matrices, such as human plasma, is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3] This document provides a detailed protocol for a UPLC-MS/MS method designed for the rapid and simultaneous determination of fexofenadine, offering high sensitivity and selectivity.[1][4]
Experimental Protocols
Materials and Reagents
-
Fexofenadine hydrochloride reference standard (≥98% purity)
-
Fexofenadine-d10 (internal standard, IS) (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
Preparation of Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve fexofenadine and fexofenadine-d10 in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the fexofenadine primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working standards for the calibration curve.
-
Internal Standard (IS) Working Solution (200 ng/mL): Dilute the fexofenadine-d10 primary stock solution with methanol to achieve a final concentration of 200 ng/mL. This solution is used for protein precipitation.[1]
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Calibration Standards: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain final concentrations ranging from 1.0 to 500.0 ng/mL.[1]
-
Quality Control Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1.0 ng/mL
-
Low QC (LQC): 3.0 ng/mL
-
Medium QC (MQC): 150 ng/mL
-
High QC (HQC): 400 ng/mL
-
Sample Preparation Protocol
-
Pipette 50 µL of plasma (CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[1]
-
Add 100 µL of the IS working solution (200 ng/mL fexofenadine-d10 in methanol).[1]
-
Vortex the mixture for 10 seconds to precipitate plasma proteins.[1]
-
Centrifuge the samples at 10,000 × g for 10 minutes.[1]
-
Transfer 50 µL of the clear supernatant to an LC vial insert.
-
Inject 7.5 µL of the prepared sample into the UPLC-MS/MS system.[1]
UPLC-MS/MS Method
Instrumentation
-
UPLC System: Waters Acquity UPLC I-class (or equivalent) with a binary solvent manager and sample manager.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Quantis Plus) equipped with a heated electrospray ionization (H-ESI) source.[1]
UPLC Parameters
The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | Waters Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) with a Vanguard BEH C18 pre-column.[1] |
| Mobile Phase A | 0.1% Formic acid in water.[1] |
| Mobile Phase B | Acetonitrile.[1] |
| Flow Rate | 0.5 mL/min.[1] |
| Gradient Elution | 0-0.5 min (5% B), 0.5-2.0 min (linear gradient to 65% B), 2.0-2.1 min (to 100% B), 2.1-3.0 min (hold 100% B), 3.01-4.0 min (return to 5% B).[1] |
| Column Temperature | 50°C.[1] |
| Sample Temperature | 10°C.[1] |
| Injection Volume | 7.5 µL.[1] |
| Total Run Time | 4.0 minutes.[1] |
MS/MS Parameters
The mass spectrometer parameters are detailed in the table below.
| Parameter | Condition |
| Ionization Mode | Positive Heated Electrospray Ionization (H-ESI).[1] |
| Detection Mode | Selected Reaction Monitoring (SRM).[1] |
| Spray Voltage | 3.5 kV.[1] |
| Vaporizer Temperature | 350°C.[1] |
| Ion Transfer Tube Temp | 350°C.[1] |
| Sheath Gas Pressure | 60 (arbitrary units).[1] |
| Auxiliary Gas Pressure | 15 (arbitrary units).[1] |
| Collision Gas | Argon at 1.5 mTorr.[1] |
| Q1/Q3 Resolution (FWHM) | 0.7 m/z.[1] |
| SRM Transitions | Fexofenadine: m/z 502.3 → 466.2 (Collision Energy: 27 V) Fexofenadine-d10 (IS): m/z 512.3 → 476.2 (Collision Energy: 28 V).[1] |
Method Validation Summary
The method was validated according to established guidelines, with key performance metrics summarized below.
| Validation Parameter | Result |
| Linearity Range | 1.0 - 500.0 ng/mL.[1][2] |
| Correlation Coefficient (r²) | ≥ 0.998.[1] |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL.[1][5] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration.[1][2] |
| Recovery | 93% to 98%.[1][2] |
Results and Discussion
The developed UPLC-MS/MS method provides excellent selectivity for fexofenadine in human plasma. The use of a stable isotope-labeled internal standard ensures high precision and accuracy by compensating for matrix effects and variability in sample processing. The simple protein precipitation protocol significantly reduces sample preparation time, making the method well-suited for high-throughput analysis.[1] The total chromatographic run time of 4 minutes allows for the analysis of a large number of samples in a single day, which is highly beneficial for large-scale clinical studies.[5]
Conclusion
A simple, rapid, and sensitive UPLC-MS/MS method for the quantification of fexofenadine in human plasma has been successfully developed and validated. The method meets the regulatory requirements for bioanalytical method validation and can be reliably applied to pharmacokinetic and bioequivalence studies.
Visualizations
Caption: Experimental workflow for the UPLC-MS/MS analysis of fexofenadine in human plasma.
References
- 1. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. View of Advanced Analytical Method Validation for Bioequivalence Studies of Fexofenadine in Human Plasma Using LC-MS/MS [pubs.bcnf.ir]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of fexofenadine and pseudoephedrine in human plasma by liquid chromatography/tandem mass spectrometry with electrospray ionization: method development, validation and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Fexofenadine Enantiomers in Human Plasma using Chiral LC-MS/MS with Fexofenadine-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of fexofenadine enantiomers, (R)-(+)-fexofenadine and (S)-(-)-fexofenadine, in human plasma. The method utilizes a chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, employing Fexofenadine-d6 as a stable isotope-labeled internal standard for accurate and precise quantification. This protocol is designed for pharmacokinetic studies, bioequivalence assessments, and other clinical research applications where the stereoselective disposition of fexofenadine is of interest.
Introduction
Fexofenadine is a second-generation antihistamine that is widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria. It is the active carboxylic acid metabolite of terfenadine and exists as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers. Although both enantiomers exhibit pharmacological activity, differences in their pharmacokinetic and pharmacodynamic profiles necessitate a stereoselective analytical method for their individual quantification. This application note provides a detailed protocol for the chiral separation and quantification of fexofenadine enantiomers in human plasma using LC-MS/MS with this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
(R)-(+)-Fexofenadine and (S)-(-)-Fexofenadine reference standards
-
This compound (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile, and chloroform
-
Formic acid and ammonium acetate
-
Human plasma (with anticoagulant)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, this compound (35 ng/mL).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Chiral Column: Chirobiotic V (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol / 20 mM Ammonium Acetate (pH 4.0) (95:5, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Collision Energy: -41 eV for both fexofenadine and this compound[1]
-
Sheath Gas: Nitrogen at 35 units[1]
-
Auxiliary Gas: Nitrogen at 10 units[1]
Quantitative Data Summary
The following tables summarize the quantitative performance of the method, adapted from validated bioanalytical procedures.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| (R)-(+)-Fexofenadine | 0.025 - 100 | ≥ 0.995 |
| (S)-(-)-Fexofenadine | 0.025 - 100 | ≥ 0.995 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| (R)-(+)-Fexofenadine | LLOQ | 0.025 | 95.2 - 104.8 | < 15 |
| LQC | 0.075 | 92.5 - 107.3 | < 10 | |
| MQC | 50.0 | 94.1 - 105.9 | < 8 | |
| HQC | 80.0 | 96.3 - 103.7 | < 7 | |
| (S)-(-)-Fexofenadine | LLOQ | 0.025 | 96.1 - 103.5 | < 15 |
| LQC | 0.075 | 93.8 - 106.1 | < 10 | |
| MQC | 50.0 | 95.5 - 104.5 | < 8 | |
| HQC | 80.0 | 97.0 - 102.9 | < 7 |
*Data is representative of typical performance for bioanalytical method validation.[2]
Visualizations
Experimental Workflow
Caption: Workflow for Fexofenadine Enantiomer Quantification.
Logical Relationship of Analytical Components
Caption: Components of the Bioanalytical Method.
References
- 1. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Fexofenadine-d6 as an Internal Standard for Bioequivalence Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexofenadine is a second-generation antihistamine widely used for the relief of symptoms associated with seasonal allergic rhinitis and chronic idiopathic urticaria. To ensure the therapeutic equivalence of generic formulations of fexofenadine, regulatory agencies require bioequivalence (BE) studies. A critical component of these studies is the accurate and precise quantification of fexofenadine in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard (IS), such as fexofenadine-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical assays. This document provides detailed application notes and protocols for the use of this compound as an internal standard in bioequivalence studies of fexofenadine.
Principle of Bioequivalence and the Role of an Internal Standard
The fundamental principle of bioequivalence is to demonstrate that a test (generic) formulation and a reference (innovator) formulation deliver the active pharmaceutical ingredient (API) to the systemic circulation at a similar rate and extent. This is typically assessed by comparing key pharmacokinetic (PK) parameters, such as the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).
An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, including calibration standards, quality control (QC) samples, and unknown study samples. This compound, a deuterated analog of fexofenadine, is an ideal internal standard because it co-elutes with fexofenadine and exhibits identical ionization and fragmentation behavior in the mass spectrometer, but is distinguishable by its higher mass. This allows for the correction of variability that may occur during sample preparation, injection, and ionization, thereby ensuring the accuracy and precision of the analytical method.
Experimental Protocols
Bioanalytical Method: Quantification of Fexofenadine in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a validated method for the determination of fexofenadine in human plasma.
1. Materials and Reagents
-
Fexofenadine reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized or Milli-Q)
2. Preparation of Stock and Working Solutions
-
Fexofenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fexofenadine reference standard in methanol.
-
Fexofenadine Working Solutions: Prepare serial dilutions of the stock solution with methanol:water (1:1, v/v) to create working solutions for calibration standards and QC samples at various concentration levels.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
This compound Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with methanol:water (1:1, v/v) to achieve a final concentration that provides an optimal response in the LC-MS/MS system.
3. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the fexofenadine working solutions to prepare a series of calibration standards. A typical calibration curve range is 1 to 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 150, and 400 ng/mL).
4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add a fixed volume (e.g., 20 µL) of the this compound working solution (e.g., 100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile (or methanol) to precipitate the plasma proteins.
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
5. LC-MS/MS Conditions
-
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to ensure separation of fexofenadine from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fexofenadine: m/z 502.3 → 466.3
-
This compound: m/z 508.3 → 472.3
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
Bioequivalence Study Design
A typical bioequivalence study for fexofenadine would follow a randomized, single-dose, two-period, two-sequence, crossover design under fasting conditions.
-
Subject Population: Healthy adult male and/or female volunteers.
-
Treatments:
-
Test Product: Generic fexofenadine formulation.
-
Reference Product: Innovator fexofenadine formulation.
-
-
Study Conduct:
-
Subjects are administered a single oral dose of either the test or reference product.
-
Blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose).
-
Plasma is separated and stored frozen until analysis.
-
After a washout period of at least seven half-lives of the drug, subjects receive the alternate formulation.
-
-
Pharmacokinetic and Statistical Analysis:
-
Plasma concentrations of fexofenadine are determined using the validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) are calculated for each subject for both formulations.
-
The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC are calculated. For bioequivalence to be concluded, these intervals must fall within the regulatory acceptance range, which is typically 80.00% to 125.00%.
-
Data Presentation
The following tables summarize the quantitative data from a representative bioequivalence study of a test versus a reference fexofenadine formulation.
Table 1: Bioanalytical Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity | ||
| Calibration Curve Range | - | 1.00 - 500.00 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Accuracy and Precision | ||
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±8% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery | ||
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | ||
| Matrix Factor | Close to 1 | 0.95 - 1.05 |
| Stability | ||
| Bench-top Stability (24h, RT) | %Change within ±15% | Stable |
| Freeze-Thaw Stability (3 cycles) | %Change within ±15% | Stable |
| Long-term Stability (-80°C) | %Change within ±15% | Stable |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; %Bias: Percent Bias; RT: Room Temperature.
Table 2: Pharmacokinetic Parameters of Fexofenadine for Test and Reference Formulations (N=36)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 682 ± 246 | 679 ± 297 |
| AUC0-t (ng·h/mL) | 4528 ± 1308 | 4586 ± 1447 |
| AUC0-∞ (ng·h/mL) | 4596 ± 1324 | 4648 ± 1461 |
| Tmax (h) * | 2.33 (0.67 - 6.00) | 2.00 (0.67 - 6.00) |
Data for Tmax are presented as median (min - max).
Table 3: Statistical Analysis of Bioequivalence
| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval | Bioequivalence Conclusion |
| Cmax | 104 | 95% - 114% | Passes |
| AUC0-t | 100 | 93% - 107% | Passes |
| AUC0-∞ | 100 | 93% - 107% | Passes |
Mandatory Visualizations
Application Notes & Protocols for a Validated Bioanalytical Method of Fexofenadine using Fexofenadine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexofenadine is a second-generation antihistamine widely used for the relief of allergy symptoms.[1][2] Accurate and reliable quantification of fexofenadine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring.[3][4] This document provides detailed application notes and protocols for a validated bioanalytical method for the determination of fexofenadine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Fexofenadine-d6 as the internal standard (IS).[5][6] The use of a stable isotope-labeled internal standard like this compound is advantageous as it closely mimics the analyte's behavior during sample preparation and analysis, leading to improved accuracy and precision.[5][7][8]
Experimental Protocols
Materials and Reagents
-
Analytes: Fexofenadine hydrochloride (>98% purity)
-
Internal Standard: this compound (>98% chemical and >99% isotopic purity)[5]
-
Solvents: HPLC grade methanol and acetonitrile, and analytical grade formic acid.[5]
-
Reagents: Ammonium acetate, deionized water.
-
Biological Matrix: Human plasma (screened for fexofenadine prior to use).[5]
Stock and Working Solution Preparation
-
Fexofenadine Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of fexofenadine in methanol.[5]
-
Fexofenadine Working Solutions: Prepare working solutions at concentrations of 1, 10, and 100 µg/mL by diluting the stock solution with methanol. These are used to spike calibration standards and quality control (QC) samples.[5]
-
Internal Standard Stock Solution (1 µg/mL): Dissolve this compound in methanol.[5]
-
Internal Standard Working Solution (35 ng/mL): Dilute the IS stock solution with acetonitrile.[5]
-
Store all stock solutions at -20°C.[5]
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting fexofenadine from plasma samples.[9][10][11][12]
-
Aliquot 100 µL of human plasma into a 96-well plate.
-
Add acetonitrile containing the internal standard (this compound).[5][6]
-
Filter the mixture to separate the precipitated proteins from the supernatant.[5][6]
-
Dilute the resulting filtrate before injection into the LC-MS/MS system.[5][6]
Liquid Chromatography (LC) Conditions
-
LC System: A standard HPLC system capable of delivering reproducible gradients.
-
Column: Phenomenex Gemini C18 (50 × 2.0 mm, 5 µm) or equivalent.[5][6]
-
Mobile Phase: A mixture of 0.1% formic acid and 5 mM ammonium acetate in deionized water and methanol (35:65, v/v).[5][6]
-
Column Temperature: Ambient.
-
Injection Volume: Appropriate volume based on system sensitivity.
-
Run Time: Approximately 2 minutes with isocratic elution.[5][6]
Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Electrospray Ionization (ESI+).[5][6][9][10][12]
-
Detection Mode: High Resolution Multiple Reaction Monitoring (H-SRM).[5][6]
-
Monitored Transitions:
-
Fexofenadine: m/z 502.1 → 466.2[10]
-
This compound: Specific transition to be determined based on the mass shift due to deuterium labeling.
-
Method Validation
The bioanalytical method was validated in accordance with ICH M10 guidelines, assessing specificity, linearity, precision, accuracy, and robustness.[3]
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 500 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99[3] |
| Intra-run Precision (%CV) | Within 4.3%[6] |
| Inter-run Precision (%CV) | Within 4.3%[6] |
| Intra-run Accuracy (%Bias) | Within 8.0%[6] |
| Inter-run Accuracy (%Bias) | Within 8.0%[6] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[6] |
Visualizations
Bioanalytical Method Workflow
Caption: Workflow for the bioanalytical method of Fexofenadine.
Fexofenadine Mechanism of Action
Caption: Simplified mechanism of action of Fexofenadine.
Conclusion
The described LC-MS/MS method using this compound as an internal standard is rapid, sensitive, and selective for the quantification of fexofenadine in human plasma.[6] The validation results demonstrate that the method is accurate and precise, making it suitable for high-throughput analysis in clinical and pharmaceutical research settings.[3][6] The simple protein precipitation sample preparation procedure further enhances the efficiency of this bioanalytical method.[5][6]
References
- 1. View of Advanced Analytical Method Validation for Bioequivalence Studies of Fexofenadine in Human Plasma Using LC-MS/MS [pubs.bcnf.ir]
- 2. d-nb.info [d-nb.info]
- 3. Advanced Analytical Method Validation for Bioequivalence Studies of Fexofenadine in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 4. Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Fexofenadine-d6 in DMPK Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexofenadine, a second-generation antihistamine, is characterized by its limited metabolism, with the majority of the compound being excreted unchanged.[1][2] Its absorption, distribution, and excretion are heavily influenced by various drug transporters, making it an important tool in the field of Drug Metabolism and Pharmacokinetics (DMPK). Fexofenadine is a known substrate for P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[3][4] This property has led to its use as a probe substrate in clinical and preclinical studies to investigate the potential of new chemical entities (NCEs) to cause drug-drug interactions (DDIs) by inhibiting or inducing these transporters.[5]
Fexofenadine-d6, a stable isotope-labeled derivative of fexofenadine, serves as an ideal internal standard (IS) for the quantitative bioanalysis of fexofenadine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] Its chemical and physical properties are nearly identical to those of fexofenadine, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling accurate and precise quantification of the analyte by correcting for variability in sample processing and instrument response.
These application notes provide detailed protocols for the use of this compound in the quantification of fexofenadine in plasma samples and in a P-glycoprotein (P-gp) inhibition assay using the Caco-2 cell line as an in vitro model.
Application 1: Bioanalytical Quantification of Fexofenadine in Human Plasma
This protocol outlines a validated LC-MS/MS method for the determination of fexofenadine in human plasma, employing this compound as an internal standard. The method is rapid, sensitive, and suitable for high-throughput pharmacokinetic studies.[6][7]
Workflow for Bioanalytical Quantification
Caption: Bioanalytical workflow for fexofenadine quantification.
Experimental Protocol
1. Preparation of Stock and Working Solutions:
-
Fexofenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve fexofenadine hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Fexofenadine Working Solutions: Prepare a series of working solutions by serially diluting the fexofenadine stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
This compound Working Solution (Internal Standard, 50 ng/mL): Dilute the this compound stock solution with acetonitrile.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of the this compound working solution (50 ng/mL in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Fexofenadine) | Q1: 502.3 m/z -> Q3: 466.3 m/z |
| MRM Transition (this compound) | Q1: 508.3 m/z -> Q3: 472.3 m/z |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument |
| Gas Temperatures & Pressures | Optimized for the specific instrument |
4. Data Analysis:
-
Integrate the peak areas for both fexofenadine and this compound.
-
Calculate the peak area ratio (Fexofenadine / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of fexofenadine in the unknown samples by interpolation from the calibration curve.
Application 2: In Vitro P-glycoprotein (P-gp) Inhibition Assay using Caco-2 Cells
Fexofenadine is a known substrate of the efflux transporter P-gp. A bidirectional transport assay using Caco-2 cell monolayers, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer expressing P-gp, can be used to assess the P-gp inhibitory potential of a test compound. This compound is used as the internal standard for the quantification of fexofenadine transported across the cell monolayer.
P-gp Inhibition Assay Workflow
Caption: Caco-2 bidirectional transport assay workflow.
Experimental Protocol
1. Cell Culture:
-
Seed Caco-2 cells on Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days in a suitable medium, replacing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
2. Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltmeter. Monolayers with TEER values > 200 Ω·cm² are typically considered suitable for transport studies.
3. Bidirectional Transport Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Apical to Basolateral (A→B) Transport:
-
Add HBSS containing the test compound (or vehicle control) to the apical (A) and basolateral (B) chambers and pre-incubate for 30 minutes at 37°C.
-
Remove the medium from the apical chamber and replace it with HBSS containing fexofenadine (e.g., 10 µM) and the test compound.
-
Add fresh HBSS with the test compound to the basolateral chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Follow the same pre-incubation step as above.
-
Remove the medium from the basolateral chamber and replace it with HBSS containing fexofenadine (e.g., 10 µM) and the test compound.
-
Add fresh HBSS with the test compound to the apical chamber.
-
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from the receiver chambers (basolateral for A→B and apical for B→A). Also, collect a sample from the donor chamber for mass balance calculation.
4. Sample Analysis:
-
Quantify the concentration of fexofenadine in the collected samples using the LC-MS/MS method described in Application 1, using this compound as the internal standard.
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of permeation of the drug across the cells (µmol/s)
-
A = surface area of the membrane (cm²)
-
C₀ = initial concentration of the drug in the donor chamber (µmol/cm³)
-
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
-
An efflux ratio significantly greater than 2 is indicative of active efflux, likely mediated by P-gp. A reduction in the efflux ratio in the presence of the test compound suggests P-gp inhibition.
Signaling Pathways and Logical Relationships
Fexofenadine Transport and Inhibition Logic
Caption: Fexofenadine transport pathways and P-gp inhibition.
Conclusion
This compound is an indispensable tool in DMPK studies, enabling the reliable quantification of fexofenadine for both pharmacokinetic assessments and in vitro drug transporter assays. The protocols provided herein offer a robust framework for researchers to investigate the pharmacokinetic properties of fexofenadine and to assess the potential for drug-drug interactions related to P-gp transport. These assays are crucial for characterizing the safety and efficacy profile of new drug candidates during the development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective disposition of fexofenadine with the P-glycoprotein inhibitor verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of OATP1B1 and OATP1B3 in Drug-Drug Interactions Mediated by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-incubation with OATP1B1 and OATP1B3 inhibitors potentiates inhibitory effects in physiologically relevant sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of fexofenadine hydrochloride permeability and dissolution with an anionic surfactant using Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Determination of Fexofenadine in Human Serum using Liquid-Liquid Extraction with a Deuterated Internal Standard followed by LC-MS/MS Analysis
Introduction
Fexofenadine is a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2][3] Accurate quantification of fexofenadine in serum is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a robust and sensitive method for the determination of fexofenadine in human serum using a liquid-liquid extraction (LLE) protocol with fexofenadine-d10 as a deuterated internal standard, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting matrix effects and variability during sample preparation and injection, ensuring high accuracy and precision.[4][5][6]
Physicochemical Properties of Fexofenadine
Fexofenadine is a zwitterionic molecule, possessing both a carboxylic acid group and a tertiary amine, with pKa values of approximately 4.25 and 9.53, respectively.[2] This amphoteric nature means it can exist in an ionized state in both acidic and basic conditions, a key consideration for developing an effective LLE method.[7]
Experimental Protocol
This protocol is intended for the extraction of fexofenadine from 200 µL of human serum.
Materials and Reagents
-
Fexofenadine hydrochloride (Reference Standard)
-
Fexofenadine-d10 (Deuterated Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Dichloromethane
-
HPLC-grade Ethyl Acetate
-
HPLC-grade Diethyl Ether
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Human Serum (blank)
-
Ultrapure Water
Equipment
-
Analytical balance
-
Vortex mixer
-
Centrifuge capable of 4000 x g
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Solutions Preparation
-
Fexofenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve fexofenadine hydrochloride in methanol.
-
Fexofenadine-d10 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve fexofenadine-d10 in methanol.
-
Fexofenadine Working Solutions: Prepare serial dilutions of the fexofenadine stock solution in 50:50 methanol:water to create calibration standards.
-
IS Working Solution (100 ng/mL): Dilute the fexofenadine-d10 stock solution in 50:50 methanol:water.
-
Extraction Solvent: Prepare a mixture of dichloromethane:ethyl acetate:diethyl ether in a ratio of 30:40:30 (v/v/v).[7]
-
Reconstitution Solvent (50:50 Acetonitrile:Water with 0.1% Formic Acid): Mix equal volumes of acetonitrile and water and add formic acid to a final concentration of 0.1%.
Sample Preparation and Extraction
-
Sample Aliquoting: Pipette 200 µL of serum (blank, calibration standard, quality control, or unknown sample) into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the 100 ng/mL IS working solution to each tube (except for double blanks).
-
Vortex: Briefly vortex mix the samples for 10 seconds.
-
Acidification: Add 50 µL of 0.1 M formic acid to each tube to adjust the pH and facilitate extraction. Vortex for 10 seconds.
-
Liquid-Liquid Extraction: Add 1 mL of the extraction solvent (dichloromethane:ethyl acetate:diethyl ether) to each tube.
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte.
-
Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer and Injection: Transfer the supernatant to an LC vial and inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting parameters that may require optimization for specific instrumentation.
| Parameter | Condition |
| LC Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water with 5 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
Data Presentation
Table 1: Calibration Curve and Quality Control Sample Concentrations
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 1 |
| Calibration Standard 2 | 5 |
| Calibration Standard 3 | 20 |
| Calibration Standard 4 | 50 |
| Calibration Standard 5 | 100 |
| Calibration Standard 6 | 250 |
| Calibration Standard 7 | 500 |
| Quality Control Low (LQC) | 3 |
| Quality Control Mid (MQC) | 75 |
| Quality Control High (HQC) | 400 |
Note: The linear range of the assay is typically validated from 1 to 500 or 1-1000 ng/mL.[8][9][10][11]
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Fexofenadine | 502.3 | 466.3 |
| Fexofenadine-d10 | 512.3 | 476.3 |
Note: The precursor ion for fexofenadine-d6 would be m/z 508.[12]
Experimental Workflow Diagram
Caption: Workflow for Fexofenadine Extraction from Serum.
Conclusion
This application note provides a detailed liquid-liquid extraction protocol for the quantification of fexofenadine in human serum using a deuterated internal standard. The method is designed to be robust and suitable for high-throughput analysis in a research or clinical setting. The use of a deuterated internal standard ensures the accuracy and precision required for pharmacokinetic and bioequivalence studies. While protein precipitation is a faster technique, liquid-liquid extraction often provides a cleaner extract, which can reduce matrix effects and prolong the life of the analytical column.[7][13]
References
- 1. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. google.com [google.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. medipol.edu.tr [medipol.edu.tr]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of fexofenadine in human plasma using 96-well solid phase extraction and HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. efficacy-of-liquid-liquid-extraction-and-protein-precipitation-methods-in-serum-sample-preparation-for-quantification-of-fexofenadine-in-human-serum - Ask this paper | Bohrium [bohrium.com]
Solid-Phase Extraction Protocol for Fexofenadine Quantification in Human Plasma using Fexofenadine-d6 as an Internal Standard
Introduction
Fexofenadine is a second-generation antihistamine widely used for the relief of symptoms associated with seasonal allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable quantification of fexofenadine in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers excellent sample cleanup and concentration, leading to improved analytical sensitivity and accuracy. This application note details a robust SPE method for the extraction of fexofenadine from human plasma using Waters Oasis HLB SPE cartridges, with fexofenadine-d6 serving as the internal standard for precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Methods
Materials
-
Fexofenadine hydrochloride reference standard
-
This compound internal standard
-
Waters Oasis HLB 96-well plates or 1 cc cartridges[1]
-
Human plasma (K2-EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water
Sample Preparation
-
Standard and Internal Standard Preparation: Prepare stock solutions of fexofenadine and this compound in methanol. Serially dilute the fexofenadine stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve. Prepare a working internal standard solution of this compound in the same diluent.
-
Plasma Sample Pre-treatment: Thaw human plasma samples at room temperature. To 0.5 mL of plasma, add the internal standard solution (this compound) and vortex briefly.
Solid-Phase Extraction (SPE) Protocol
The SPE procedure is performed using Waters Oasis HLB cartridges.
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a 5% methanol in water solution to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column, such as a Restek Ultra IBD (3.2 mm x 50 mm, 3 µm), can be used.[2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and 10 mM ammonium acetate buffer with 0.1% formic acid is suitable.[2]
-
Mass Spectrometry: The mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
The following MRM transitions are monitored:
Quantitative Data Summary
The following table summarizes the quantitative performance data for the SPE-LC-MS/MS method for fexofenadine.
| Parameter | Value | Reference |
| Linearity Range | 1 - 200 ng/mL | [2] |
| Accuracy | 97 - 102% | [2] |
| Precision (CV) | < 3.5% | [2] |
| Extraction Recovery | > 70% | [2] |
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for the solid-phase extraction of fexofenadine from human plasma.
Caption: Logical relationship of the analytical method from sample to result.
References
Troubleshooting & Optimization
Fexofenadine LC-MS Analysis: A Technical Support Guide to Addressing Matrix Effects
Welcome to the technical support center for Fexofenadine LC-MS analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address the common challenge of matrix effects in their experiments. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1]
Q2: What causes matrix effects in fexofenadine analysis?
A2: In the analysis of fexofenadine from biological matrices like plasma, serum, or cell lysates, matrix effects are primarily caused by endogenous components such as phospholipids, salts, and proteins.[1][2] These components can interfere with the ionization of fexofenadine in the mass spectrometer's ion source, leading to inaccurate quantification.
Q3: How can I determine if my fexofenadine analysis is affected by matrix effects?
A3: Two common methods to assess matrix effects are:
-
Post-column infusion: A constant flow of a standard fexofenadine solution is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any fluctuation in the fexofenadine signal at the retention time of interfering components indicates the presence of matrix effects.
-
Quantitative comparison: The peak area of fexofenadine in a standard solution is compared to the peak area of fexofenadine spiked into a blank matrix extract after the extraction process. A significant difference between the two indicates the presence of matrix effects.[3]
Q4: What is a suitable internal standard (IS) for fexofenadine analysis to compensate for matrix effects?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as fexofenadine-d6 or fexofenadine-d10.[4] SIL internal standards have nearly identical chemical properties and chromatographic behavior to the analyte, so they experience similar matrix effects, allowing for accurate correction. If a SIL-IS is unavailable, a structural analogue like cetirizine or loratadine can be used, but it is crucial to validate that it co-elutes with fexofenadine and is equally affected by the matrix.[5][6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your fexofenadine LC-MS analysis.
Problem: Poor reproducibility, accuracy, or sensitivity in fexofenadine quantification.
Initial Assessment Workflow:
Caption: A workflow for troubleshooting inconsistent fexofenadine LC-MS results.
Troubleshooting Steps:
-
Verify LC-MS System Performance: Before investigating matrix effects, ensure that the instrument is performing optimally. Check for stable spray, consistent peak areas and retention times with standard solutions, and a clean ion source.
-
Assess for Matrix Effects: If the system is working correctly, perform a matrix effect assessment using the methods described in FAQ 3.
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. Consider the following techniques:
-
Protein Precipitation (PPT): A simple and fast method, but it may not remove all phospholipids, potentially leading to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning fexofenadine into an immiscible organic solvent, leaving many interfering substances in the aqueous layer.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain and elute fexofenadine, effectively removing a wide range of interfering compounds.[7]
-
-
Optimize Chromatography: If matrix effects persist after optimizing sample preparation, modify your chromatographic method to separate fexofenadine from co-eluting interferences. This can be achieved by:
-
Changing the mobile phase composition or gradient.
-
Using a different stationary phase (e.g., a column with a different chemistry).
-
Adjusting the column temperature.
-
-
Implement a Suitable Internal Standard: As mentioned in FAQ 4, using a stable isotope-labeled internal standard is highly recommended to compensate for any remaining matrix effects.
Quantitative Comparison of Sample Preparation Methods
The choice of sample preparation method can significantly impact the reduction of matrix effects and the overall recovery of fexofenadine. The following table summarizes the typical performance of the three most common techniques.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect Reduction | Throughput | Cost |
| Protein Precipitation (PPT) | >90%[7] | Low to Moderate | High | Low |
| Liquid-Liquid Extraction (LLE) | 52-95%[7] | Moderate to High | Medium | Medium |
| Solid-Phase Extraction (SPE) | High (typically >85%) | High | Low to Medium | High |
Detailed Experimental Protocols
Here are detailed methodologies for the key sample preparation techniques.
Protocol 1: Protein Precipitation (PPT)
This protocol is a simple and rapid method for sample cleanup.
References
- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of the transporter substrate fexofenadine in cell lysates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medipol.edu.tr [medipol.edu.tr]
Fexofenadine-d6 ESI-MS Signal Suppression: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal suppression of Fexofenadine-d6 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in ESI-MS and why is it a concern for this compound analysis?
A1: Signal suppression is a type of matrix effect where the ionization efficiency of the analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][2] For this compound, which serves as an internal standard for the quantification of Fexofenadine, signal suppression can lead to inaccurate measurements of the analyte concentration.
Q2: What are the common causes of this compound signal suppression?
A2: The most common causes of this compound signal suppression in ESI-MS include:
-
Matrix Effects from Biological Fluids: Endogenous components in biological samples like plasma and urine, particularly phospholipids, are a major source of ion suppression in the positive ion electrospray mode.[3]
-
Co-eluting Analytes: High concentrations of the analyte (Fexofenadine) co-eluting with its deuterated internal standard (this compound) can lead to competition for ionization, resulting in the suppression of the internal standard's signal.[4][5]
-
Concomitant Medications: Other drugs or their metabolites present in the sample can co-elute with this compound and interfere with its ionization.[6][7][8]
-
Mobile Phase Composition: The pH and organic solvent composition of the mobile phase can influence the ionization efficiency and the retention of interfering substances.[1][9] High flow rates (greater than 100 µL/min) have also been associated with signal suppression for this compound.[4][5]
Q3: How can I detect signal suppression in my this compound analysis?
A3: Signal suppression can be identified using several methods:
-
Post-Column Infusion: A constant infusion of this compound solution is introduced into the mobile phase flow after the analytical column. A dip in the baseline signal at the retention time of interfering compounds from an injected blank matrix sample indicates suppression.
-
Post-Extraction Addition: The peak area of this compound in a neat solution is compared with the peak area of this compound spiked into a blank, extracted sample matrix. A lower peak area in the matrix sample signifies suppression.[10]
-
Monitoring Internal Standard Response: A consistent decrease in the this compound peak area with increasing concentrations of Fexofenadine can be an indicator of analyte-induced suppression.[4][5]
Troubleshooting Guides
Issue 1: Decreasing this compound signal with increasing Fexofenadine concentration.
This issue is often due to competition for ionization between the analyte and its internal standard.
Troubleshooting Steps:
-
Optimize Chromatographic Separation:
-
Modify Mobile Phase Gradient: Adjust the gradient to achieve better separation between Fexofenadine and any co-eluting matrix components.
-
Change Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity and improve separation.[1]
-
Adjust pH: Modify the mobile phase pH to improve the peak shape and retention of Fexofenadine.[11]
-
-
Reduce Flow Rate: Studies have shown that signal suppression for Fexofenadine/Fexofenadine-d6 is more pronounced at higher flow rates. Reducing the flow rate to below 100 µL/min may alleviate this issue.[4][5]
-
Dilute the Sample: If high analyte concentrations are causing suppression, diluting the sample can reduce the competition for ionization.[8]
Issue 2: Poor this compound signal and reproducibility in plasma samples.
This is a strong indication of matrix effects, likely from phospholipids.
Troubleshooting Steps:
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to effectively remove phospholipids and other interfering substances.
-
HybridSPE: This technique combines protein precipitation with phospholipid removal and has been shown to significantly reduce matrix effects.[12]
-
Liquid-Liquid Extraction (LLE): Optimize the LLE protocol to selectively extract Fexofenadine while leaving behind interfering matrix components.
-
-
Chromatographic Optimization to Avoid Phospholipids:
-
Use a Guard Column: This can help in retaining some of the matrix components before they reach the analytical column.
-
Divert Flow: During the elution of highly interfering components (like early-eluting phospholipids), divert the LC flow to waste to prevent them from entering the mass spectrometer.
-
Quantitative Data Summary
The following table summarizes the impact of Fexofenadine concentration on the signal of its deuterated internal standard, this compound.
| Fexofenadine Concentration | This compound Peak Area (Arbitrary Units) | % Signal Suppression |
| Blank | 1,000,000 | 0% |
| Low Concentration | 950,000 | 5% |
| Medium Concentration | 800,000 | 20% |
| High Concentration | 600,000 | 40% |
| Very High Concentration | 450,000 | 55% |
Note: The data presented in this table is illustrative and intended to demonstrate the trend of signal suppression. Actual values will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Post-Column Infusion for Detecting Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-junction
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank extracted plasma sample
Methodology:
-
Equilibrate the LC-MS/MS system with the analytical mobile phase.
-
Set up the syringe pump to deliver a constant flow of the this compound solution (e.g., 10 µL/min).
-
Connect the syringe pump to the LC flow path between the analytical column and the MS inlet using a tee-junction.
-
Begin infusing the this compound solution and acquire data in MRM mode for the this compound transition. A stable baseline should be observed.
-
Inject a blank extracted plasma sample onto the column.
-
Monitor the this compound signal. Any significant drop in the baseline indicates a region of ion suppression.
Visualizations
Caption: ESI-MS signal suppression pathway for this compound.
Caption: Troubleshooting workflow for this compound signal suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signal suppression/enhancement in HPLC-ESI-MS/MS from concomitant medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide [mdpi.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Quantification of the transporter substrate fexofenadine in cell lysates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Fexofenadine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of fexofenadine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the common metabolites of fexofenadine that I should be aware of during chromatographic analysis?
A1: Fexofenadine is minimally metabolized in humans, with about 5% of the dose being eliminated through metabolism. The primary metabolites identified are a methyl ester of fexofenadine and an azacyclonol N-oxide metabolite.[1] During forced degradation studies, other degradation products can be formed, such as the keto-fexofenadine impurity.[2]
Q2: What are the typical starting conditions for developing an HPLC or UPLC method for fexofenadine and its metabolites?
A2: A good starting point for method development is reversed-phase chromatography using a C18 column.[3][4] Mobile phases commonly consist of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter to optimize, as fexofenadine is a zwitterionic molecule with a carboxylic acid group (pKa ~4.25) and a piperidine nitrogen (pKa ~9.53).[5]
Q3: What detection wavelength is recommended for the analysis of fexofenadine and its metabolites?
A3: Fexofenadine has a UV absorbance maximum around 220 nm.[6] Therefore, detection is often carried out at or near this wavelength to achieve good sensitivity for fexofenadine and its structurally related metabolites.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting) for Fexofenadine
Possible Causes & Solutions:
-
Secondary Interactions with Silanol Groups: Fexofenadine, being a basic compound, can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[7][8]
-
Solution 1: Use an end-capped C18 column or a column with a base-deactivated stationary phase.
-
Solution 2: Adjust the mobile phase pH to be 2-3 units below the pKa of the basic functional group to ensure it is fully protonated. For fexofenadine, a mobile phase pH of around 2.5-3.5 is often effective.[9]
-
Solution 3: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the active silanol sites.[2]
-
-
Mobile Phase pH Near Analyte pKa: Operating near the pKa of either the acidic or basic functional group of fexofenadine can lead to inconsistent ionization and poor peak shape.[8]
-
Solution: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa values.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.[10]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Issue 2: Inadequate Resolution Between Fexofenadine and its Metabolites/Impurities
Possible Causes & Solutions:
-
Insufficient Chromatographic Selectivity: The mobile phase composition may not be optimal for separating compounds with similar structures.
-
Solution 1: Modify the organic modifier. Switching from acetonitrile to methanol, or using a combination of both, can alter selectivity.
-
Solution 2: Adjust the mobile phase pH. Small changes in pH can significantly impact the retention and selectivity of ionizable compounds like fexofenadine and its metabolites.
-
Solution 3: Change the stationary phase. If a C18 column does not provide adequate resolution, consider a phenyl-hexyl or a polar-embedded column.
-
-
Low Column Efficiency: Broad peaks can lead to poor resolution.
-
Solution 1: Decrease the flow rate. This can lead to sharper peaks and improved resolution, although it will increase the run time.[10]
-
Solution 2: Use a column with smaller particles (e.g., switching from a 5 µm to a 3 µm or sub-2 µm column for UPLC applications). This will increase efficiency but also backpressure.
-
Solution 3: Ensure the system is optimized to minimize extra-column volume by using smaller inner diameter tubing and appropriate fittings.[11]
-
Issue 3: Shifting Retention Times
Possible Causes & Solutions:
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition, especially the pH, can cause retention time shifts.[12]
-
Solution: Prepare the mobile phase carefully and consistently. Use a calibrated pH meter and pre-mix the aqueous and organic components.
-
-
Fluctuations in Column Temperature: Changes in the column temperature can affect retention times.[10]
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.
-
Solution: Use a guard column to protect the analytical column from contaminants. If retention times continue to shift, the analytical column may need to be replaced.
-
Experimental Protocols
Representative HPLC Method for Fexofenadine and Related Compounds
This protocol is a generalized representation based on common practices found in the literature.[13][14]
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of acetate buffer and acetonitrile (e.g., 50:50 v/v). The pH of the buffer is adjusted as needed (e.g., pH 9.4 with acetic acid). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient or controlled at 25°C |
| Injection Volume | 10-20 µL |
Representative UPLC-MS/MS Method for Fexofenadine
This protocol is a generalized representation based on common practices found in the literature.[3][4]
| Parameter | Specification |
| Column | Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient elution is typically used, starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the run. |
| Flow Rate | 0.4 - 0.5 mL/min |
| Detection | Mass Spectrometry (MS/MS) in positive ion mode |
| Column Temperature | 30 - 40°C |
| Injection Volume | 1 - 5 µL |
Data Presentation
Table 1: Summary of Chromatographic Conditions for Fexofenadine Analysis
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| HPLC | C18 (250 x 4.6 mm, 5 µm) | 5mM Acetate Buffer: Acetonitrile (50:50 v/v), pH 9.4 | 1.0 | UV at 254 nm | [13] |
| HPLC | Zorbax SB phenyl (250 x 4.6 mm, 5 µm) | Acetonitrile: Buffer: Triethylamine (700:300:6 v/v/v) | 1.5 | UV at 220 nm | [6] |
| UPLC | Acquity UPLC HSS C18 (1.8 µm) | Orthophosphoric acid buffer (pH 2.8): Acetonitrile (55:45 v/v) | 0.3 | UV at 272 nm | [9] |
| UPLC | Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) | Gradient of 0.05% Triethylamine (pH 7.0) and Acetonitrile/Water | 0.4 | UV at 220 nm | [2][15] |
Visualizations
Caption: Troubleshooting workflow for common chromatographic issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ukaazpublications.com [ukaazpublications.com]
- 7. Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromtech.com [chromtech.com]
- 9. Development and Validation of Stability Indicating UPLC Method for Simultaneous Estimation of Phenylephrine and Fexofenadine in Suspension Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A Validated RP-HPLC Method and Force Degradation Studies of Fexofenadine Hydrochloride in Pharmaceutical Dosage Form | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. researchgate.net [researchgate.net]
Fexofenadine HPLC Analysis: A Technical Support Center
Welcome to the technical support center for the HPLC analysis of Fexofenadine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic analysis of fexofenadine, focusing on achieving optimal peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of fexofenadine, providing explanations and actionable solutions.
Q1: Why am I observing significant peak tailing for my fexofenadine peak?
A1: Peak tailing for fexofenadine is a common issue primarily due to its chemical nature. Fexofenadine is an amphoteric molecule, containing both a basic tertiary amine and an acidic carboxylic acid group.[1] This dual character can lead to undesirable interactions with the stationary phase. Specifically, the basic amine can interact with acidic residual silanol groups on the surface of silica-based C18 columns, causing peak tailing.[2]
To address this, consider the following solutions:
-
Utilize a Silanol Masking Agent: Incorporating a competing base, such as triethylamine (TEA), into your mobile phase can effectively block the active silanol sites on the stationary phase.[1][2] A concentration of around 1% (v/v) TEA has been shown to improve peak sharpness and reduce tailing.[1]
-
Optimize Mobile Phase pH: The pH of the mobile phase plays a critical role.
-
Low pH: At a low pH (e.g., 2.7), the carboxylic acid group is protonated (less polar) and the tertiary amine is protonated (ionized). This can lead to good retention and improved peak shape, especially when combined with other mobile phase modifiers.[1]
-
High pH: At a higher pH (e.g., 7.5 or 9.4), the carboxylic acid is ionized, and the tertiary amine is in its free base form. This can also lead to symmetrical peaks, but care must be taken as high pH can damage silica-based columns.[3][4][5][6]
-
-
Employ an Ion-Pairing Reagent: Adding an ion-pairing reagent like 1-octane sulfonic acid to the mobile phase can improve the sharpness and symmetry of the fexofenadine peak.[1]
Q2: My fexofenadine peak is broad. How can I improve its sharpness?
A2: Broad peaks can be caused by several factors, including secondary interactions with the stationary phase, poor mass transfer, or an unoptimized mobile phase.
-
Adjust Mobile Phase Composition: The choice and ratio of organic modifier to the aqueous buffer are crucial. Acetonitrile is a commonly used organic modifier that has been shown to provide good resolution when used at concentrations above 40%.[4][7] Methanol can also be used, but it may lead to longer retention times.[4] Experiment with different ratios of your organic modifier and aqueous buffer to find the optimal balance for peak shape and retention time.
-
Increase Flow Rate: A suboptimal flow rate can contribute to peak broadening. While a very high flow rate can lead to a loss of resolution, a slightly increased flow rate (e.g., from 1.0 mL/min to 1.2 or 1.5 mL/min) can sometimes lead to sharper peaks.[1][3]
-
Consider Column Temperature: Operating the column at a slightly elevated and controlled temperature (e.g., 35°C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer kinetics.[8]
Q3: I'm seeing inconsistent retention times for fexofenadine. What could be the cause?
A3: Fluctuations in retention time can compromise the reliability of your analysis. The most common culprits are:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can lead to a drifting baseline and shifting retention times.[9]
-
Mobile Phase Instability: Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation in the pump and detector.[9] Changes in mobile phase composition due to evaporation of the more volatile organic component can also lead to retention time drift.
-
Pump Performance: Inconsistent pump performance can lead to flow rate fluctuations. Regularly check for leaks and perform routine maintenance on your pump seals.[9][10]
-
Temperature Fluctuations: Lack of temperature control for the column can cause retention time variability. Using a column oven is highly recommended for reproducible results.[9]
Experimental Protocols
Below are detailed methodologies for common HPLC analyses of fexofenadine, designed to achieve good peak shape.
Protocol 1: Reversed-Phase HPLC with pH Control and Silanol Masking
This method utilizes a low pH mobile phase with triethylamine to minimize silanol interactions.
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of a buffer solution and methanol (60:40, v/v).[1]
-
Buffer Preparation: Prepare a 0.05 M sodium phosphate buffer containing 0.1% (w/v) 1-octane sulfonic acid and 1% (v/v) triethylamine. Adjust the pH to 2.7 with phosphoric acid.[1]
-
-
Flow Rate: 1.5 mL/min.[1]
-
Detection: UV at 215 nm.[1]
-
Temperature: Ambient.[1]
-
Injection Volume: 20 µL.
Protocol 2: Isocratic Reversed-Phase HPLC at Neutral pH
This method employs a neutral pH buffer and is suitable for routine analysis.
-
Column: Agilent Extend C18 or equivalent.[3]
-
Mobile Phase: A mixture of 20 mM potassium dihydrogen phosphate (KH2PO4) buffer and acetonitrile (65:35, v/v).[3]
-
Buffer Preparation: Dissolve the appropriate amount of KH2PO4 in water and adjust the pH to 7.50.[3]
-
-
Flow Rate: 1.2 mL/min.[3]
-
Detection: UV at 220 nm.[3]
-
Temperature: Not specified, ambient is a suitable starting point.
-
Injection Volume: Not specified, 10-20 µL is a common range.
Protocol 3: Rapid Isocratic Analysis with Acidic Modifier
This method uses trifluoroacetic acid (TFA) as a mobile phase additive for good peak shape without the need for amine additives.
-
Column: Cogent Phenyl Hydride (4.6 x 75mm, 4µm).[8]
-
Mobile Phase: 62% DI Water / 38% Acetonitrile / 0.1% Trifluoroacetic Acid (TFA).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 220 nm.[8]
-
Temperature: 35°C.[8]
-
Injection Volume: 1 µL.[8]
Data Presentation
The following tables summarize key quantitative data from various successful fexofenadine HPLC methods.
Table 1: Mobile Phase Compositions and pH for Optimal Peak Shape
| Organic Modifier | Aqueous Phase | Modifier/Additive | Ratio (Aqueous:Organic) | pH | Reference |
| Acetonitrile | 20 mM KH2PO4 | - | 65:35 | 7.50 | [3] |
| Acetonitrile | Water | - | 50:50 | Not Specified | [11] |
| Methanol | 0.05 M Sodium Phosphate Buffer | 0.1% 1-Octane Sulphonic Acid, 1% TEA | 60:40 | 2.7 | [1] |
| Acetonitrile | Phosphate Buffer | - | 60:40 | 4.0 | [12] |
| Acetonitrile | 5mM Acetate Buffer | - | 50:50 | 9.4 | [4] |
| Acetonitrile | Phosphate Buffer | - | 55:45 | Not Specified | [13] |
| Acetonitrile | DI Water | 0.1% TFA | 62:38 | Not Specified | [8] |
| Methanol | Formic Acid | - | 60:40 | Not Specified | [14] |
Table 2: Chromatographic Conditions
| Flow Rate (mL/min) | Column Type | Detection Wavelength (nm) | Column Temperature (°C) | Reference |
| 1.2 | Agilent Extend C18 | 220 | Not Specified | [3] |
| 1.0 | Cap Cell Pack C18 (250 x 4.5 mm, 5µ) | 224 | Not Specified | [11] |
| 1.5 | Hypersil BDS C-18 (250 × 4.6 mm, 5 μm) | 215 | Ambient | [1] |
| 1.0 | Not Specified | 343 | Not Specified | [12] |
| 1.0 | Phenomenex C18 (250×4.6 mm, 5 µm) | 254 | Not Specified | [4] |
| 1.0 | Inertsil C18 (150 mm x 4.6 mm, 5µm) | 220 | Not Specified | [13] |
| 1.0 | Cogent Phenyl Hydride (4.6 x 75mm, 4µm) | 220 | 35 | [8] |
| 0.8 | Agilent C18 (4.6 x 250 mm, 5μm) | 240 | Not Specified | [14] |
Visualizations
Troubleshooting Workflow for Fexofenadine Peak Tailing
This diagram outlines a logical workflow for diagnosing and resolving peak tailing issues in fexofenadine HPLC analysis.
Caption: Troubleshooting workflow for fexofenadine peak tailing.
General HPLC Troubleshooting Logic
This diagram illustrates a general, systematic approach to troubleshooting common HPLC problems that can also be applied to fexofenadine analysis.
Caption: General HPLC troubleshooting logic diagram.
References
- 1. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. banglajol.info [banglajol.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ukaazpublications.com [ukaazpublications.com]
- 8. mtc-usa.com [mtc-usa.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. ijpbs.com [ijpbs.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. jetir.org [jetir.org]
- 14. jchr.org [jchr.org]
Minimizing ion suppression for Fexofenadine-d6 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression when using Fexofenadine-d6 as an internal standard in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1] These interfering substances can compete with the analyte (Fexofenadine) and its internal standard (this compound) for ionization in the MS source, leading to a decreased response for both.[1] This can compromise the accuracy, precision, and sensitivity of the analytical method.
Q2: How does this compound help to mitigate the effects of ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is structurally identical to Fexofenadine, with the exception of six deuterium atoms in place of hydrogen atoms. This structural similarity ensures that it has nearly identical chemical and physical properties, including its chromatographic retention time and ionization efficiency. Therefore, both Fexofenadine and this compound are affected by ion suppression to the same extent. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and reliable quantification.
Q3: What are the primary causes of ion suppression for this compound?
A3: The primary causes of ion suppression for this compound are co-eluting matrix components from biological samples such as plasma or urine. These can include:
-
Phospholipids: Abundant in plasma and notorious for causing ion suppression in reversed-phase chromatography.
-
Salts and buffers: High concentrations can alter the droplet formation and evaporation process in the ion source.
-
Other endogenous compounds: Metabolites, proteins, and lipids can all interfere with ionization.
-
Exogenous compounds: Contaminants from sample collection tubes, solvents, or well plates can also contribute to ion suppression.
Q4: Can the choice of ionization technique affect ion suppression for this compound?
A4: Yes. Electrospray ionization (ESI) is more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI) because ESI is more prone to competition for charge and space at the droplet surface.[2] For Fexofenadine analysis, positive ion ESI is commonly used.[3][4][5][6] If significant ion suppression is encountered with ESI, exploring APCI could be a viable alternative, though it may result in different sensitivity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Fexofenadine using this compound as an internal standard.
Issue 1: Significant ion suppression is observed for both Fexofenadine and this compound.
| Possible Cause | Suggested Action |
| Inadequate Sample Cleanup | The sample preparation method may not be sufficiently removing interfering matrix components. |
| Action: Evaluate alternative sample preparation techniques. While protein precipitation is rapid, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner extract, thereby reducing matrix effects.[2][7][8] | |
| Co-elution with a Highly Suppressive Compound | A specific component of the matrix is eluting at the same time as Fexofenadine and this compound. |
| Action: Modify the chromatographic conditions to improve separation. This can be achieved by altering the mobile phase composition, adjusting the gradient profile, or using a different stationary phase (e.g., a phenyl-hydride column instead of a standard C18).[9] | |
| High Matrix Concentration | The concentration of the sample matrix injected on-column is too high. |
| Action: Dilute the sample extract before injection. This can reduce the concentration of interfering components, but it is important to ensure that the analyte concentration remains above the lower limit of quantitation. |
Issue 2: Inconsistent or variable ion suppression between samples.
| Possible Cause | Suggested Action |
| Variability in Sample Matrix | Biological samples can have inherent variability in their composition. |
| Action: Ensure that the concentration of this compound is appropriate and that it is added to all samples, standards, and quality controls at a consistent concentration early in the sample preparation process. | |
| Inconsistent Sample Preparation | The sample preparation procedure is not being performed consistently across all samples. |
| Action: Automate the sample preparation process if possible. If performed manually, ensure that all steps, such as vortexing times and solvent volumes, are carefully controlled. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
This protocol describes a method to quantitatively assess the extent of ion suppression.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Fexofenadine and this compound spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Extraction Spike): Blank plasma from at least six different sources is processed using the intended sample preparation method. The final extract is then spiked with Fexofenadine and this compound to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Blank plasma from the same six sources is spiked with Fexofenadine and this compound before undergoing the sample preparation procedure.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation: A matrix effect value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A study using protein precipitation found no significant matrix effect for Fexofenadine, with a difference of less than 10% in response.[3]
Protocol 2: Sample Preparation using Protein Precipitation
This is a rapid and common method for plasma sample preparation.[3][5][6]
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the this compound internal standard (e.g., at a concentration of 35 ng/mL).[3]
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant with an appropriate volume of mobile phase or water if necessary.[3]
-
Inject an aliquot of the diluted supernatant into the LC-MS/MS system.
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for Fexofenadine and this compound Analysis
| Parameter | Value | Reference |
| Column | Phenomenex Gemini C18 (50 x 2.0 mm, 5 µm) | [3][6] |
| Mobile Phase | 0.1% Formic acid, 5 mM Ammonium Acetate in Deionized Water and Methanol (35:65, v/v) | [3][6] |
| Flow Rate | 0.2 mL/min | [3][6] |
| Ionization Mode | Positive Ion Electrospray (ESI) | [3][6] |
| MRM Transition (Fexofenadine) | m/z 502.3 → 171.0 | [3] |
| MRM Transition (this compound) | m/z 508.3 → 177.0 | [3] |
| Collision Energy (Fexofenadine) | -41 eV | [3] |
| Collision Energy (this compound) | -41 eV | [3] |
Table 2: Comparison of Sample Preparation Techniques for Fexofenadine
| Technique | Advantages | Disadvantages | Recovery | Reference |
| Protein Precipitation (Acetonitrile) | Rapid, simple, high-throughput | Less clean extract, potential for higher matrix effects | 93.6 ± 6.5% (low QC), 95.3 ± 10.3% (high QC) | [3] |
| Solid-Phase Extraction (SPE) | Cleaner extract, reduced matrix effects | More time-consuming, higher cost | Not specified for Fexofenadine in the provided results, but generally provides good recovery. | [7][10] |
| Liquid-Liquid Extraction (LLE) | Provides a clean extract | Can be labor-intensive, may have lower recovery for some analytes | Not specified for Fexofenadine in the provided results, but is a viable option. | [7] |
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
Caption: General workflow for Fexofenadine analysis.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mtc-usa.com [mtc-usa.com]
- 10. Microdose clinical trial: quantitative determination of fexofenadine in human plasma using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Fexofenadine-d6 in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fexofenadine-d6. It is designed to address common challenges encountered during the stability testing of this compound in biological matrices such as plasma, blood, and urine.
Frequently Asked Questions (FAQs)
Q1: Why is stability testing of this compound in biological matrices important?
A1: Stability testing is a critical component of bioanalytical method validation. It ensures that the concentration of this compound, often used as an internal standard (IS) in pharmacokinetic and bioequivalence studies, does not change from the time of sample collection to the time of analysis.[1][2] Inaccurate stability data can lead to unreliable quantification of the target analyte (fexofenadine).
Q2: What are the common types of stability tests performed for this compound in biological matrices?
A2: The common stability tests include:
-
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.[3][4]
-
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a period equivalent to the expected sample handling and processing time.[3][5]
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Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration.[3]
-
Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed sample (e.g., after extraction) while waiting for analysis in the autosampler.[5]
Q3: Is the stability of this compound expected to be different from that of non-deuterated Fexofenadine?
A3: Generally, the stability of a deuterated compound is expected to be very similar to its non-deuterated counterpart. The substitution of hydrogen with deuterium atoms typically does not significantly alter the chemical properties that affect stability under common storage and handling conditions.[1][6] However, it is a regulatory requirement to experimentally validate the stability of the internal standard as part of the bioanalytical method validation.[2]
Q4: What are the acceptable criteria for stability?
A4: According to regulatory guidelines (e.g., FDA), the mean concentration of the stability samples should be within ±15% of the nominal (baseline) concentration.[2]
Q5: What are the potential degradation pathways for fexofenadine?
A5: Fexofenadine can degrade under certain stress conditions. The primary degradation pathways include photodegradation, where it can form an isopropyl derivative and a benzophenone compound, and oxidation, which can lead to the formation of an N-oxide impurity.[1][5] It is relatively stable under hydrolytic (acidic and basic) and thermal stress conditions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound in freeze-thaw stability samples. | Repeated freezing and thawing may lead to degradation or precipitation. The matrix itself can be affected, influencing analyte stability.[4] | - Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes before initial freezing. - Ensure samples are completely thawed and vortexed thoroughly before each use. - Evaluate stability for a higher number of cycles if frequent sample access is anticipated. |
| This compound appears unstable during short-term (bench-top) storage. | The analyte may be sensitive to temperature, light, or enzymatic degradation in the biological matrix at room temperature.[1] | - Process samples on an ice bath to minimize degradation. - Protect samples from light by using amber tubes or covering them with foil. - Reduce the time samples are kept at room temperature by optimizing the sample preparation workflow. |
| Inconsistent results in long-term stability studies. | Improper storage conditions, such as temperature fluctuations in the freezer, can affect analyte stability. The container material might interact with the analyte. | - Use a calibrated and monitored freezer to ensure a stable storage temperature. - Avoid storing samples in the door of the freezer where temperature fluctuations are more common. - Test different types of storage containers (e.g., polypropylene vs. glass) to check for potential adsorption. |
| Degradation observed in post-preparative (autosampler) stability samples. | The processed sample (e.g., in organic solvent after extraction) may be less stable than in the original biological matrix. The autosampler temperature may not be adequately controlled. | - Ensure the autosampler is set to and maintains the recommended temperature (e.g., 4°C). - Analyze samples as soon as possible after preparation. - If instability is observed, consider adding a stabilizing agent to the final extract, if compatible with the analytical method. |
Experimental Protocols
Below are detailed methodologies for key stability experiments for this compound in human plasma.
Freeze-Thaw Stability
-
Sample Preparation: Spike a known concentration of this compound into at least three replicates of human plasma at low and high quality control (QC) concentrations.
-
Baseline Analysis: Analyze one set of freshly prepared QC samples to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a minimum of three cycles.[3]
-
-
Sample Analysis: After the final thaw, process and analyze the samples using a validated LC-MS/MS method.
-
Data Evaluation: Compare the mean concentration of the freeze-thaw samples to the baseline concentration. The deviation should be within ±15%.
Short-Term (Bench-Top) Stability
-
Sample Preparation: Spike a known concentration of this compound into at least three replicates of human plasma at low and high QC concentrations.
-
Baseline Analysis: Analyze one set of freshly prepared QC samples to establish the baseline concentration.
-
Room Temperature Storage: Store the remaining QC samples at room temperature for a specified period (e.g., 4, 6, or 24 hours) that simulates the expected sample handling time.[3]
-
Sample Analysis: After the storage period, process and analyze the samples.
-
Data Evaluation: Compare the mean concentration of the stored samples to the baseline concentration. The deviation should be within ±15%.
Long-Term Stability
-
Sample Preparation: Prepare a sufficient number of QC samples at low and high concentrations in human plasma.
-
Baseline Analysis: Analyze a set of freshly prepared QC samples to establish the baseline concentration.
-
Long-Term Storage: Store the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C).[3]
-
Sample Analysis: Analyze the QC samples at predetermined time points (e.g., 1, 3, 6, and 12 months).
-
Data Evaluation: Compare the mean concentration of the stored samples at each time point to the baseline concentration. The deviation should be within ±15%.
Post-Preparative (Autosampler) Stability
-
Sample Preparation: Process a set of QC samples (low and high concentrations) through the entire extraction procedure.
-
Baseline Analysis: Analyze a subset of the processed samples immediately to establish the baseline concentration.
-
Autosampler Storage: Place the remaining processed samples in the autosampler set at a specific temperature (e.g., 4°C) for a duration that reflects the expected analytical run time.[5]
-
Sample Analysis: Analyze the samples after the specified duration.
-
Data Evaluation: Compare the mean concentration of the samples stored in the autosampler to the baseline concentration. The deviation should be within ±15%.
Data Presentation
While specific quantitative data for this compound stability is not widely published, the stability of the non-deuterated fexofenadine is well-documented and can serve as a reliable indicator. The following table summarizes typical stability data for fexofenadine in human plasma.
Table 1: Summary of Fexofenadine Stability in Human Plasma
| Stability Test | Storage Condition | Duration | Analyte Concentration | Mean % Recovery (vs. Baseline) |
| Freeze-Thaw | 3 cycles at -80°C | 3 cycles | Low QC | 98.5% |
| High QC | 101.2% | |||
| Short-Term (Bench-Top) | Room Temperature | 6 hours | Low QC | 99.1% |
| High QC | 100.5% | |||
| Long-Term | -80°C | 445 days | Low QC | 97.8% |
| High QC | 102.0% | |||
| Post-Preparative | 4°C (in Autosampler) | 24 hours | Low QC | 99.5% |
| High QC | 100.8% |
Note: This data is representative of fexofenadine stability as reported in literature and should be confirmed for this compound through specific validation experiments.[3]
Visualizations
Caption: Experimental workflow for this compound stability testing.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. db.cbg-meb.nl [db.cbg-meb.nl]
- 4. Stability-indicating HPLC Method for Simultaneous Determination of Montelukast and Fexofenadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jrfglobal.com [jrfglobal.com]
Overcoming poor recovery of Fexofenadine during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor recovery of Fexofenadine during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Fexofenadine that influence its extraction?
A1: Fexofenadine is a zwitterionic molecule, meaning it has both acidic and basic functional groups. This characteristic makes its solubility highly dependent on pH. Understanding its pKa values is crucial for optimizing extraction methods. Fexofenadine is sparingly soluble in water.[1]
Key Physicochemical Properties of Fexofenadine
| Property | Value | Implication for Extraction |
| pKa1 (Carboxylic Acid) | 4.25 | At pH < 4.25, the carboxylic acid group is protonated (neutral), and the molecule has a net positive charge. |
| pKa2 (Piperidine Nitrogen) | 9.53 | At pH > 9.53, the piperidine nitrogen is deprotonated (neutral), and the molecule has a net negative charge. |
| Isoelectric Point (pI) | ~6.89 (Calculated) | At this pH, Fexofenadine exists as a zwitterion with minimal aqueous solubility, which can be exploited for precipitation. |
| LogP | 2.94 - 5.02 | Indicates that Fexofenadine is a relatively lipophilic compound, making it suitable for reversed-phase SPE and LLE with appropriate organic solvents. |
| Water Solubility | 0.00266 mg/mL | Low aqueous solubility necessitates the use of organic solvents for efficient extraction. |
Q2: How does pH affect the stability of Fexofenadine during sample preparation?
A2: Fexofenadine is susceptible to degradation at extreme pH values, especially when combined with high temperatures. The highest degradation occurs in strongly acidic (e.g., 0.1–1 M HCl) and strongly alkaline (e.g., 0.1–1 M NaOH) conditions at room temperature, with degradation reported to be above 95%.[2] It is relatively stable in a pH range of 2.0 to 4.5.[1] Therefore, it is crucial to control the pH throughout the extraction process to prevent analyte loss.
Q3: Which extraction technique generally gives the highest recovery for Fexofenadine?
A3: Based on available data, protein precipitation (PPT) with methanol has been shown to provide higher recovery rates (over 90%) compared to liquid-liquid extraction (LLE), which can have recoveries as low as 33-42% with certain solvent systems.[3] Solid-phase extraction (SPE) can also achieve good recoveries (over 70%), but it is highly dependent on the optimization of the sorbent, wash, and elution steps.[4]
Troubleshooting Guides
Solid-Phase Extraction (SPE)
Problem: Low Fexofenadine Recovery (<70%)
Low recovery in SPE can occur at various stages: conditioning, loading, washing, or elution. The following guide will help you troubleshoot this issue.
Detailed Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution |
| Analyte Breakthrough during Loading/Washing | Improper Conditioning: The sorbent is not properly solvated, leading to inconsistent interactions. | Ensure the cartridge is conditioned with an appropriate solvent (e.g., methanol for reversed-phase) followed by equilibration with a solvent similar in composition to the sample matrix. |
| Inappropriate Sorbent: The chosen sorbent (e.g., C18) may not provide sufficient retention for Fexofenadine, especially if the sample has a high aqueous content. | Consider using a mixed-mode cation exchange sorbent to leverage Fexofenadine's basic nature for stronger retention. Alternatively, a hydrophilic-lipophilic balanced (HLB) polymer sorbent can be effective. | |
| Incorrect Sample pH: The pH of the sample may be such that Fexofenadine is in its ionized form, which can reduce retention on a non-polar sorbent. | Adjust the sample pH to be near Fexofenadine's pI (~6.89) to promote retention on reversed-phase sorbents. For cation exchange, acidify the sample to a pH of 2-3 to ensure the piperidine nitrogen is protonated. | |
| High Flow Rate: The sample is passing through the cartridge too quickly for effective interaction between Fexofenadine and the sorbent. | Decrease the flow rate during sample loading to allow for adequate equilibration. | |
| Analyte Retained on Cartridge but Poor Elution | Weak Elution Solvent: The elution solvent is not strong enough to disrupt the interaction between Fexofenadine and the sorbent. | Increase the organic content of the elution solvent (e.g., increase the percentage of methanol or acetonitrile). Adjusting the pH of the elution solvent can also be effective. For reversed-phase, a slightly acidic or basic mobile phase can improve recovery. For cation exchange, a basic mobile phase (e.g., with ammonium hydroxide) is needed to neutralize the analyte for elution. |
| Insufficient Elution Volume: The volume of the elution solvent is not adequate to completely desorb the analyte from the sorbent. | Increase the volume of the elution solvent in small increments and analyze the eluate to determine the optimal volume. |
Experimental Protocol: Solid-Phase Extraction of Fexofenadine from Human Plasma
This protocol is a general guideline and may require optimization.
-
Sorbent: Waters Oasis HLB 96-well plate.[4]
-
Conditioning: Condition the wells with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To 0.5 mL of plasma, add an internal standard and vortex.
-
Loading: Load the pre-treated sample onto the conditioned plate.
-
Washing: Wash the wells with 1 mL of 5% methanol in water.
-
Elution: Elute Fexofenadine with 1 mL of a mixture of 90% acetonitrile and 10% 10 mM ammonium acetate buffer with 0.1% formic acid.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.
Liquid-Liquid Extraction (LLE)
Problem: Low Fexofenadine Recovery (< 50%)
Low recovery in LLE is often due to an inappropriate choice of extraction solvent, incorrect pH of the aqueous phase, or emulsion formation.
Detailed Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution |
| Poor Partitioning into Organic Phase | Inappropriate Extraction Solvent: The polarity of the solvent is not suitable for extracting Fexofenadine. | Use a mixture of solvents to optimize polarity. A combination of dichloromethane, ethyl acetate, and diethyl ether has been used.[3] Ensure the solvent is immiscible with the aqueous sample matrix. |
| Incorrect pH of Aqueous Phase: Fexofenadine is in its ionized form, which has low solubility in organic solvents. | Adjust the pH of the aqueous sample to be close to the isoelectric point of Fexofenadine (~6.89) to maximize its neutrality and partitioning into the organic phase. | |
| Emulsion Formation | High concentration of proteins and lipids in the sample. | Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. The addition of a small amount of salt (salting out) to the aqueous phase can also help. |
| Analyte Degradation | Use of harsh pH conditions. | Avoid extreme pH values. If pH adjustment is necessary, use buffers and neutralize the sample as soon as possible after extraction. |
Experimental Protocol: Liquid-Liquid Extraction of Fexofenadine from Serum
Note: This protocol resulted in low recovery (33-42%) and can be used as a starting point for optimization.[3]
-
Sample Preparation: To 270 µL of serum, add 30 µL of Fexofenadine solution and 30 µL of internal standard solution. Vortex for 5 seconds.
-
Acidification: Add 150 µL of formic acid solution and vortex for 5 seconds.
-
Extraction: Add 5 mL of extraction solvent (dichloromethane:ethyl acetate:diethyl ether, 30:40:30 v/v/v) and vortex for 40 seconds.
-
Centrifugation: Centrifuge at 5500 rpm for 5 minutes.
-
Separation and Evaporation: Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitution: Reconstitute the residue in 500 µL of diluent.
Protein Precipitation (PPT)
Problem: Low Fexofenadine Recovery or High Variability
While PPT is a simple method, issues like incomplete protein removal, co-precipitation of the analyte, and variability can arise.
Detailed Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Incomplete Protein Precipitation: Not enough precipitating solvent was added, or the vortexing was insufficient. | Increase the solvent-to-sample ratio (e.g., 3:1 or 4:1). Ensure thorough vortexing to allow for complete protein precipitation. |
| Analyte Co-precipitation: Fexofenadine may get trapped in the precipitated protein pellet. | Optimize the choice of precipitation solvent. Methanol has been shown to be effective for Fexofenadine.[3] Acetonitrile can also be used, but may cause peak splitting in some chromatographic systems.[3] Consider cooling the samples on ice after adding the solvent to enhance protein precipitation and potentially reduce co-precipitation. | |
| High Variability | Inconsistent Technique: Variations in vortexing time, centrifugation speed, or temperature can lead to inconsistent results. | Standardize the protocol with fixed times and speeds for all samples. Ensure consistent temperature conditions during the procedure. |
| Column Backpressure Issues | Incomplete Protein Removal: Fine protein particles may not be fully pelleted and can clog the HPLC column. | Increase the centrifugation speed and/or time. Use a centrifuge with temperature control to keep samples cool. Consider using a filter (e.g., 0.22 µm) after centrifugation, but be cautious of potential analyte binding to the filter material. |
Experimental Protocol: Protein Precipitation of Fexofenadine from Serum
This protocol has been shown to yield high recovery (>90%).[3]
-
Sample Preparation: Spike 300 µL of serum with the desired concentration of Fexofenadine.
-
Precipitation: Add 900 µL of cold methanol (a 3:1 solvent-to-sample ratio).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
Quantitative Data Summary
Table 1: Comparison of Fexofenadine Recovery Rates by Extraction Method
| Extraction Method | Matrix | Recovery Rate (%) | Reference |
| Liquid-Liquid Extraction | Serum | 33 - 42 | [3] |
| Protein Precipitation (Methanol) | Serum | > 90 | [3] |
| Solid-Phase Extraction (C18) | Plasma | 72.8 - 76.7 | [5] |
| Solid-Phase Extraction (Oasis HLB) | Plasma | > 70 | [4] |
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Comparative Study of Chemical Stability of Two H1 Antihistaminic Drugs, Terfenadine and Its In Vivo Metabolite Fexofenadine, Using LC-UV Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medipol.edu.tr [medipol.edu.tr]
- 4. Determination of fexofenadine in human plasma using 96-well solid phase extraction and HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic determination of fexofenadine in human plasma with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Method refinement for Fexofenadine analysis to achieve lower limit of quantification (LLOQ)
Welcome to the technical support center for Fexofenadine analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine analytical methods and achieve a lower limit of quantification (LLOQ).
Frequently Asked Questions (FAQs)
Q1: What is the typical Lower Limit of Quantification (LLOQ) for Fexofenadine analysis in biological matrices?
The LLOQ for Fexofenadine analysis can vary significantly depending on the analytical technique, sample matrix, and sample preparation method. Generally, LC-MS/MS methods offer the highest sensitivity. Reported LLOQs for Fexofenadine in human plasma or serum range from 1.0 ng/mL to 20 ng/mL[1]. A highly sensitive UPLC-MS/MS method has been validated with an LLOQ of 1.0 ng/mL in human serum[1].
Q2: Which analytical technique is most suitable for achieving a low LLOQ for Fexofenadine?
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for achieving low LLOQs for Fexofenadine in biological matrices due to its high sensitivity and selectivity[1][2][3]. Ultra-Performance Liquid Chromatography (UPLC) systems can further enhance separation efficiency and sensitivity[1]. While UV spectrophotometric and HPLC-UV methods exist, they generally have higher LLOQs, in the range of µg/mL[4][5][6].
Q3: What are the critical parameters to optimize for lowering the LLOQ in an LC-MS/MS method for Fexofenadine?
To achieve a lower LLOQ, focus on optimizing the following:
-
Sample Preparation: Efficient extraction and concentration steps are crucial. Solid-phase extraction (SPE) can provide cleaner extracts and better concentration than protein precipitation (PPT) or liquid-liquid extraction (LLE), though a simple protein precipitation has been shown to be effective[1].
-
Chromatography: Optimize the mobile phase composition, gradient, and column chemistry to achieve sharp, symmetrical peaks with minimal matrix interference.
-
Mass Spectrometry: Fine-tune the ion source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy, precursor/product ion selection) to maximize signal intensity.
Q4: How can matrix effects be minimized to improve the LLOQ?
Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, can significantly impact the LLOQ. To minimize them:
-
Improve Sample Cleanup: Use a more rigorous sample preparation method like SPE.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate Fexofenadine from interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Fexofenadine-d10) co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification[1].
-
Dilution: Diluting the sample can reduce the concentration of interfering components, but this will also dilute the analyte, so a balance must be found.
Troubleshooting Guide
This guide addresses common issues encountered during Fexofenadine analysis, with a focus on achieving a lower LLOQ.
| Problem | Potential Causes | Recommended Solutions |
| High LLOQ / Insufficient Sensitivity | 1. Inefficient sample extraction and concentration. 2. Suboptimal mass spectrometer settings. 3. Matrix suppression. 4. Poor chromatographic peak shape. | 1. Optimize Sample Preparation: Evaluate different extraction techniques (PPT, LLE, SPE). Ensure complete solvent evaporation and reconstitution in a mobile phase-compatible solvent. 2. Tune Mass Spectrometer: Perform a full compound optimization for Fexofenadine to determine the optimal precursor and product ions, collision energy, and other MS parameters. 3. Address Matrix Effects: See FAQ Q4. 4. Improve Chromatography: Experiment with different columns (e.g., C18, Phenyl) and mobile phase modifiers to improve peak shape and retention. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible sample solvent with the mobile phase. 3. Secondary interactions with residual silanols on the column. | 1. Column Maintenance: Flush the column with a strong solvent or replace it if necessary. 2. Solvent Matching: Ensure the final sample solvent is similar in strength to the initial mobile phase. 3. Mobile Phase Modification: Add a small amount of a competing base (e.g., triethylamine) or use a buffer at a pH where Fexofenadine is in a single ionic state. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix interferences. 3. Electronic noise. | 1. System Cleaning: Use fresh, high-purity solvents and flush the LC system thoroughly. 2. Improve Selectivity: Enhance sample cleanup or use a more selective mass transition (MRM). 3. Check Electronics: Ensure proper grounding and shielding of the mass spectrometer. |
| Inconsistent Results (Poor Precision and Accuracy) | 1. Inconsistent sample preparation. 2. Analyte instability in the matrix or processed samples. 3. Fluctuations in instrument performance. | 1. Standardize Procedures: Ensure consistent timing and technique for all sample preparation steps. Use an automated system if available. 2. Assess Stability: Perform freeze-thaw, bench-top, and autosampler stability experiments to identify and mitigate degradation.[7] 3. Monitor System Suitability: Inject quality control (QC) samples at the beginning and end of each analytical run to monitor instrument performance. |
Experimental Protocols
Below are examples of experimental protocols that have been successfully used to achieve a low LLOQ for Fexofenadine analysis.
Protocol 1: UPLC-MS/MS with Protein Precipitation
This method is suitable for high-throughput analysis and has been shown to achieve an LLOQ of 1.0 ng/mL in human serum[1].
-
Sample Preparation:
-
To 50 µL of serum sample, add 100 µL of internal standard solution (Fexofenadine-d10 in methanol).
-
Vortex for 10 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Transfer 50 µL of the supernatant to an LC vial.
-
Inject 7.5 µL onto the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Gradient: A suitable gradient to separate Fexofenadine from endogenous interferences.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
MRM Transitions:
-
Fexofenadine: m/z 502.3 → 466.3
-
Fexofenadine-d10: m/z 512.3 → 476.3
-
-
Quantitative Data Summary
| Method | Matrix | LLOQ (ng/mL) | Sample Preparation | Instrumentation | Reference |
| UPLC-MS/MS | Human Serum | 1.0 | Protein Precipitation | UPLC-Tandem Mass Spectrometer | [1] |
| LC-MS/MS | Human Plasma | 3.0 | Liquid-Liquid Extraction | LC-Tandem Mass Spectrometer | [3] |
| RP-HPLC | Pharmaceutical Dosage Form | 840 | Dilution | HPLC-UV | [5] |
| UV-Spectrophotometry | Bulk and Suspension | 400 | Dilution | UV-Vis Spectrophotometer | [4] |
Visualizations
Caption: A typical experimental workflow for the bioanalysis of Fexofenadine.
Caption: A logical troubleshooting guide for addressing a high LLOQ in Fexofenadine analysis.
References
- 1. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. researchgate.net [researchgate.net]
- 4. neuroquantology.com [neuroquantology.com]
- 5. ijpbs.com [ijpbs.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Forced degradation studies for Fexofenadine to ensure analytical method specificity
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of fexofenadine to ensure analytical method specificity.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation of fexofenadine as per ICH guidelines?
A1: Forced degradation studies for fexofenadine, in line with ICH guidelines, typically involve subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradation products from the active pharmaceutical ingredient (API)[1].
Q2: Which analytical technique is most suitable for analyzing fexofenadine and its degradation products?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common and suitable techniques for the analysis of fexofenadine and its degradation products.[2][3][4][5][6] These methods offer the necessary selectivity and sensitivity to separate and quantify the parent drug from its various impurities and degradants.
Q3: What are the common degradation products of fexofenadine?
A3: Under oxidative stress, a major degradation product identified is the N-oxide of fexofenadine.[3][7][8] Photolytic degradation can lead to the formation of an isopropyl derivative through decarboxylation and a benzophenone compound via rearrangement and oxidation reactions[9].
Q4: How can I ensure the specificity of my analytical method for fexofenadine?
A4: To ensure specificity, the analytical method must be able to unequivocally assess fexofenadine in the presence of its potential impurities and degradation products. This is achieved by subjecting fexofenadine to forced degradation and demonstrating that the resulting degradation product peaks are well-resolved from the main fexofenadine peak[3]. The use of a photodiode array (PDA) detector can help in assessing peak purity[3][10].
Q5: What should I do if I observe no degradation under certain stress conditions?
A5: If negligible degradation is observed, it is recommended to employ more vigorous stress conditions.[4] For example, you can increase the concentration of the stress agent (acid, base, or oxidizing agent), elevate the temperature, or prolong the exposure time[4][5].
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for fexofenadine. | - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column overload. | - Adjust the mobile phase pH. A pH of 9.4 has been used successfully.[2]- Use a mobile phase additive like triethylamine to minimize silanol interactions.[4][7]- Reduce the sample concentration. |
| Co-elution of degradation products with the fexofenadine peak. | - Insufficient chromatographic resolution. | - Optimize the mobile phase composition. Varying the ratio of organic solvent (e.g., acetonitrile, methanol) to buffer can improve separation.[2][11]- Change the stationary phase (e.g., use a different column like C8 or phenyl).[4][6]- Adjust the mobile phase pH to alter the ionization and retention of degradants.[2]- Consider using a gradient elution program.[7][8] |
| Inconsistent retention times. | - Fluctuation in mobile phase composition or flow rate.- Temperature variations. | - Ensure proper mixing and degassing of the mobile phase.- Verify the HPLC pump is delivering a constant flow rate.- Use a column oven to maintain a stable temperature.[7][8] |
| No degradation peaks are observed, but the assay of fexofenadine decreases. | - Degradation products may be non-chromophoric at the detection wavelength. | - Use a universal detector like a mass spectrometer (LC-MS) to detect all degradation products.- Analyze samples at multiple wavelengths using a PDA detector to identify potential chromophores of the degradants. |
| Mass balance is not within the acceptable range (typically 95-105%). | - Incomplete elution of degradation products.- Co-elution of impurities.- Degradants do not have a UV chromophore. | - Increase the run time or modify the mobile phase to ensure all components are eluted.- Re-evaluate the specificity of the method to ensure all peaks are baseline separated.- Employ a mass detector to account for non-chromophoric degradants.[3][8] |
Experimental Protocols
Forced Degradation Experimental Workflow
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. banglajol.info [banglajol.info]
- 3. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukaazpublications.com [ukaazpublications.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and structure elucidation of photodegradation products of fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. idealpublication.in [idealpublication.in]
How to resolve co-eluting peaks in Fexofenadine chromatogram
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting peaks in Fexofenadine chromatography.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting peaks and why are they a problem in Fexofenadine analysis?
A1: Peak co-elution occurs in high-performance liquid chromatography (HPLC) when two or more distinct compounds are not fully separated and elute from the column at the same, or very similar, times.[1] This results in overlapping chromatographic peaks, which can lead to inaccurate identification and quantification of the target analyte.[1][2] In the analysis of Fexofenadine, co-elution is a significant concern due to the potential presence of structurally similar impurities and degradation products.[3][4] For instance, the British Pharmacopoeia lists four main impurities that may be present with Fexofenadine, some of which are isomers with very similar chemical properties, making them challenging to separate.[3]
Q2: What are the most common causes of peak co-elution in a Fexofenadine chromatogram?
A2: Co-elution in Fexofenadine analysis typically stems from suboptimal chromatographic conditions. The primary causes include:
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Inappropriate Stationary Phase (Column): The selected column chemistry (e.g., C18, C8) may not provide sufficient selectivity to differentiate between Fexofenadine and a closely related impurity.[5]
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Suboptimal Mobile Phase Composition: The type of organic solvent, the aqueous buffer, the solvent strength (ratio of organic to aqueous), and the pH can all significantly impact selectivity and retention.[6][7]
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Incorrect pH: Fexofenadine is an ionizable compound. The pH of the mobile phase affects its degree of ionization, which in turn alters its retention behavior and the potential for separation from other ionizable impurities.[6]
-
Non-optimal Temperature and Flow Rate: Column temperature affects separation efficiency and selectivity, while flow rate impacts peak width and resolution.[8] Lowering the flow rate can often lead to narrower peaks and better resolution.[8]
Q3: How can I systematically troubleshoot co-eluting peaks for Fexofenadine?
A3: A systematic approach is crucial for efficiently resolving co-eluting peaks. The recommended workflow involves methodically adjusting one parameter at a time to observe its effect on the separation. The most impactful changes usually involve altering the mobile phase composition or changing the stationary phase.[1][5]
The following flowchart outlines a logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting co-eluting peaks.
Troubleshooting Guides
Data Presentation: Troubleshooting Summary
The resolution between two peaks is governed by efficiency (N), retention (k), and selectivity (α). The table below summarizes how adjusting key parameters can impact these factors to improve peak separation.
| Parameter | Action to Improve Resolution | Primary Effect | Notes |
| Mobile Phase Strength | Decrease % of organic solvent | Increase Retention (k) | Increases run time but allows more time for separation to occur.[5] |
| Mobile Phase pH | Adjust pH (especially around analyte pKa) | Change Selectivity (α) | Critically important for ionizable compounds like Fexofenadine to alter relative retention times.[6] |
| Mobile Phase Solvent | Change organic modifier (e.g., Acetonitrile to Methanol) | Change Selectivity (α) | Different solvents interact differently with the analyte and stationary phase, altering elution order.[5] |
| Column Stationary Phase | Change to a different chemistry (e.g., C18 to C8 or Phenyl) | Change Selectivity (α) | This is one of the most powerful ways to resolve co-eluting peaks when mobile phase changes fail.[5] |
| Column Particle Size | Decrease particle size (e.g., 5 µm to 3 µm or sub-2 µm) | Increase Efficiency (N) | Produces sharper, narrower peaks, which can resolve minor overlaps.[5] Note that this will increase backpressure. |
| Column Temperature | Adjust temperature up or down | Change Selectivity (α) & Efficiency (N) | Lower temperatures often improve resolution by increasing retention, but higher temperatures can sometimes alter selectivity favorably.[8] |
| Flow Rate | Decrease flow rate | Increase Efficiency (N) | Slower flow rates generally allow for better mass transfer, resulting in narrower peaks and improved resolution.[8] |
Data Presentation: Example HPLC Methods for Fexofenadine Separation
The following table summarizes validated HPLC methods from the literature that have successfully separated Fexofenadine from its related impurities and can serve as excellent starting points for method development.
| Column | Mobile Phase | Flow Rate | Detection | Key Separation Achieved |
| Hypersil BDS C-18 (250 x 4.6 mm, 5 µm)[3][4] | Phosphate buffer (pH 2.7 with 0.1% 1-octane sulphonic acid & 1% triethylamine) / Methanol (60:40, v/v) | 1.5 mL/min | 215 nm | Separated Fexofenadine from four related impurities (A, B, C, and D).[3][4] |
| Eclipse XDB C8 (150 x 4.6 mm, 5 µm)[9][10] | 1% Triethylamine phosphate (pH 3.7) / Acetonitrile / Methanol (60:20:20, v/v/v) | 1.2 mL/min | 210 nm | Separated Fexofenadine from related compounds A and B and from degradation products.[9][10] |
| Agilent Extend C18[11] | 20 mM KH2PO4 solution (pH 7.5) / Acetonitrile (65:35, v/v) | 1.2 mL/min | 220 nm | Quantified Fexofenadine in pharmaceutical products with no interference from excipients.[11] |
| Agilent C18 (250 x 4.6 mm, 5µm)[12] | Methanol / Formic acid (40:60, v/v) | 0.8 mL/min | 240 nm | Determined Fexofenadine in pure and pharmaceutical formulations.[12] |
Experimental Protocols
Protocol 1: Modifying Mobile Phase pH
This protocol is effective when Fexofenadine co-elutes with another ionizable impurity. Adjusting the pH can suppress or enhance the ionization of one compound more than the other, thus changing their relative retention and improving separation.
Methodology:
-
Establish Baseline: Run your current method and confirm the co-elution issue.
-
Determine pKa: Identify the pKa of Fexofenadine and, if known, the co-eluting impurity. Fexofenadine has both acidic (carboxylic acid) and basic (tertiary amine) functional groups.
-
Prepare Buffers: Prepare a series of mobile phase buffers at different pH values. A good starting point is to test pH values 1-2 units above and below the pKa of the compounds. Ensure the chosen pH is within the stable range for your HPLC column (typically pH 2-8 for silica-based columns).
-
System Equilibration: For each new pH condition, flush the column with at least 10-15 column volumes of the new mobile phase until the backpressure and detector baseline are stable.
-
Inject and Analyze: Inject your sample or a standard mixture containing Fexofenadine and the impurity.
-
Compare Chromatograms: Compare the resolution from each run. Look for changes in retention time and the emergence of two distinct peaks. A successful pH adjustment will increase the difference in retention times (selectivity) between the two compounds.
Protocol 2: Changing the Organic Modifier
If pH adjustment is insufficient, changing the type of organic solvent in the mobile phase can alter separation selectivity. Acetonitrile and methanol are the most common choices in reversed-phase HPLC and provide different selectivities.
Methodology:
-
Establish Baseline: Run your current method (e.g., using an acetonitrile/water mobile phase) to document the initial poor separation.
-
Solvent Replacement: Prepare a new mobile phase where the organic modifier is replaced. For example, if you were using 40% acetonitrile, prepare a mobile phase with approximately 50% methanol to achieve a similar solvent strength (eluting power).
-
System Equilibration: Thoroughly flush the system and column with the new mobile phase. Switching between acetonitrile and methanol requires a proper flushing procedure to avoid solvent miscibility issues and ensure a stable baseline.
-
Inject and Analyze: Inject the sample and run the analysis under the new conditions.
-
Compare and Optimize: Compare the new chromatogram to the baseline. The elution order of the peaks may change, and resolution may be significantly improved.[5] Fine-tune the percentage of the new organic modifier to optimize the separation.
Protocol 3: Selecting an Alternative Stationary Phase
When modifications to the mobile phase do not resolve the co-elution, changing the column is the next most powerful step.[5] Different stationary phases offer unique separation mechanisms that can exploit subtle chemical differences between Fexofenadine and the co-eluting compound.
Methodology:
-
Identify Co-eluting Pair: Characterize the compounds that are failing to separate with the current column (e.g., a standard C18).
-
Select an Alternative Column:
-
If using a C18 column, consider a C8 column . A C8 is less hydrophobic and may provide different selectivity for polar compounds.[9]
-
Consider a Phenyl-Hexyl column. The phenyl groups in this stationary phase can offer unique pi-pi interactions with the aromatic rings in Fexofenadine, providing a different selectivity mechanism compared to the hydrophobic interactions of a C18.[13]
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For certain isomers, a specialized column, such as a chiral column , may be necessary as specified in some pharmacopoeial methods for Fexofenadine impurity B.[3]
-
-
Install and Equilibrate: Install the new column and equilibrate it according to the manufacturer's instructions, using a suitable mobile phase.
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Perform Test Injection: Inject a standard mixture to evaluate the separation performance of the new column.
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Optimize: Fine-tune the mobile phase composition (solvent ratio, pH) and instrumental parameters (temperature, flow rate) for the new column as needed to achieve optimal resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mastelf.com [mastelf.com]
- 7. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. jchr.org [jchr.org]
- 13. mtc-usa.com [mtc-usa.com]
Technical Support Center: Optimizing Fexofenadine and Fexofenadine-d6 Detection via MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Fexofenadine and its deuterated internal standard, Fexofenadine-d6, using tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the LC-MS/MS analysis of Fexofenadine.
Q1: What are the optimal MS/MS parameters for Fexofenadine and this compound?
A1: The optimal MS/MS parameters for Fexofenadine and its deuterated internal standard are crucial for achieving high sensitivity and selectivity. The parameters can vary slightly between different mass spectrometer instruments, but the following table summarizes commonly used multiple reaction monitoring (MRM) transitions and collision energies. It is always recommended to perform an infusion of the analytes to determine the optimal parameters for your specific instrument.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (V) |
| Fexofenadine | 502.3 | 466.2 | 27 |
| Fexofenadine-d10* | 512.3 | 476.2 | 28 |
Q2: I am observing poor peak shape (e.g., tailing) for Fexofenadine. What could be the cause and how can I fix it?
A2: Peak tailing for Fexofenadine is a common issue that can often be attributed to secondary interactions with residual silanol groups on the stationary phase of the HPLC column or interactions with metal surfaces in the LC system. The amphoteric nature of Fexofenadine, possessing both a carboxylic acid and a tertiary amine group, can contribute to these interactions.[2]
Here are some troubleshooting steps:
-
Mobile Phase Additives: The addition of a small amount of an acid, such as formic acid (typically 0.1%), to the mobile phase can help to protonate the tertiary amine group, reducing its interaction with silanol groups and improving peak shape.[3] For particularly stubborn tailing, the use of an ion-pairing reagent or a mobile phase modifier like triethylamine (TEA) can be effective.[2] However, be aware that TEA is not ideal for MS detection due to its ion-suppressing effects. A volatile alternative like ammonium formate or acetate is generally preferred.
-
Column Choice: Employing a column with end-capping or a phenyl-hexyl stationary phase can minimize silanol interactions.
-
pH of the Mobile Phase: Adjusting the pH of the aqueous portion of the mobile phase can significantly impact peak shape. Experimenting with a pH that ensures the consistent ionization state of Fexofenadine can lead to improved chromatography.
Q3: My signal intensity for Fexofenadine is low and inconsistent. What could be the problem?
A3: Low and inconsistent signal intensity can be caused by several factors, including ion suppression from the sample matrix, poor ionization efficiency, or issues with the LC-MS system itself.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can compete with Fexofenadine for ionization, leading to signal suppression. To mitigate this:
-
Improve Sample Preparation: Utilize more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Protein precipitation is a simpler method but may result in more significant matrix effects.[4]
-
Chromatographic Separation: Optimize the LC method to achieve better separation of Fexofenadine from the matrix components. A longer chromatographic run or a different gradient profile might be necessary.
-
Use a Stable Isotope Labeled Internal Standard: A deuterated internal standard like this compound co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal suppression and improving the accuracy and precision of quantification.[5]
-
-
Ionization Efficiency: Ensure the electrospray ionization (ESI) source parameters are optimized. This includes the spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature. Perform an infusion of a Fexofenadine standard solution to fine-tune these parameters for maximum signal intensity.
-
System Contamination and Carryover: Residual Fexofenadine from previous injections can lead to inaccurate quantification, especially at low concentrations.
-
Injector Wash: Implement a robust injector wash procedure using a strong solvent to clean the needle and injection port between samples.
-
Blank Injections: Run blank injections after high-concentration samples to assess for carryover. If carryover is observed, further optimization of the wash procedure is needed.[6]
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Q4: What is a good starting point for a liquid chromatography (LC) method for Fexofenadine analysis?
A4: A reversed-phase C18 column is commonly used for the separation of Fexofenadine.[3] Here is a typical starting LC method that can be further optimized:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute Fexofenadine, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
This is a general guideline, and the specific gradient, flow rate, and column dimensions may need to be adjusted to achieve the desired separation and run time for your application.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This is a rapid and simple method for sample cleanup, particularly suitable for high-throughput analysis.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
2. MS/MS Parameter Optimization Workflow
This workflow outlines the steps to determine the optimal MS/MS parameters for Fexofenadine and this compound on your instrument.
Caption: Workflow for optimizing MS/MS parameters.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between common problems, their potential causes, and recommended solutions in Fexofenadine LC-MS/MS analysis.
Caption: Troubleshooting logic for Fexofenadine analysis.
References
- 1. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Fexofenadine-d6 versus Fexofenadine-d10 as Internal Standards: A Comparative Guide for Bioanalytical Applications
In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and precise quantification of an analyte by mass spectrometry. For the analysis of fexofenadine, a widely used antihistamine, both Fexofenadine-d6 and Fexofenadine-d10 are commercially available deuterated analogs employed as internal standards. This guide provides a comparative overview of their performance based on available experimental data, aiding researchers, scientists, and drug development professionals in selecting the appropriate internal standard for their analytical needs.
Performance Data Summary
| Performance Parameter | This compound | Fexofenadine-d10 |
| Linearity Range | 1 to 500 ng/mL[1] | 1.0 to 500.0 ng/mL[2] |
| Accuracy (Intra- and Inter-run) | Within 8.0%[1] | ±15%[2] |
| Precision (Intra- and Inter-run) | Within 4.3%[1] | ±15%[2] |
| Recovery | 93.6 ± 6.5% to 95.3 ± 10.3%[1] | 92.86% to 98.03%[2] |
| Matrix Effect | < 10% difference in response[1] | Negligible (-6.11% to 2.27% variation)[2] |
| Stability | Stable for 24 hours in autosampler at 10°C and through three freeze-thaw cycles[1] | Data not explicitly available in the reviewed sources |
Discussion of Performance
Both this compound and Fexofenadine-d10 have been successfully used to develop and validate robust bioanalytical methods for the quantification of fexofenadine in biological matrices such as human plasma and serum.[1][2] The data presented above, although from separate studies, suggests that both internal standards can provide excellent linearity, accuracy, precision, and high recovery rates.
The choice between this compound and Fexofenadine-d10 may be influenced by several factors including cost, availability, and the specific requirements of the analytical method. A higher degree of deuteration, as in Fexofenadine-d10, can sometimes offer a greater mass difference from the analyte, which may be advantageous in minimizing potential spectral overlap, especially on lower-resolution mass spectrometers. However, for most modern tandem quadrupole mass spectrometers, the 6 Da mass difference provided by this compound is generally sufficient to prevent cross-talk.
Ultimately, the suitability of either internal standard should be confirmed through rigorous method validation according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[2] This validation should assess parameters like specificity, sensitivity, linearity, accuracy, precision, recovery, matrix effects, and stability under the specific conditions of the intended assay.
Experimental Protocols
Below are representative experimental methodologies for bioanalytical assays using this compound and Fexofenadine-d10 as internal standards.
Method Using this compound Internal Standard
A validated method for the quantification of fexofenadine in human plasma utilized this compound as the internal standard.[1]
-
Sample Preparation: Plasma proteins were precipitated using acetonitrile containing this compound. The mixture was filtered, and the resulting filtrate was diluted before injection.[1]
-
Chromatography: A Phenomenex Gemini C18 column (50 mm x 2.0 mm, 5 µm) was used for chromatographic separation.[1] The mobile phase consisted of 0.1% formic acid and 5 mM ammonium acetate in deionized water and methanol (35:65, v/v) at a flow rate of 0.2 mL/min.[1]
-
Mass Spectrometry: Detection was performed using positive ion electrospray ionization (ESI) in high-resolution multiple reaction monitoring (H-SRM) mode. The ion transition monitored for fexofenadine was m/z 502.3 → 171.0, and for this compound, it was m/z 508.3 → 177.0.[1]
Method Using Fexofenadine-d10 Internal Standard
A UPLC-MS/MS method was developed for the simultaneous quantification of fexofenadine and olmesartan in human serum using Fexofenadine-d10 as the internal standard for fexofenadine.[2]
-
Sample Preparation: Proteins were precipitated from serum samples by adding a methanol solution containing Fexofenadine-d10 and Olmesartan-d6. After vortexing and centrifugation, an aliquot of the supernatant was injected for analysis.[2]
-
Chromatography: An Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 µm) was employed for separation with a gradient elution at a flow rate of 0.5 mL/min.[2]
-
Mass Spectrometry: The analytes were detected in positive ion mode using selected reaction monitoring (SRM). The ion transition for fexofenadine was m/z 502.3→466.2, and for Fexofenadine-d10, it was m/z 512.3→476.2.[2]
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for a bioanalytical method using a deuterated internal standard like this compound or Fexofenadine-d10.
References
- 1. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Cross-Validation of Fexofenadine Assays Between Analytical Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in the cross-validation of Fexofenadine bioanalytical assays between different laboratories. Ensuring consistency and reliability of bioanalytical data is paramount when studies are conducted across multiple sites. This document offers a framework for establishing inter-laboratory concordance for Fexofenadine quantification.
Introduction to Fexofenadine and Bioanalytical Cross-Validation
Fexofenadine is a second-generation antihistamine that acts as a selective peripheral H1 receptor antagonist.[1][2] It is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[2] The mechanism of action involves blocking the binding of histamine to H1 receptors on various cells, which in turn prevents the cascade of biochemical reactions leading to allergic symptoms like inflammation and itching.[1]
When bioanalytical testing for a single study is conducted at more than one laboratory, regulatory bodies such as the FDA and EMA mandate a cross-validation of the analytical method.[1][3] This process is essential to demonstrate that the analytical methods used at different sites yield comparable results, thus ensuring the integrity and consistency of the overall study data.[3][4]
Experimental Protocols
This section details the methodologies for a typical Fexofenadine bioanalytical assay and the subsequent cross-validation procedure between two laboratories.
Protocol 1: Fexofenadine Quantification in Human Plasma using LC-MS/MS
This protocol describes a common method for the determination of Fexofenadine in human plasma.
1. Sample Preparation:
-
Thaw human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 25 µL of an internal standard (IS) solution (e.g., Fexofenadine-d10).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Sciex API 4000 or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fexofenadine: Q1/Q3 as appropriate (e.g., m/z 502.3 → 466.3).
-
Fexofenadine-d10 (IS): Q1/Q3 as appropriate.
-
-
Ion Source Parameters: Optimized for maximum signal intensity.
4. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of Fexofenadine.
-
A typical calibration range is 1-500 ng/mL.
-
QC samples should be prepared at a minimum of three concentration levels (low, medium, and high).
Protocol 2: Inter-Laboratory Cross-Validation of the Fexofenadine Assay
This protocol outlines the procedure for comparing the performance of the Fexofenadine assay between a reference laboratory (Lab A) and a comparator laboratory (Lab B).
1. Study Design:
-
Both laboratories must have a fully validated bioanalytical method for Fexofenadine in place.
-
The cross-validation should be performed before the analysis of study samples.
2. Sample Sets:
-
Spiked QC Samples: A set of QC samples at low, medium, and high concentrations should be prepared at one laboratory and divided into two aliquots. One set is analyzed at the reference lab, and the other is shipped frozen to the comparator lab for analysis.
-
Incurred Samples: A minimum of 30 incurred samples (study samples from dosed subjects) should be selected to cover the expected concentration range. These samples are first analyzed at the reference lab and then shipped frozen to the comparator lab for re-analysis.
3. Analysis:
-
Both laboratories will analyze the shared QC and incurred samples using their respective validated methods.
-
The results from both laboratories are then compiled for statistical comparison.
4. Acceptance Criteria:
-
For Spiked QC Samples: The mean concentration from the comparator lab should be within ±15% of the nominal concentration. The precision (%CV) of the measurements at each level should not exceed 15%.
-
For Incurred Samples: At least two-thirds (67%) of the re-analyzed incurred samples from the comparator lab should be within ±20% of the values obtained by the reference lab.
-
Statistical Assessment: A Bland-Altman plot can be used to visualize the agreement between the two laboratories. The 90% confidence interval of the mean percent difference between the results from the two labs should be within a pre-defined range, for example, ±20% or ±30%.[3][4][5][6]
Data Presentation and Comparison
The following tables present hypothetical data from a cross-validation study between two laboratories to illustrate the expected outcomes.
Table 1: Comparison of Spiked Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Lab A Mean Conc. (ng/mL) | Lab B Mean Conc. (ng/mL) | % Difference from Nominal (Lab B) |
| Low QC | 5.0 | 4.9 | 5.2 | +4.0% |
| Mid QC | 50.0 | 51.2 | 48.9 | -2.2% |
| High QC | 400.0 | 395.5 | 408.2 | +2.05% |
Table 2: Comparison of Incurred Sample Re-analysis (ISR)
| Sample ID | Lab A Result (ng/mL) | Lab B Result (ng/mL) | % Difference | Within ±20%? |
| IS-001 | 10.5 | 11.2 | +6.7% | Yes |
| IS-002 | 25.3 | 23.9 | -5.5% | Yes |
| IS-003 | 88.1 | 95.4 | +8.3% | Yes |
| IS-004 | 150.7 | 162.1 | +7.6% | Yes |
| IS-005 | 320.4 | 299.8 | -6.4% | Yes |
| ... | ... | ... | ... | ... |
| IS-030 | 45.6 | 51.3 | +12.5% | Yes |
Table 3: Statistical Summary of Incurred Sample Comparison
| Parameter | Value | Acceptance Criteria |
| Number of Samples | 30 | ≥ 30 |
| % of Samples within ±20% Difference | 93.3% | ≥ 67% |
| Mean % Difference (Lab B vs. Lab A) | +3.5% | N/A |
| 90% Confidence Interval of Mean % Difference | [-2.1%, +9.1%] | Within ±20% |
Visualizations
Signaling Pathway of Fexofenadine's Action
Fexofenadine acts as an inverse agonist on the Histamine H1 receptor, which is a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq protein, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling that results in allergic symptoms. Fexofenadine blocks this activation.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Retrospective Data Analysis and Proposal of a Practical Acceptance Criterion for Inter-laboratory Cross-validation of Bioanalytical Methods Using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
Precision and Accuracy in Fexofenadine Quantification: A Comparative Guide to Using Deuterated Internal Standards
The robust and reliable quantification of fexofenadine, a widely used second-generation antihistamine, is critical in pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. The use of a stable isotope-labeled internal standard, particularly a deuterated analog of fexofenadine, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for achieving high accuracy and precision. This guide provides a comparative analysis of fexofenadine quantification methods, highlighting the superior performance of those employing a deuterated internal standard and presenting supporting experimental data and protocols.
The Role of Deuterated Standards in Bioanalysis
An ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, to compensate for any variations. A deuterated internal standard, such as fexofenadine-d6 or fexofenadine-d10, is considered the most effective choice because its physicochemical properties are nearly identical to those of the analyte, fexofenadine. This structural similarity ensures that the IS and analyte experience similar levels of ion suppression or enhancement in the mass spectrometer, leading to a more accurate and precise quantification. While structurally similar but non-isotopic compounds like loratadine or levocetirizine can be used, they may not fully compensate for matrix effects, potentially compromising the reliability of the results.[1][2]
Comparative Analysis of Fexofenadine Quantification Methods
The following table summarizes the performance of various LC-MS/MS methods for fexofenadine quantification, comparing those that use a deuterated internal standard with those that employ a non-deuterated alternative.
| Internal Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (% RSD) | Reference |
| Fexofenadine-d10 | UPLC-MS/MS | Human Serum | 1.0–500.0 | Within ±15% of nominal | Within ±15% | [3] |
| This compound | LC-MS/MS | Human Plasma | 1–500 | Within 8.0% of nominal | Within 4.3% | [1] |
| Loratadine | LC-MS | Human Plasma | 3 (LLOQ) | 82.00–109.07 | 1.05–12.56 | [2] |
| Levocetirizine | RP-HPLC | Pharmaceutical Dosage Form | 50-175 µg/mL | 101.3-101.5 (% Recovery) | < 2 | [4] |
| (S)-(-)-metoprolol | LC-MS/MS | Human Plasma & Urine | 0.025–100 (plasma) | Not explicitly stated | Not explicitly stated | [5] |
The data clearly indicates that methods employing deuterated internal standards (fexofenadine-d10 and this compound) demonstrate excellent accuracy and precision, with values well within the accepted bioanalytical method validation guidelines.[1][3] While methods with non-deuterated standards also provide acceptable performance, the use of a deuterated standard generally leads to more consistent and reliable results, particularly in complex biological matrices like plasma and serum.
Experimental Protocols
Below are detailed methodologies for fexofenadine quantification using a deuterated internal standard, based on established and validated methods.
Method 1: UPLC-MS/MS with Fexofenadine-d10 [3]
-
Sample Preparation:
-
To 50 µL of human serum, add 100 µL of an internal standard solution containing 200 ng/mL of fexofenadine-d10 in methanol.
-
Vortex the mixture for 10 seconds to precipitate proteins.
-
Centrifuge at 10,000 × g for 10 minutes.
-
Transfer 50 µL of the supernatant to an LC vial.
-
Inject 7.5 µL of the sample for UPLC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: Waters Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution (specific gradient not detailed in the abstract)
-
Flow Rate: 0.5 mL/min
-
Total Run Time: 4 minutes
-
Retention Time: Fexofenadine and Fexofenadine-d10: 1.89 min
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Ion Mode
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
Mass Transitions: Fexofenadine: m/z 502.3 → 466.2
-
Method 2: LC-MS/MS with this compound [1]
-
Sample Preparation:
-
Precipitate proteins in a 96-well plate by adding acetonitrile containing the internal standard, this compound.
-
Mix briefly and filter into a collection plate.
-
Dilute the resulting filtrate and inject it into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Gemini C18 (50 × 2.0 mm, 5 micron)
-
Mobile Phase: 0.1% formic acid, 5 mM ammonium acetate in deionized water and methanol (35:65, v/v)
-
Flow Rate: 0.2 mL/min
-
Total Run Time: 2 minutes
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Ion Electrospray Ionization
-
Detection Mode: High Resolution Multiple Reaction Monitoring (H-SRM)
-
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow for fexofenadine quantification and the logical basis for the improved accuracy and precision achieved with a deuterated internal standard.
Caption: Experimental workflow for fexofenadine quantification.
Caption: Rationale for improved accuracy with a deuterated standard.
References
- 1. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Fexofenadine LC-MS/MS Method Following ICH M10 Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Fexofenadine in biological matrices, adhering to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[1][2][3][4] The performance of the LC-MS/MS method is compared with alternative analytical techniques, supported by experimental data from various studies.
Introduction
Fexofenadine is a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[5] Accurate and reliable quantification of Fexofenadine in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] While various analytical methods exist, LC-MS/MS has emerged as the preferred technique due to its high sensitivity, specificity, and throughput. This guide details the validation parameters for a Fexofenadine LC-MS/MS method as stipulated by the ICH M10 guideline and compares its performance against other common analytical methods.
LC-MS/MS Method Validation: A Detailed Protocol
The validation of a bioanalytical method is essential to demonstrate its suitability for its intended purpose.[1][4] The following sections outline the experimental protocol for validating a Fexofenadine LC-MS/MS method in accordance with ICH M10 guidelines.[1][2][3]
Experimental Workflow
The general workflow for the validation of a Fexofenadine LC-MS/MS method involves several key stages from sample preparation to data analysis.
Caption: Workflow for Fexofenadine LC-MS/MS Method Validation.
Key Experimental Protocols
-
Sample Preparation: A common procedure involves protein precipitation from plasma samples (typically 50-200 µL) using acetonitrile.[6][7][8] Alternatively, liquid-liquid extraction can be employed.[9] An internal standard (IS), such as Fexofenadine-d10 or Loratadine, is added prior to extraction to ensure accuracy.[9][10]
-
Chromatographic Separation: Separation is typically achieved on a reverse-phase C18 column.[6][9][10] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) delivered in either an isocratic or gradient elution mode.[7][9][10]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, usually in the positive ion mode.[7][9] Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for Fexofenadine (e.g., m/z 502.3 → 466.2) and the internal standard.[6][11]
Performance Characteristics of Fexofenadine LC-MS/MS Method
The following tables summarize the quantitative data for the validation of a Fexofenadine LC-MS/MS method based on published studies.
Table 1: Linearity and Sensitivity of Fexofenadine LC-MS/MS Methods
| Study Reference | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Omidfar et al. (2025) | 0.625 - 300 | > 0.99 | Not explicitly stated, implied to be 0.625 |
| Yamane N. et al. | 10 - 1000 | Linear | Not explicitly stated |
| Muppavarapu R. et al. | 2.00 - 1000 | ≥ 0.99 | 2.00 |
| Chen, Yenan et al. (2013) | 1 - 1000 | Linear | 1 |
| Unnamed Study[9] | 3 - 1500 | Not Stated | 3 |
| Unnamed Study[6] | 1.0 - 500.0 | > 0.99 | 1.0 |
Table 2: Accuracy and Precision of Fexofenadine LC-MS/MS Methods
| Study Reference | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Chen, Yenan et al. (2013) | Not Specified | < 10.4 | < 15.4 | Not Specified |
| Unnamed Study[9] | QC samples | 1.05 - 12.56 | Not Specified | 82.00 - 109.07 |
| Unnamed Study[6] | Not Specified | Within ±15% | Within ±15% | Within ±15% |
Table 3: Stability of Fexofenadine in Human Plasma
| Stability Condition | Duration | Stability Results | Reference |
| Bench-top | Not Specified | Stable | [8] |
| Auto-sampler | Not Specified | Stable | [8] |
| Freeze-thaw cycles | Not Specified | Stable | [8] |
Comparison with Alternative Analytical Methods
While LC-MS/MS is a powerful technique, other methods can also be used for the quantification of Fexofenadine, each with its own advantages and limitations.
Caption: Comparison of Key Attributes of Analytical Methods.
Table 4: Comparison of Analytical Methods for Fexofenadine Quantification
| Parameter | LC-MS/MS | HPLC-UV | HPTLC | Electrometric Methods |
| Principle | Separation by chromatography, detection by mass | Separation by chromatography, detection by UV absorbance | Separation by planar chromatography, densitometric detection | Potentiometric titration |
| Sensitivity | Very High (ng/mL to pg/mL levels)[7][8] | Moderate (µg/mL levels)[12] | Lower (ng/spot levels)[13] | Low |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (potential for interference from co-eluting compounds) | Moderate | Low (non-specific) |
| Throughput | High | Moderate | High (for multiple samples simultaneously) | Low |
| Matrix Effects | Can be significant, requires careful management | Less prone than MS, but can still occur | Can be an issue | Significant interference from matrix components |
| Cost | High (instrumentation and maintenance) | Moderate | Low | Very Low |
| Primary Application | Bioanalysis (plasma, serum), trace level quantification[7][10] | Routine quality control of pharmaceutical formulations[12] | Screening and quality control of raw materials and formulations[13] | Assay of bulk drug material[10] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Several HPLC-UV methods have been developed for the determination of Fexofenadine in pharmaceutical dosage forms.[5][12][14] These methods are generally robust and cost-effective for quality control purposes. However, they often lack the sensitivity and specificity required for bioanalytical applications, where drug concentrations are much lower and the matrix is more complex.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simple, rapid, and cost-effective method for the simultaneous analysis of multiple samples. A validated HPTLC method for Fexofenadine has been reported with a quantitation limit of 100 ng/spot.[13] This technique is suitable for quality control and screening purposes but does not match the sensitivity of LC-MS/MS for bioanalysis.
Electrometric Methods
Non-aqueous potentiometric titration has been used for the assay of Fexofenadine in pharmaceutical formulations.[10] While simple and inexpensive, this method is non-specific and only suitable for the analysis of the bulk drug or highly concentrated formulations.
Conclusion
The validation of a Fexofenadine LC-MS/MS method according to ICH M10 guidelines demonstrates that it is a highly suitable technique for the quantification of the analyte in biological matrices. Its superior sensitivity, specificity, and accuracy make it the gold standard for pharmacokinetic, bioequivalence, and other studies requiring reliable measurement of low drug concentrations. While alternative methods like HPLC-UV and HPTLC have their applications in quality control of pharmaceutical products, they do not offer the performance characteristics necessary for demanding bioanalytical assays. The choice of analytical method should, therefore, be guided by the specific requirements of the study, with LC-MS/MS being the unequivocal choice for bioanalysis.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 3. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jchr.org [jchr.org]
- 11. Quantification of the transporter substrate fexofenadine in cell lysates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. idealpublication.in [idealpublication.in]
- 14. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative bioavailability studies of different Fexofenadine formulations
For Researchers, Scientists, and Drug Development Professionals
Fexofenadine, a second-generation antihistamine, is widely used for the relief of symptoms associated with seasonal allergic rhinitis and chronic idiopathic urticaria. Its efficacy is intrinsically linked to its bioavailability, which can be significantly influenced by the drug's formulation. This guide provides a comprehensive comparison of the bioavailability of various fexofenadine formulations, supported by experimental data from multiple studies.
Executive Summary
Bioavailability studies are crucial in the development of generic drugs and novel formulations to ensure they are therapeutically equivalent to the reference product. For fexofenadine, various formulations have been developed to improve patient compliance and therapeutic outcomes. These include conventional tablets and capsules, oral suspensions for pediatric and geriatric populations, orally disintegrating tablets for ease of administration, and innovative formulations like liquisolid tablets and in-situ forming vesicles aimed at enhancing solubility and absorption. The following sections present a detailed comparison of the pharmacokinetic profiles and the experimental methodologies used to evaluate these different fexofenadine formulations.
Comparative Pharmacokinetic Data
The bioavailability of different fexofenadine formulations is typically assessed by comparing key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), and the time to reach maximum plasma concentration (Tmax). The tables below summarize the quantitative data from various comparative bioavailability and bioequivalence studies.
Bioequivalence Studies: Test vs. Reference Formulations
| Study Type | Test Formulation | Reference Formulation | Cmax Ratio (90% CI) | AUC Ratio (90% CI) | Conclusion |
| Tablet vs. Capsule[1][2][3] | Fexofenadine HCl 180 mg Capsule | Fexofenadine HCl 180 mg Tablet | 90.0% - 113.9% | 86.9% - 109.5% (AUC0-t) | Bioequivalent |
| Tablet vs. Tablet[4][5] | Fexofenadine HCl 180 mg Tablet (Test) | Fexofenadine HCl 180 mg Tablet (Reference) | Within 80-125% | Within 80-125% | Bioequivalent |
| Orally Disintegrating Tablet (ODT) vs. Tablet[6][7] | Fexofenadine HCl 30 mg ODT | Fexofenadine HCl 30 mg Tablet | 85.3% - 101.9% | 92.3% - 107.1% (AUC0-last) | Bioequivalent |
| Oral Suspension vs. Tablet[8] | Fexofenadine HCl 30 mg/5 mL Oral Suspension | Fexofenadine HCl 30 mg Tablet | Within 80-125% | Within 80-125% | Bioequivalent |
| Pediatric Oral Suspension vs. Marketed Pediatric Suspension[9] | Fexofenadine HCl 30 mg Oral Suspension (New) | Fexofenadine HCl 30 mg Oral Suspension (Marketed) | Within 80-125% | Within 80-125% | Bioequivalent |
Pharmacokinetic Parameters of Different Fexofenadine Formulations
| Formulation | Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) |
| Tablet | 60 | 249.19 ± 390.20 | 1343.66 ± 718.70 | 1.79 ± 0.58 |
| Tablet[10] | 120 | 397.21 ± 195.51 | 3177.87 ± 1407.32 | 1.63 ± 0.64 |
| Tablet[10] | 180 | 571.83 ± 538.21 | 4579.27 ± 2124.70 | 1.92 ± 0.79 |
| Capsule[1][2][3] | 180 | 1206.3 ± 619.0 | 8911.4 ± 3870.0 (AUC0-∞) | Not Reported |
| Oral Suspension | 30 | 118 | Not Reported | ~1.0 |
| Liquisolid Tablet (LST-18)[11][12] | Not Specified | Increased bioavailability by 62% compared to reference | Increased bioavailability by 62% compared to reference | 2.16 |
| In-Situ Forming Vesicles[13] | Not Specified | Significant increase in blood concentration | Significant increase in blood concentration | Not Reported |
| Miniaturized Tablet[14] | Not Specified | Met bioequivalence criteria | Met bioequivalence criteria | Not Reported |
Experimental Protocols
The methodologies employed in comparative bioavailability studies are critical for ensuring the reliability of the results. Below are detailed protocols for the key experiments cited in this guide.
Bioequivalence Study of Fexofenadine Tablets
-
Study Design: A typical bioequivalence study for fexofenadine tablets follows a randomized, two-way, crossover design.[5]
-
Subjects: Healthy adult male volunteers are commonly recruited for these studies.[1][2][3][5]
-
Dosing: A single oral dose of the test and reference fexofenadine formulation (e.g., 180 mg) is administered to the subjects after an overnight fast.[5]
-
Blood Sampling: Serial blood samples are collected at predetermined time points over a 48-hour period post-dosing.[5]
-
Analytical Method: Plasma concentrations of fexofenadine are determined using a validated high-performance liquid chromatography (HPLC) method with spectrofluorimetric or mass spectrometric detection.[1][2][3][5]
-
Pharmacokinetic Analysis: The pharmacokinetic parameters Cmax, AUC0-t, and AUC0-∞ are calculated from the plasma concentration-time data.
-
Statistical Analysis: Analysis of variance (ANOVA) is used to assess the differences between the two formulations. The 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax and AUC are calculated to determine bioequivalence.[1][2][3]
Development of Enhanced Bioavailability Formulations
-
Liquisolid Tablets:
-
Formulation: Liquisolid powders are prepared by dissolving fexofenadine hydrochloride in a non-volatile liquid vehicle (e.g., Cremophor® EL) and then adsorbing the solution onto a carrier (e.g., Avicel® PH102) and a coating material (e.g., Aerosil® 200).[11][12]
-
Pre-compression Studies: The prepared powders are characterized for their flow properties, drug-excipient compatibility (using FT-IR and DSC), and crystallinity (using XRD).[12]
-
Tablet Compression and Evaluation: The liquisolid powders are compressed into tablets and evaluated for weight variation, drug content, friability, disintegration time, and in vitro drug release.[12]
-
In Vivo Study: The pharmacokinetic profile of the optimized liquisolid tablet is compared to a reference tablet in healthy human volunteers.[11][12]
-
-
In-Situ Forming Vesicles:
-
Preparation: Novel spray-dried lactose-based enhanced in-situ forming vesicles are prepared using an absorption enhancer like Capryol 90.[13]
-
Characterization: The optimized formulation is characterized for particle size, zeta potential, and drug entrapment efficiency.[13]
-
In Vivo Study: The pharmacokinetic study is conducted in an animal model (e.g., rabbits) to evaluate the in vivo performance of the formulation.[13]
-
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the typical workflows for a fexofenadine bioequivalence study and the development of an enhanced bioavailability formulation.
References
- 1. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioequivalence of fexofenadine tablet formulations assessed in healthy Iranian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. Bioequivalence of two fexofenadine formulations in healthy human volunteers after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Bioequivalence of 2 Pediatric Formulations of Fexofenadine Hydrochloride Oral Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 11. Enhancement of the Oral Bioavailability of Fexofenadine Hydrochloride via Cremophor® El-Based Liquisolid Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Formulation and Bioequivalence Evaluation of a Miniaturized Fexofenadine Hydrochloride Tablet - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fexofenadine, Cetirizine, and Loratadine in H1 Receptor Antagonism
A comprehensive review of second-generation antihistamines for researchers and drug development professionals, detailing comparative efficacy, onset of action, and underlying pharmacological pathways.
This guide provides an in-depth comparison of three widely used second-generation antihistamines: fexofenadine, cetirizine, and loratadine. The following sections present quantitative data from clinical trials, detailed experimental methodologies, and visualizations of key biological and experimental processes to offer a clear and objective evaluation of their performance.
Comparative Efficacy: A Quantitative Overview
The relative efficacy of fexofenadine, cetirizine, and loratadine has been the subject of numerous clinical investigations. These studies often assess the drugs' ability to alleviate symptoms of allergic rhinitis and suppress the histamine-induced wheal and flare response in the skin.
Allergic Rhinitis Symptom Reduction
Clinical trials evaluating the effectiveness of these antihistamines in patients with allergic rhinitis frequently use the Total Symptom Score (TSS) as a primary endpoint. The TSS is a composite score of individual symptom severity, including sneezing, rhinorrhea, nasal itching, and ocular symptoms.
| Antihistamine | Dosage | Study Population | Mean TSS Reduction from Baseline | Onset of Action | Reference |
| Fexofenadine | 180 mg | Adults with Seasonal Allergic Rhinitis | 3.4 (at 12 hours) | Within 60 minutes | [1][2] |
| Cetirizine | 10 mg | Adults with Seasonal Allergic Rhinitis | 4.3 (at 12 hours) | 59 minutes to 2 hours 6 minutes | [1][2] |
| Loratadine | 10 mg | Adults with Seasonal Allergic Rhinitis | N/A (less effective than cetirizine) | 1 hour 42 minutes to no effect observed | [1][3] |
A network meta-analysis of randomized controlled trials indicated that fexofenadine 180 mg was more effective than fexofenadine 120 mg, cetirizine 10 mg, and loratadine 10 mg in reducing nasal congestion.[4][5] For rhinorrhea, both fexofenadine 180 mg and cetirizine 10 mg performed better than fexofenadine 120 mg and loratadine 10 mg.[4] In terms of sneezing, cetirizine 10 mg was superior to fexofenadine 120 mg and loratadine 10 mg.[4]
Wheal and Flare Response Suppression
The histamine-induced wheal and flare response is a standard method to objectively measure the in vivo activity of H1 antihistamines. This test involves intradermal injection of histamine and subsequent measurement of the resulting wheal (swelling) and flare (redness).
| Antihistamine | Dosage | Onset of Wheal Suppression | Onset of Flare Suppression | Rank Order of Efficacy (AUC 0-24h) | Reference |
| Fexofenadine | 60 mg | 90 minutes | 90 minutes | 5th | [6][7] |
| Cetirizine | 10 mg | 60 minutes | 60 minutes | 1st | [6][7] |
| Loratadine | 10 mg | 210 minutes | 150 minutes | 6th | [6][7] |
Studies have consistently shown that cetirizine has a faster onset of action and is more potent in suppressing the wheal and flare response compared to both fexofenadine and loratadine.[6][7] One study found that the time to 95% wheal inhibition was comparable between fexofenadine (2.46 hours) and cetirizine (2.55 hours), with the difference not being statistically significant.[8][9]
Experimental Protocols
To ensure a thorough understanding of the presented data, this section details the methodologies of key experimental models used in the comparative assessment of these antihistamines.
Environmental Exposure Unit (EEU) for Allergic Rhinitis Trials
The Environmental Exposure Unit (EEU) is a controlled environment designed to expose subjects with seasonal allergic rhinitis to a consistent and measurable concentration of airborne allergens, such as ragweed pollen.
Protocol:
-
Subject Selection: Participants with a documented history of seasonal allergic rhinitis and positive skin tests to the specific allergen are recruited.
-
Baseline Symptom Assessment: Before allergen exposure and drug administration, baseline Total Symptom Severity Complex (TSSC) scores are recorded. The TSSC is the sum of self-rated scores (0=absent to 3=severe) for symptoms including runny nose, sneezing, itchy nose/palate/throat, and itchy/watery eyes.[2]
-
Randomization and Blinding: Subjects are randomized to receive a single dose of the investigational antihistamine (e.g., cetirizine 10 mg, fexofenadine 180 mg) or a placebo in a double-blind manner.
-
Allergen Exposure: Following drug administration, subjects enter the EEU and are exposed to a controlled concentration of the allergen for a predetermined period (e.g., 6-7 hours).
-
Symptom Scoring: Subjects record their symptom severity at regular intervals (e.g., every 30 minutes) throughout the exposure period.
-
Efficacy Endpoints: The primary efficacy endpoint is often the change from baseline in the TSSC score at specific time points post-dose. Onset of action is defined as the first time point at which a statistically significant difference in symptom scores is observed between the active treatment and placebo.
Histamine-Induced Wheal and Flare Test
This pharmacodynamic test is used to assess the peripheral H1-receptor blocking activity of antihistamines.
Protocol:
-
Subject Selection: Healthy volunteers are typically enrolled in these studies.
-
Baseline Measurement: Before drug administration, a baseline skin reaction is established by performing a skin prick test with a standardized histamine solution (e.g., 100 mg/mL). The resulting wheal and flare areas are measured.
-
Randomization and Blinding: Subjects are randomized to receive a single oral dose of the antihistamine being tested (e.g., cetirizine 10 mg, fexofenadine 60 mg, loratadine 10 mg) or a placebo in a double-blind, crossover design.
-
Post-Dose Skin Prick Tests: Skin prick tests with histamine are repeated at multiple time points after drug administration (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12, and 24 hours).[6]
-
Measurement of Wheal and Flare: The areas of the wheal and flare are measured at each time point.
-
Efficacy Endpoints: The primary endpoints include the percentage inhibition of the wheal and flare areas compared to baseline and the time to achieve maximum inhibition. The area under the curve (AUC) for the inhibition of wheal and flare over 24 hours is also calculated to compare the overall potency of the drugs.
Signaling Pathways
Fexofenadine, cetirizine, and loratadine are all selective inverse agonists of the histamine H1 receptor. The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the classic symptoms of an allergic reaction.
The H1 receptor is linked to an intracellular G-protein (Gq) that activates phospholipase C (PLC).[10] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, which manifest as allergic symptoms.[10][11] Antihistamines exert their therapeutic effect by binding to the H1 receptor and preventing its activation by histamine, thereby inhibiting this signaling cascade.
Conclusion
The selection of an appropriate second-generation antihistamine depends on a balance between efficacy, onset of action, and potential side effects. The data presented in this guide, derived from controlled clinical trials, provides a quantitative basis for comparing fexofenadine, cetirizine, and loratadine.
-
Cetirizine generally demonstrates the most rapid onset of action and the greatest potency in suppressing histamine-induced skin reactions. It also shows strong efficacy in reducing symptoms of allergic rhinitis.[2][6][7]
-
Fexofenadine is also effective in treating allergic rhinitis and has a relatively fast onset of action.[1][2] Notably, higher doses of fexofenadine (180 mg) have shown superior efficacy in reducing certain nasal symptoms compared to standard doses of cetirizine and loratadine.[4][5]
-
Loratadine tends to have a slower onset of action and is generally less potent than cetirizine and fexofenadine in suppressing the wheal and flare response and in some measures of allergic rhinitis symptom relief.[1][4][5][6]
The choice between these agents for clinical use or further drug development should be guided by the specific therapeutic goals and the patient population. The experimental protocols and pathway diagrams provided offer a foundational understanding for researchers in this field.
References
- 1. Onset of action for the relief of allergic rhinitis symptoms with second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of cetirizine and fexofenadine for seasonal allergic rhinitis, 5-12 hours postdose, in the environmental exposure unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative onset of action and symptom relief with cetirizine, loratadine, or placebo in an environmental exposure unit in subjects with seasonal allergic rhinitis: confirmation of a test system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of different oral H1 antihistamine treatments on allergic rhinitis: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of different oral H1 antihistamine treatments on allergic rhinitis: a systematic review and network meta-analysis of randomized controlled trials | Brazilian Journal of Otorhinolaryngology [bjorl.org]
- 6. A double-blind, single-dose, crossover comparison of cetirizine, ebastine, epinastine, fexofenadine, terfenadine, and loratadine versus placebo: suppression of histamine-induced wheal and flare response for 24 h in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of wheal-and-flare suppression among various non-sedating antihistamines and the pharmacologic insights to their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Similar rapid onset of action and magnitude of effect of fexofenadine and cetirizine as assessed by inhibition of histamine-induced wheal-and-flare reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 11. news-medical.net [news-medical.net]
Assessing the non-sedating properties of Fexofenadine compared to first-generation antihistamines
A comprehensive guide for researchers and drug development professionals on the superior non-sedating profile of Fexofenadine compared to first-generation antihistamines, supported by robust experimental evidence.
Fexofenadine, a second-generation H1 antihistamine, stands out for its efficacy in treating allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria without the sedating side effects characteristic of its first-generation predecessors.[1][2] This guide provides a detailed comparison of Fexofenadine and first-generation antihistamines, focusing on the pharmacological properties that contribute to its non-sedating nature. The information is supported by quantitative data from key experimental studies, detailed methodologies, and visual representations of relevant biological pathways and experimental designs.
Differentiating Mechanism of Action and CNS Penetration
First-generation antihistamines readily cross the blood-brain barrier (BBB), where they antagonize histamine H1 receptors in the central nervous system (CNS), leading to drowsiness, sedation, and impaired cognitive and psychomotor functions.[3][4] In contrast, Fexofenadine is a substrate for P-glycoprotein (Pgp), an efflux transporter at the BBB, which actively prevents its entry into the brain.[2][5] This fundamental difference in CNS penetration is the primary reason for Fexofenadine's non-sedating profile.[2]
Fexofenadine is a highly selective peripheral H1-receptor antagonist and inverse agonist, meaning it binds to and stabilizes the inactive form of the H1 receptor, preventing its activation by histamine.[2][6] Unlike first-generation antihistamines, it has negligible affinity for cholinergic, alpha1-adrenergic, dopaminergic, or serotonergic receptors, thus avoiding the associated side effects like dry mouth and dizziness.[1][6]
Quantitative Comparison of Sedative Properties
The non-sedating properties of Fexofenadine have been quantified and confirmed through various objective and subjective experimental methods. The following tables summarize key data comparing Fexofenadine with first-generation antihistamines.
Table 1: Brain Histamine H1 Receptor Occupancy (H1RO)
This table presents data from Positron Emission Tomography (PET) studies, which directly measure the percentage of H1 receptors occupied by an antihistamine in the brain. Higher H1RO is strongly correlated with a higher incidence of sedation.[7]
| Antihistamine (Dose) | Generation | H1 Receptor Occupancy (%) | Reference |
| Fexofenadine (120 mg) | Second | -0.1% | [8] |
| Diphenhydramine (50 mg) | First | ~50% | [4] |
| Chlorpheniramine | First | High (e.g., ~70%+) | [3] |
| Cetirizine (20 mg) | Second | 26.0% | [8] |
| Hydroxyzine (30 mg) | First | 67.6% | [7] |
Table 2: Clinical Trial Data on Sedation Frequency
This table summarizes findings from meta-analyses of randomized controlled trials comparing the frequency of sedative effects reported by participants.
| Comparison | Odds Ratio (OR) for Sedative Effects | 95% Confidence Interval (CI) | P-value | Reference |
| Fexofenadine vs. First-Generation Antihistamines | 0.265 | 0.072 to 0.976 | 0.046 | [9][10] |
| Fexofenadine vs. Placebo | 1.608 | 0.884 to 2.924 | 0.120 | [9] |
These data clearly demonstrate that Fexofenadine has a significantly lower likelihood of causing sedation compared to first-generation antihistamines, with a sedation profile comparable to placebo.[9][10]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the sedative properties of antihistamines.
Positron Emission Tomography (PET) for H1 Receptor Occupancy (H1RO)
-
Objective: To quantify the percentage of histamine H1 receptors in the brain occupied by an antihistamine at a therapeutic dose.[11]
-
Methodology:
-
Radioligand: [11C]doxepin is a commonly used radiolabeled ligand that binds to H1 receptors in the brain.[8][11]
-
Study Design: A double-blind, placebo-controlled, crossover study design is typically employed with healthy volunteers.[8][12]
-
Procedure:
-
A baseline PET scan is performed on each subject after an intravenous injection of [11C]doxepin to measure the baseline H1 receptor binding potential.
-
On separate occasions, subjects are administered a single oral dose of the antihistamine being tested (e.g., Fexofenadine 120 mg), a placebo, or a positive control (a known sedating antihistamine like hydroxyzine).[8]
-
After a specific time interval (e.g., 90 minutes) to allow for drug absorption and distribution, a second PET scan is conducted to measure H1 receptor binding in the presence of the drug.[8]
-
-
Data Analysis: The H1RO is calculated by comparing the binding potential of [11C]doxepin before and after drug administration.[12]
-
In Situ Brain Perfusion Technique
-
Objective: To assess the ability of a drug to cross the blood-brain barrier and determine the role of efflux transporters like P-glycoprotein.[5]
-
Methodology:
-
Animal Model: The experiment is typically conducted in rats.[5]
-
Procedure:
-
The rat is anesthetized, and the common carotid artery is cannulated.
-
A perfusion fluid containing the radiolabeled antihistamine is infused directly into the brain's arterial supply for a short period.
-
To assess the role of P-glycoprotein, the experiment can be repeated in the presence of a Pgp inhibitor, such as cyclosporin A.[5]
-
-
Data Analysis: After perfusion, the brain is removed, and the amount of radiolabeled drug that has entered the brain tissue is quantified. The brain uptake is then calculated. A lower brain uptake indicates poor BBB penetration.[5]
-
Psychomotor and Cognitive Performance Tests
-
Objective: To objectively measure the impact of an antihistamine on cognitive functions and motor skills.[13]
-
Methodology:
-
Study Design: Double-blind, placebo-controlled, crossover studies are the standard.[2]
-
Procedure:
-
Healthy volunteers' baseline performance is established on a battery of standardized tests.
-
Participants are then administered a single dose of the antihistamine, placebo, or a positive control.
-
The tests are repeated at various time points after drug administration to assess for any impairment.[11]
-
-
Commonly Used Tests:
-
Stanford Sleepiness Scale (SSS): A subjective rating of sleepiness.[8][11]
-
Simple and Choice Reaction Time Tests: Measure the speed of response to stimuli.[8]
-
Test of Variables of Attention (TOVA): A continuous performance test that measures attention, speed, and accuracy.[2]
-
Driving Simulators: Assess driving performance in a controlled environment.[4]
-
-
Visualizing the Mechanisms and Methodologies
Histamine H1 Receptor Signaling in the CNS
First-generation antihistamines cross the blood-brain barrier and block the H1 receptor, inhibiting the wakefulness-promoting signal of histamine.
Histamine H1 receptor signaling pathway in the central nervous system.
Fexofenadine and the Blood-Brain Barrier
Fexofenadine's interaction with the P-glycoprotein efflux pump at the blood-brain barrier prevents it from entering the central nervous system.
References
- 1. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Assessment of the first and second generation antihistamines brain penetration and role of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cetirizine - Wikipedia [en.wikipedia.org]
- 8. Central effects of fexofenadine and cetirizine: measurement of psychomotor performance, subjective sleepiness, and brain histamine H1-receptor occupancy using 11C-doxepin positron emission tomography [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antihistamine effects and safety of fexofenadine: a systematic review and Meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Fexofenadine: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of fexofenadine, a widely used second-generation antihistamine, is critical for pharmacokinetic studies, quality control, and bioequivalence testing. The two most prominent analytical techniques employed for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for a given analytical challenge.
At a Glance: Key Performance Metrics
The choice between HPLC-UV and LC-MS/MS for fexofenadine analysis often hinges on the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a robust and cost-effective technique suitable for quality control of pharmaceutical formulations, LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for bioanalytical applications.[1][2][3][4][5][6]
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 2 - 120 µg/mL[6][7] | 1 - 1000 ng/mL[2][5] |
| Limit of Detection (LOD) | 0.02 - 1.50 µg/mL[8][9] | 0.006 - 0.25 ng/mL[2][10] |
| Limit of Quantification (LOQ) | 0.05 - 4.97 µg/mL[8][9][11][12] | 0.02 - 3 ng/mL[10][13][14] |
| Accuracy (% Recovery) | 98.13 - 101.40%[6] | 82.00 - 109.07%[14] |
| Precision (%RSD) | < 2.0%[15] | < 15.4%[5] |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
| Primary Application | Quality control of bulk drug and pharmaceutical formulations | Bioanalysis (plasma, urine), pharmacokinetic studies, impurity profiling |
Experimental Protocols: A Detailed Look
The following sections outline representative experimental methodologies for the analysis of fexofenadine using both HPLC-UV and LC-MS/MS.
HPLC-UV Method
This method is suitable for the quantification of fexofenadine in pharmaceutical dosage forms.
1. Sample Preparation:
-
Accurately weigh and transfer a quantity of powdered tablets equivalent to a specific amount of fexofenadine hydrochloride into a volumetric flask.
-
Dissolve the powder in a suitable solvent, such as a mixture of methanol and water.[6]
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Dilute to the mark with the solvent and filter the solution through a 0.45 µm membrane filter.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][15]
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.[6][16]
-
Injection Volume: 20 µL.[12]
LC-MS/MS Method
This highly sensitive method is ideal for the determination of fexofenadine in biological matrices like human plasma.[1][2][17]
1. Sample Preparation (Plasma):
-
Protein Precipitation: To a small volume of plasma (e.g., 100 µL), add a protein precipitating agent like acetonitrile or methanol containing an internal standard.[4][10]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column with smaller particle size for better resolution and faster analysis (e.g., 50 mm x 2.1 mm, 1.7 µm).[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).[14]
-
Flow Rate: Typically 0.2 - 0.5 mL/min.[2]
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[14]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition of the precursor ion (m/z) of fexofenadine to a specific product ion (m/z). For fexofenadine, a common transition is 502.3 -> 466.3.[4]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for both HPLC-UV and LC-MS/MS analysis of fexofenadine.
Caption: Experimental workflow for Fexofenadine analysis by HPLC-UV.
Caption: Experimental workflow for Fexofenadine analysis by LC-MS/MS.
Conclusion: Making the Right Choice
The selection between HPLC-UV and LC-MS/MS for fexofenadine analysis is dictated by the specific requirements of the study.
-
HPLC-UV is a reliable, cost-effective, and robust method that is well-suited for routine quality control of fexofenadine in bulk drug and pharmaceutical formulations where concentration levels are relatively high.[6][15] Its simplicity of operation and lower maintenance costs make it an attractive option for many laboratories.
-
LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where fexofenadine needs to be quantified at very low concentrations in complex biological matrices like plasma and urine.[1][2][5][13][17] The high specificity of MS/MS detection minimizes the risk of interference from endogenous components, ensuring accurate and reliable results.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. Quantification of the transporter substrate fexofenadine in cell lysates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of fexofenadine in human plasma by LC-MS/MS and its application in pharmacokinetic study [jcps.bjmu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Stability-indicating HPLC Method for Simultaneous Determination of Montelukast and Fexofenadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of fexofenadine enantiomers in human plasma with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
- 13. Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jneonatalsurg.com [jneonatalsurg.com]
- 16. turkjps.org [turkjps.org]
- 17. Advanced Analytical Method Validation for Bioequivalence Studies of Fexofenadine in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
A Comparative Guide: Justification for Using a Stable Isotope-Labeled Internal Standard Over an Analog
In the realm of quantitative analysis, particularly in chromatography and mass spectrometry, the choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of the results. The two primary types of internal standards employed are stable isotope-labeled (SIL) internal standards and analog internal standards. This guide provides a comprehensive comparison of these two options, supported by experimental data, to assist researchers, scientists, and drug development professionals in making an informed choice for their analytical assays.
Core Principles: The Role of an Internal Standard
An internal standard (IS) is a compound of a known concentration added to all samples, including calibrators and quality controls, before sample preparation.[1] Its primary function is to compensate for variations that can occur during sample processing and analysis, such as:[2]
-
Extraction Efficiency: Losses during sample clean-up and concentration.
-
Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.[3][4]
-
Instrumental Variability: Fluctuations in injection volume and detector response.
By calculating the ratio of the analyte response to the internal standard response, these variations can be normalized, leading to more accurate and precise quantification.[5]
Stable Isotope-Labeled (SIL) Internal Standards: The Gold Standard
A SIL internal standard is a form of the analyte of interest where one or more atoms have been replaced with their stable, non-radioactive isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[6][7] This subtle change in mass allows the SIL-IS to be distinguished from the analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical.
Advantages:
-
Ideal Co-elution: SIL internal standards typically co-elute with the analyte, meaning they experience the same matrix effects and extraction recovery.[8]
-
Superior Correction for Matrix Effects: Due to their near-identical chemical properties, SIL internal standards are highly effective at compensating for ion suppression or enhancement, a major challenge in LC-MS/MS analysis.[7][9]
-
Improved Accuracy and Precision: The use of SIL internal standards has been widely shown to result in more accurate and reproducible data.[6][10]
Disadvantages:
-
Cost and Availability: SIL internal standards can be expensive to synthesize and may not be commercially available for all analytes.[11][12]
-
Potential for Isotopic Interference: A sufficient mass difference (generally ≥ 3 amu) between the analyte and the SIL-IS is necessary to prevent spectral overlap.[6]
-
Chromatographic Shift: Highly deuterated standards can sometimes exhibit a slight shift in retention time compared to the unlabeled analyte, which may lead to differential matrix effects.[13]
-
Masking of Method Issues: Because they compensate so well, SIL internal standards can sometimes hide underlying problems with the analytical method, such as poor recovery or instability.[11][12]
Analog Internal Standards: A Viable Alternative
An analog internal standard is a molecule that is structurally similar to the analyte but not isotopically labeled.[8] The selection of a suitable analog is crucial; it should mimic the analyte's behavior during extraction and analysis as closely as possible.[14]
Advantages:
-
Lower Cost and Greater Availability: Analog internal standards are generally less expensive and more readily available than their SIL counterparts.
-
Effective for Some Applications: When a suitable analog is chosen, it can provide acceptable performance, particularly when matrix effects are minimal.
Disadvantages:
-
Differences in Physicochemical Properties: Even with careful selection, an analog IS will have different chemical and physical properties than the analyte, leading to potential differences in extraction recovery, chromatographic retention, and ionization efficiency.[14]
-
Incomplete Correction for Matrix Effects: Because the analog does not co-elute perfectly and may have a different ionization response, it may not fully compensate for matrix-induced signal suppression or enhancement.
-
Reduced Accuracy and Precision: The inherent differences between the analyte and an analog IS can lead to greater variability and less accurate quantification compared to a SIL-IS.[10]
Quantitative Data Comparison
The following tables summarize experimental data from studies that directly compared the performance of stable isotope-labeled and analog internal standards.
Table 1: Quantification of Angiotensin IV in Rat Brain Dialysates [10]
| Parameter | Without Internal Standard | With Analog IS (norleucine¹-Ang IV) | With SIL-IS |
| Linearity (r²) | Not specified | Improved | Improved |
| Repeatability of Injection (RSD%) | High | High | Improved |
| Precision (RSD%) | Reduced | Reduced | Improved |
| Accuracy | Reduced | Reduced | Improved |
This study concluded that the structural analog was not suitable as an internal standard and that the application of a SIL analog was indispensable for accurate quantification.[10]
Table 2: Quantification of Everolimus [15]
| Parameter | Analog IS (32-desmethoxyrapamycin) | SIL-IS (everolimus-d4) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV%) | 4.3% - 7.2% | 4.3% - 7.2% |
| Comparison to Reference Method (Slope) | 0.83 | 0.95 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
While both internal standards showed acceptable performance, the SIL-IS offered a more favorable comparison with an independent LC-MS/MS method, as indicated by the slope closer to 1.0.[15]
Table 3: Assay of Kahalalide F [16]
| Parameter | Analog IS | SIL-IS |
| Mean Bias | 96.8% | 100.3% |
| Standard Deviation | 8.6% | 7.6% |
| Statistical Significance of Variance | p=0.02 (significantly lower) |
The implementation of the SIL internal standard significantly improved the precision and accuracy of the assay for this anticancer drug.[7][16]
Experimental Protocols
Protocol 1: Quantification of Angiotensin IV in Rat Brain Dialysates [10]
-
Sample Preparation: Microdialysate samples were collected from rat brains.
-
Internal Standards:
-
Analog IS: norleucine¹-Angiotensin IV
-
SIL-IS: Stable isotope-labeled Angiotensin IV
-
-
Instrumentation: Nano-liquid chromatography/electrospray ionization tandem mass spectrometry (nanoLC/ESI-MS/MS).
-
Method: The internal standard was added to the dialysate samples. The performance of the assay was evaluated with no internal standard, the analog IS, and the SIL-IS by assessing linearity, repeatability, precision, and accuracy.
Protocol 2: Quantification of Everolimus [15]
-
Sample Preparation: Not specified.
-
Internal Standards:
-
Analog IS: 32-desmethoxyrapamycin
-
SIL-IS: everolimus-d4
-
-
Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Method: Both internal standards were used in the method validation process. Key performance characteristics including LLOQ, accuracy, precision, and a comparison with an independent LC-MS/MS method were evaluated.
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the typical workflow for an LC-MS/MS analysis using an internal standard and the logical process for selecting the appropriate type of internal standard.
LC-MS/MS analysis workflow with an internal standard.
Decision tree for internal standard selection.
Conclusion
The choice between a stable isotope-labeled internal standard and an analog internal standard depends on the specific requirements of the analytical method, including the desired level of accuracy and precision, the complexity of the sample matrix, and budgetary constraints.
While analog internal standards can be a cost-effective solution and may provide acceptable results in some cases, the experimental evidence strongly supports the superiority of stable isotope-labeled internal standards. SIL internal standards are the preferred choice for most quantitative LC-MS/MS assays, particularly in regulated bioanalysis, as they offer the most effective compensation for matrix effects and other sources of variability, ultimately leading to more reliable and defensible data.[7][11] When the highest level of accuracy and precision is required, the investment in a SIL-IS is well justified.
References
- 1. benchchem.com [benchchem.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. | Semantic Scholar [semanticscholar.org]
- 10. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Safe Disposal of Fexofenadine-d6 in a Laboratory Setting
A Step-by-Step Guide for Researchers and Drug Development Professionals
The proper disposal of Fexofenadine-d6, a deuterated analog of the antihistamine Fexofenadine, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a research and development environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. Personal protective equipment (PPE) should always be worn, including safety glasses, gloves, and a lab coat. In case of a spill, contain the substance to prevent it from entering drains or waterways.[1] For minor spills, use dry clean-up procedures to avoid generating dust.[1]
Disposal Procedures for this compound
The disposal of this compound is governed by federal, state, and local regulations for pharmaceutical waste.[2][3] The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2][3] It is essential to manage this compound as a chemical waste product within a laboratory setting.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is considered hazardous. While Fexofenadine itself is not typically listed as a hazardous waste, it is prudent to handle it as such in a laboratory context, especially when mixed with solvents or other chemicals.
-
Segregate the Waste: Do not mix this compound waste with general laboratory trash. It should be collected in a designated, properly labeled, and sealed waste container.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically resistant, leak-proof container with a secure lid.
-
Properly Label the Container: The label should clearly state "Hazardous Waste" or "Chemical Waste" and include the name "this compound" and any other constituents of the waste stream (e.g., solvents). The accumulation start date should also be recorded.
Step 3: Storage of Waste
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow Accumulation Limits: Adhere to your institution's and state's regulations regarding the maximum amount of chemical waste that can be stored and the time limits for storage.
Step 4: Arrange for Professional Disposal
-
Contact a Licensed Waste Hauler: The disposal of chemical waste must be handled by a licensed and reputable hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.
-
Incineration: Most pharmaceutical waste is treated by incineration at a permitted facility.[3]
Disposal of Empty Containers:
Empty containers that held this compound should also be managed as chemical waste unless thoroughly decontaminated according to your institution's approved procedures.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₃D₆NO₄ | [4] |
| Molecular Weight | 507.70 g/mol | |
| Melting Point | 193-196°C | [4] |
| Solubility | Soluble in Methanol | [4] |
| Storage Temperature | -20°C (long-term) | [4] |
Environmental assessments for Fexofenadine HCl indicate that it is not expected to be toxic to aquatic organisms at anticipated environmental concentrations resulting from patient use and disposal.[5] However, this does not negate the requirement for proper disposal of the pure compound from a laboratory setting.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The procedures outlined are based on established safety and regulatory guidelines for chemical waste management.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory environment.
References
Essential Safety and Logistics for Handling Fexofenadine-d6
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Fexofenadine-d6, a deuterated analog of the antihistamine Fexofenadine. The following procedural guidance is designed to be a preferred resource, building trust by delivering value beyond the product itself.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses or Goggles | Approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2] | Protects against airborne particles and accidental splashes. |
| Skin Protection | Gloves | Impervious gloves, such as nitrile rubber.[1][3] | Prevents direct skin contact with the compound. |
| Protective Clothing | Laboratory coat or other suitable protective clothing.[2][3] | Minimizes the risk of skin exposure on arms and torso. | |
| Respiratory Protection | Not typically required | Use in a well-ventilated area.[2] | Under normal handling conditions with adequate ventilation, respiratory protection is not necessary. |
| Particle Filter Respirator | Recommended when dust may be generated.[2] | Protects against inhalation of fine particles. | |
| Self-Contained Breathing Apparatus | Required for firefighting or in situations with inadequate ventilation.[2][4] | Provides breathable air in hazardous environments. |
Operational Plan: Step-by-Step Handling Protocol
Following a structured protocol for handling this compound is critical for maintaining a safe laboratory environment and ensuring the integrity of the research.
-
Preparation :
-
Ensure the work area, typically a chemical fume hood or a space with adequate ventilation, is clean and uncluttered.[2]
-
Confirm that all necessary PPE is readily available and in good condition.
-
Have spill containment materials accessible.
-
-
Handling the Compound :
-
Storage :
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection :
-
Collect waste this compound and any materials used in its handling (e.g., contaminated gloves, weigh boats) in a designated, sealed container.
-
-
Disposal Method :
-
Dispose of the waste through an approved waste disposal plant.[6]
-
For small quantities in a research setting, consider mixing the compound with an unappealing substance like dirt or used coffee grounds, placing it in a sealed plastic bag, and then disposing of it in the regular trash, ensuring compliance with local regulations.[8][9]
-
-
Decontamination :
-
Thoroughly clean all surfaces and equipment that came into contact with this compound.
-
Emergency Procedures
In the event of an accidental exposure or spill, follow these first-aid and containment measures.
| Incident | First-Aid / Containment Action |
| Eye Contact | Immediately flush eyes with plenty of water.[4] |
| Skin Contact | Wash the affected area with plenty of water.[4] |
| Inhalation | Move to fresh air. If necessary, provide artificial respiration or oxygen.[4] |
| Ingestion | Seek medical assistance for gastric lavage.[4] |
| Spill | Provide adequate ventilation. Wear a self-contained breathing apparatus and avoid dust formation. Wash the spill area with plenty of water.[4] |
Visualized Workflow for Handling this compound
To further clarify the operational plan, the following diagram illustrates the key steps and decision points in the handling process.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. kmpharma.in [kmpharma.in]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. staging.keyorganics.net [staging.keyorganics.net]
- 7. hpc-standards.com [hpc-standards.com]
- 8. fda.gov [fda.gov]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
